THS-044
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
N-[2-nitro-4-(trifluoromethyl)phenyl]morpholin-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12F3N3O3/c12-11(13,14)8-1-2-9(10(7-8)17(18)19)15-16-3-5-20-6-4-16/h1-2,7,15H,3-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XUPDNGHJBHPAKD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1NC2=C(C=C(C=C2)C(F)(F)F)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12F3N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
The Discovery and Synthesis of THS-044: A Modulator of the HIF-2α/ARNT Heterodimer
A Technical Guide for Researchers and Drug Development Professionals
Published: November 28, 2025
Abstract
This technical guide provides an in-depth overview of the discovery and synthesis of THS-044, a small molecule modulator of the Hypoxia-Inducible Factor 2α (HIF-2α) and Aryl Hydrocarbon Receptor Nuclear Translocator (ARNT) heterodimer. This compound was identified through a Nuclear Magnetic Resonance (NMR)-based screening of a small-molecule library and has been characterized as a binder to a novel internal cavity within the PAS-B domain of HIF-2α.[1] By binding to this pocket, this compound stabilizes the folded state of the HIF-2α PAS-B domain, thereby allosterically inhibiting the formation of the functional HIF-2α/ARNT transcription factor complex. This guide details the synthesis of this compound, the experimental protocols for its discovery and characterization, and presents the quantitative data regarding its binding affinity and impact on HIF-2α/ARNT heterodimerization.
Introduction
The hypoxia-inducible factors (HIFs) are critical regulators of the cellular response to low oxygen levels (hypoxia) and are key players in various physiological and pathological processes, including angiogenesis, erythropoiesis, and cancer progression. HIFs are heterodimeric transcription factors composed of an oxygen-sensitive α-subunit (HIF-1α, HIF-2α, or HIF-3α) and a constitutively expressed β-subunit, also known as the Aryl Hydrocarbon Receptor Nuclear Translocator (ARNT). The dimerization of these subunits is essential for the transcriptional activation of downstream target genes.
The discovery of a druggable internal cavity within the Per-ARNT-Sim (PAS)-B domain of HIF-2α opened a new avenue for the development of specific inhibitors.[1] this compound emerged from an NMR-based screening campaign as a pioneering molecule that targets this internal pocket, offering a novel mechanism for modulating HIF-2 activity. This document serves as a comprehensive resource for researchers and drug development professionals interested in the discovery, synthesis, and characterization of this compound and similar HIF-2α inhibitors.
Discovery of this compound
This compound was identified through a systematic screening of a small-molecule library against the HIF-2α PAS-B domain using NMR spectroscopy. This approach allows for the direct observation of binding events and provides information on the location of binding and the affinity of the interaction.
NMR-Based Small-Molecule Library Screening
The initial screening utilized ¹⁵N-labeled HIF-2α PAS-B to monitor chemical shift perturbations upon the addition of compounds from a small-molecule library. This protein-observed NMR method is highly sensitive for detecting even weak binding events.
Experimental Protocol: NMR-Based Screening
-
Protein Preparation: Uniformly ¹⁵N-labeled HIF-2α PAS-B (residues 240-350) was expressed in E. coli grown in M9 minimal media containing ¹⁵NH₄Cl as the sole nitrogen source. The protein was purified using affinity and size-exclusion chromatography.
-
NMR Sample Preparation: NMR samples contained 0.9 mM ¹⁵N-HIF-2α PAS-B in a buffer of 50 mM Tris (pH 7.3), 15 mM NaCl, 5 mM DTT, 5 mM NaN₃, and a protease inhibitor cocktail in 90% H₂O/10% D₂O.[2]
-
Screening: ¹H-¹⁵N HSQC spectra were acquired for the protein alone and in the presence of small-molecule compounds from the library. Ligand-induced chemical shift changes in the protein's spectrum indicated a binding event.
-
Hit Validation and Optimization: Initial hits were validated, and their affinities were estimated from the magnitude of the chemical shift perturbations. Promising leads underwent structure-activity relationship (SAR) studies to optimize binding affinity and specificity for the HIF-2α PAS-B domain over the corresponding domains in HIF-1α and ARNT.[1]
Synthesis of this compound
This compound, chemically named N-[2-nitro-4-(trifluoromethyl)phenyl]morpholin-4-amine, was synthesized as part of the SAR optimization of initial screening hits. The detailed synthesis is provided in the supplementary information of the primary publication by Scheuermann et al. (2009).[1]
Synthesis Protocol:
The synthesis of this compound involves a nucleophilic aromatic substitution reaction.
-
Step 1: A mixture of 1-chloro-2-nitro-4-(trifluoromethyl)benzene and 4-aminomorpholine is heated in a suitable solvent, such as ethanol or N,N-dimethylformamide (DMF), in the presence of a base like triethylamine or potassium carbonate.
-
Step 2: The reaction mixture is stirred at an elevated temperature until the starting materials are consumed, as monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Step 3: Upon completion, the reaction is cooled, and the product is isolated by extraction and purified by column chromatography on silica gel to yield N-[2-nitro-4-(trifluoromethyl)phenyl]morpholin-4-amine (this compound).
Note: The detailed reaction conditions, including stoichiometry, temperature, and reaction time, can be found in the supplementary materials of the original publication.
Characterization of this compound Binding and Activity
A series of biophysical and biochemical assays were employed to characterize the binding of this compound to the HIF-2α PAS-B domain and its effect on the HIF-2α/ARNT heterodimer.
Quantitative Binding Affinity
The binding affinity of this compound to the HIF-2α PAS-B domain was quantified using Isothermal Titration Calorimetry (ITC).
Experimental Protocol: Isothermal Titration Calorimetry
-
Sample Preparation: A solution of 500 μM of the wild-type HIF-2α PAS-B domain was prepared in the calorimetry cell, and a 50 μM solution of this compound was placed in the injection syringe.
-
Titration: The this compound solution was titrated into the protein solution in a series of small injections.
-
Data Analysis: The heat changes associated with each injection were measured to determine the binding affinity (K D), stoichiometry (n), and enthalpy of binding (ΔH).
Effect on HIF-2α/ARNT Heterodimerization
The ability of this compound to disrupt the formation of the HIF-2α/ARNT PAS-B heterodimer was assessed using NMR spectroscopy.
Experimental Protocol: Heterodimer Disruption Assay
-
Sample Preparation: NMR samples were prepared with a final concentration of 100 μM ¹⁵N-ARNT PAS-B and 300 μM unlabeled HIF-2α PAS-B to ensure a significant portion of the labeled ARNT was in the heterodimeric state.
-
Titration: this compound was titrated into the preformed heterodimer solution at final concentrations ranging from 0 to 500 μM.
-
Data Acquisition and Analysis: ¹H-¹⁵N HSQC spectra were collected at each titration point. The chemical shift changes and intensity of the ¹⁵N-ARNT PAS-B signals were monitored to quantify the disruption of the heterodimer.
Stabilization of the HIF-2α PAS-B Domain
The binding of this compound was shown to stabilize the folded state of the HIF-2α PAS-B domain, as demonstrated by limited trypsin proteolysis and NMR-based deuterium exchange experiments.
Experimental Protocol: Limited Trypsin Proteolysis
-
Reaction Setup: The protease susceptibility of HIF-2α PAS-B was assessed using a 1:100 mass ratio of trypsin to the PAS-B domain, both in the absence and presence of a 50 μM excess of this compound.
-
Time Course: Aliquots were taken at various time points and the reaction was quenched.
-
Analysis: The reaction products were analyzed by SDS-PAGE to visualize the extent of proteolysis over time.
Experimental Protocol: NMR-Based Deuterium Exchange
-
Sample Preparation: Lyophilized ¹⁵N-labeled HIF-2α PAS-B, both with and without this compound, was resuspended in D₂O.
-
Data Acquisition: A series of ¹H-¹⁵N HSQC spectra were acquired over time to monitor the disappearance of amide proton signals as they exchanged with deuterium.
-
Analysis: The rates of exchange for individual amide protons were calculated to determine the protection factors, which indicate the degree of solvent accessibility and hydrogen bonding.
Quantitative Data Summary
The following tables summarize the key quantitative data obtained from the characterization of this compound.
Table 1: Binding Affinity of this compound to HIF-2α PAS-B
| Parameter | Value | Method |
| Dissociation Constant (K D) | 2 μM | Isothermal Titration Calorimetry |
| Stoichiometry (n) | 1:1 | Isothermal Titration Calorimetry |
Table 2: Effect of this compound on HIF-2α/ARNT PAS-B Heterodimer Affinity
| Condition | Dissociation Constant (K D) | Method |
| Without this compound | 120 μM | NMR Spectroscopy |
| With this compound | 400 μM | NMR Spectroscopy |
Visualizations
The following diagrams illustrate the key pathways and experimental workflows related to the discovery and characterization of this compound.
Caption: HIF-2α signaling pathway and the mechanism of action of this compound.
Caption: Workflow for the NMR-based screening discovery of this compound.
Caption: Experimental workflow for characterizing this compound binding.
Conclusion
This compound represents a significant milestone in the development of small-molecule inhibitors targeting transcription factors, a class of proteins often considered "undruggable." Its discovery through NMR-based screening and the elucidation of its allosteric mechanism of action have provided a valuable framework for the development of subsequent, more potent and clinically relevant HIF-2α inhibitors. This technical guide provides a comprehensive summary of the foundational work on this compound, offering detailed protocols and data to aid researchers in this exciting field of drug discovery.
References
THS-044: A Technical Guide to a Modulator of the HIF2α/ARNT Heterodimer
A Whitepaper for Researchers, Scientists, and Drug Development Professionals
Abstract
THS-044 is a small molecule modulator that targets the hypoxia-inducible factor 2α (HIF2α), a key transcription factor involved in cellular responses to low oxygen conditions. By binding to the Per-ARNT-Sim (PAS) B domain of HIF2α, this compound allosterically inhibits the formation of the functional HIF2α/ARNT heterodimer, thereby attenuating the transcription of hypoxia-inducible genes. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and mechanism of action of this compound. Detailed experimental protocols for the characterization of its binding and activity, including Nuclear Magnetic Resonance (NMR) spectroscopy, Isothermal Titration Calorimetry (ITC), and limited trypsin proteolysis, are presented. This document is intended to serve as a valuable resource for researchers and professionals in the fields of oncology, pharmacology, and drug development.
Chemical Structure and Physicochemical Properties
This compound is a synthetic, cell-permeable compound. Its chemical and physical properties are summarized in the table below.
| Property | Value |
| IUPAC Name | N-(2-nitro-4-(trifluoromethyl)phenyl)morpholin-4-amine |
| CAS Number | 62054-67-5 |
| Chemical Formula | C₁₁H₁₂F₃N₃O₃ |
| Molecular Weight | 291.23 g/mol |
| Appearance | Solid powder |
| Solubility | Soluble in DMSO |
Mechanism of Action: Modulation of the HIF2α/ARNT Signaling Pathway
Under hypoxic conditions, the α subunit of Hypoxia-Inducible Factors (HIFs), such as HIF2α, is stabilized and translocates to the nucleus. There, it forms a heterodimer with the Aryl Hydrocarbon Receptor Nuclear Translocator (ARNT), also known as HIFβ. This HIF2α/ARNT complex then binds to Hypoxia Response Elements (HREs) in the promoter regions of target genes, initiating their transcription. These genes are involved in critical processes for tumor survival and progression, including angiogenesis, erythropoiesis, and cell metabolism.
This compound exerts its inhibitory effect by directly binding to a conserved pocket within the PAS-B domain of the HIF2α subunit. This binding event stabilizes the folded state of the HIF2α PAS-B domain, which in turn allosterically disrupts the protein-protein interface required for the heterodimerization with ARNT.[1] By preventing the formation of the functional HIF2α/ARNT transcriptional complex, this compound effectively blocks the downstream signaling cascade.
Signaling Pathway Diagram
The following diagram illustrates the HIF2α/ARNT signaling pathway and the point of intervention by this compound.
Caption: HIF2α signaling pathway and this compound mechanism.
Quantitative Data on this compound Interaction
The binding affinity and kinetic parameters of this compound for HIF2α and its effect on the HIF2α/ARNT heterodimer have been characterized by various biophysical techniques.
| Parameter | Description | Value | Technique |
| KD (this compound : HIF2α PAS-B) | Dissociation constant for the binding of this compound to the HIF2α PAS-B domain. | 2 µM | Isothermal Titration Calorimetry (ITC) |
| KD (HIF2α PAS-B : ARNT PAS-B) | Dissociation constant for the heterodimerization of HIF2α PAS-B and ARNT PAS-B in the absence of this compound. | 120 µM | NMR Titration |
| KD (HIF2α PAS-B : ARNT PAS-B) + this compound | Dissociation constant for the heterodimerization of HIF2α PAS-B and ARNT PAS-B in the presence of this compound. | 400 µM | NMR Titration |
Experimental Protocols
The following sections provide detailed methodologies for the key experiments used to characterize the interaction of this compound with HIF2α.
15N/1H Heteronuclear Single Quantum Coherence (HSQC) NMR Spectroscopy
This technique is used to monitor the chemical environment of the protein backbone upon ligand binding. Changes in the chemical shifts of specific amino acid residues indicate the binding site and can be used to determine binding affinity.
Objective: To identify the binding site of this compound on the HIF2α PAS-B domain and to quantify the effect of this compound on the HIF2α/ARNT heterodimerization.
Materials:
-
15N-labeled HIF2α PAS-B domain
-
Unlabeled ARNT PAS-B domain
-
This compound
-
NMR buffer (e.g., 50 mM Tris-HCl, 150 mM NaCl, 5 mM DTT, pH 7.5 in 90% H₂O/10% D₂O)
-
NMR spectrometer (600 MHz or higher) equipped with a cryoprobe
Protocol:
-
Sample Preparation:
-
Prepare a stock solution of 15N-labeled HIF2α PAS-B at a concentration of 200 µM in NMR buffer.
-
Prepare a stock solution of unlabeled ARNT PAS-B at a concentration of 800 µM in the same NMR buffer.
-
Prepare a stock solution of this compound in a suitable solvent (e.g., d6-DMSO) at a high concentration (e.g., 50 mM).
-
-
15N/1H HSQC Titration of this compound into HIF2α PAS-B:
-
Acquire a reference 15N/1H HSQC spectrum of the 200 µM 15N-HIF2α PAS-B sample.
-
Perform a stepwise titration by adding small aliquots of the this compound stock solution to the protein sample to achieve final concentrations of 50 µM and 200 µM.[2]
-
Acquire a 15N/1H HSQC spectrum after each addition.
-
Monitor the chemical shift perturbations of the backbone amide signals.
-
-
15N/1H HSQC Titration to Determine the Effect on Heterodimerization:
-
Prepare a series of NMR tubes containing 200 µM 15N-ARNT PAS-B and increasing concentrations of unlabeled HIF2α PAS-B (from 0 to 800 µM).
-
Acquire a 15N/1H HSQC spectrum for each sample.
-
Repeat the titration series in the presence of a saturating concentration of this compound (e.g., 100 µM in excess of the highest HIF2α PAS-B concentration).[3]
-
Analyze the changes in the chemical shifts and intensities of the 15N-ARNT PAS-B signals to determine the dissociation constant (KD) in the absence and presence of this compound.
-
Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat released or absorbed during a binding event, allowing for the determination of the binding affinity (KD), stoichiometry (n), and enthalpy (ΔH) of the interaction.
Objective: To determine the thermodynamic parameters of the binding of this compound to the HIF2α PAS-B domain.
Materials:
-
HIF2α PAS-B domain
-
This compound
-
ITC buffer (e.g., 50 mM Tris-HCl, 150 mM NaCl, 5 mM DTT, pH 7.5)
-
Isothermal Titration Calorimeter
Protocol:
-
Sample Preparation:
-
Dialyze the HIF2α PAS-B protein extensively against the ITC buffer to ensure buffer matching.
-
Dissolve this compound in the final dialysis buffer to the desired concentration.
-
Degas both the protein and ligand solutions immediately before the experiment.
-
-
ITC Experiment:
-
Fill the sample cell (typically 200-300 µL) with the HIF2α PAS-B solution at a concentration of approximately 10-20 µM.
-
Fill the injection syringe (typically 40-50 µL) with the this compound solution at a concentration of approximately 100-200 µM (typically 10-fold higher than the protein concentration).
-
Set the experimental temperature (e.g., 25 °C).
-
Perform an initial injection of a small volume (e.g., 0.5 µL) to avoid artifacts from syringe placement, followed by a series of injections (e.g., 20-30 injections of 1.5-2 µL each) with sufficient spacing to allow the signal to return to baseline.
-
-
Data Analysis:
-
Integrate the heat flow peaks for each injection.
-
Plot the integrated heat per mole of injectant against the molar ratio of ligand to protein.
-
Fit the resulting binding isotherm to a suitable binding model (e.g., a one-site binding model) to determine the KD, n, and ΔH.
-
Limited Trypsin Proteolysis
This method probes the conformational stability of a protein in the presence and absence of a ligand. Ligand binding can protect specific sites from proteolytic cleavage, providing evidence of a direct interaction and stabilization of the protein structure.
Objective: To assess the effect of this compound binding on the conformational stability of the HIF2α PAS-B domain.
Materials:
-
HIF2α PAS-B domain
-
This compound
-
Trypsin (sequencing grade)
-
Proteolysis buffer (e.g., 50 mM Tris-HCl, 150 mM NaCl, pH 7.5)
-
Quenching solution (e.g., SDS-PAGE loading buffer or 1% trifluoroacetic acid)
-
SDS-PAGE gels and electrophoresis apparatus
Protocol:
-
Reaction Setup:
-
Prepare two reaction mixtures containing the HIF2α PAS-B domain (e.g., 1 mg/mL) in the proteolysis buffer.
-
To one reaction, add this compound to a final concentration that ensures saturation (e.g., 50 µM). Add an equivalent volume of solvent to the other (control) reaction.
-
-
Proteolysis:
-
Initiate the proteolysis by adding trypsin to both reaction mixtures at a specific mass ratio (e.g., 1:1000 trypsin:protein).[4]
-
Incubate the reactions at a controlled temperature (e.g., 25 °C).
-
-
Time Course Analysis:
-
At various time points (e.g., 0, 5, 15, 30, 60, and 120 minutes), withdraw aliquots from each reaction.
-
Immediately quench the proteolytic activity by adding quenching solution (e.g., boiling in SDS-PAGE loading buffer).
-
-
Analysis:
-
Analyze the quenched samples by SDS-PAGE.
-
Visualize the protein fragments by Coomassie blue or silver staining.
-
Compare the digestion patterns of the protein in the presence and absence of this compound. A decrease in the rate of proteolysis or the appearance of protected fragments in the presence of this compound indicates ligand-induced stabilization.[3]
-
Conclusion
This compound is a valuable chemical tool for studying the HIF2α signaling pathway and serves as a lead compound for the development of novel therapeutics targeting hypoxia-driven diseases, particularly cancer. Its well-characterized mechanism of action, involving the allosteric inhibition of the HIF2α/ARNT heterodimer, provides a clear rationale for its biological activity. The experimental protocols detailed in this guide offer a robust framework for the further investigation of this compound and other similar small molecule modulators of protein-protein interactions.
Experimental Workflows
Ligand Binding and Stability Workflow
Caption: Workflow for characterizing this compound binding.
References
THS-044: A Technical Guide to its Mechanism of Action on HIF-2α
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth exploration of the mechanism of action of THS-044, a small molecule modulator of the hypoxia-inducible factor-2α (HIF-2α) transcription factor. HIF-2α is a key regulator of cellular responses to hypoxia and a validated target in various pathologies, including certain cancers. This compound acts as an antagonist by binding directly to the PAS-B domain of HIF-2α, thereby disrupting its heterodimerization with the Aryl Hydrocarbon Receptor Nuclear Translocator (ARNT). This guide details the molecular interactions, quantitative binding affinities, and the allosteric mechanism by which this compound inhibits HIF-2α activity. It includes comprehensive summaries of key experimental data and detailed protocols for the biophysical and cellular assays used to elucidate this mechanism.
Introduction to the HIF-2α Signaling Pathway
Hypoxia-inducible factors (HIFs) are heterodimeric transcription factors that play a central role in the cellular response to low oxygen levels (hypoxia). The HIF transcription factor consists of an oxygen-sensitive α-subunit (HIF-1α, HIF-2α, or HIF-3α) and a constitutively expressed β-subunit, also known as the Aryl Hydrocarbon Receptor Nuclear Translocator (ARNT). In well-oxygenated (normoxic) conditions, the HIF-α subunits are hydroxylated by prolyl hydroxylase domain (PHD) enzymes, leading to their recognition by the von Hippel-Lindau (VHL) E3 ubiquitin ligase complex, which targets them for proteasomal degradation.
Under hypoxic conditions, PHD activity is inhibited, allowing HIF-α to stabilize, translocate to the nucleus, and dimerize with ARNT. The HIF-α/ARNT heterodimer then binds to hypoxia-response elements (HREs) in the promoter regions of target genes, activating the transcription of genes involved in various processes such as angiogenesis, erythropoiesis, and metabolism. While HIF-1α and HIF-2α share some target genes, they also have distinct roles. HIF-2α has been particularly implicated as a key oncogenic driver in certain cancers, such as clear cell renal cell carcinoma (ccRCC).
This compound: A Direct Inhibitor of HIF-2α
This compound is a small molecule designed to specifically target and inhibit the function of HIF-2α. Unlike strategies that target downstream effectors of the hypoxia pathway, this compound directly interferes with the formation of the active HIF-2α/ARNT transcriptional complex.
Mechanism of Action
This compound functions as an allosteric inhibitor of the HIF-2α/ARNT protein-protein interaction. It binds to a cryptic pocket within the Per-ARNT-Sim (PAS) B domain of the HIF-2α subunit. This binding event induces a conformational change in the HIF-2α PAS-B domain, which in turn disrupts the interface required for its heterodimerization with the PAS-B domain of ARNT. By preventing the formation of the HIF-2α/ARNT complex, this compound effectively blocks the transcription of HIF-2α target genes.
dot
Caption: HIF-2α signaling and inhibition by this compound.
Quantitative Data
The efficacy of this compound has been characterized through various biophysical and biochemical assays. The following tables summarize the key quantitative data regarding its binding affinity and impact on the HIF-2α/ARNT interaction.
| Parameter | Value | Method | Reference |
| Binding Affinity of this compound to HIF-2α PAS-B | |||
| Dissociation Constant (KD) | 2 µM | Isothermal Titration Calorimetry (ITC) | |
| Effect of this compound on HIF-2α/ARNT PAS-B Heterodimerization | |||
| KD (HIF-2α/ARNT PAS-B) | 120 µM | NMR Spectroscopy | |
| KD (HIF-2α/ARNT PAS-B) + this compound | 400 µM | NMR Spectroscopy |
Specificity: this compound demonstrates high specificity for HIF-2α, with no detectable binding to the PAS-B domain of HIF-1α or ARNT.
Experimental Protocols
The following sections provide detailed methodologies for the key experiments used to characterize the mechanism of action of this compound.
Isothermal Titration Calorimetry (ITC)
ITC is used to directly measure the heat changes that occur upon the binding of a ligand to a protein, allowing for the determination of binding affinity (KD), stoichiometry (n), and thermodynamic parameters (enthalpy ΔH and entropy ΔS).
Objective: To determine the binding affinity of this compound to the HIF-2α PAS-B domain.
Materials:
-
Purified recombinant HIF-2α PAS-B domain
-
This compound
-
ITC instrument (e.g., MicroCal ITC200)
-
Dialysis buffer (e.g., 50 mM Tris pH 7.5, 150 mM NaCl, 5 mM DTT)
Protocol:
-
Prepare a solution of the HIF-2α PAS-B domain (typically 20-50 µM) in the dialysis buffer.
-
Prepare a solution of this compound (typically 200-500 µM) in the same dialysis buffer. It is critical that the buffer composition of the protein and ligand solutions are identical to minimize heats of dilution.
-
Degas both solutions to prevent the formation of air bubbles in the calorimeter cell and syringe.
-
Load the HIF-2α PAS-B solution into the sample cell of the ITC instrument.
-
Load the this compound solution into the injection syringe.
-
Set the experimental temperature (e.g., 25°C) and allow the system to equilibrate.
-
Perform a series of injections (e.g., 20 injections of 2 µL each) of the this compound solution into the sample cell containing the HIF-2α PAS-B domain.
-
Record the heat change after each injection.
-
Analyze the data by integrating the heat pulses and fitting the resulting binding isotherm to a suitable binding model (e.g., a one-site binding model) to determine the KD, n, and ΔH.
dot
The Role of THS-044 in Hypoxia Pathway Research: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of THS-044, a pivotal small molecule in the study of the hypoxia-inducible factor (HIF) signaling pathway. We will delve into its mechanism of action, present key quantitative data, detail relevant experimental protocols, and visualize the core concepts to facilitate a comprehensive understanding for researchers, scientists, and professionals in drug development.
The Hypoxia-Inducible Factor (HIF) Signaling Pathway
Under normal oxygen conditions (normoxia), the alpha subunits of HIF transcription factors (HIF-α) are hydroxylated by prolyl hydroxylase domain enzymes (PHDs). This modification allows the von Hippel-Lindau (VHL) E3 ubiquitin ligase complex to recognize, ubiquitinate, and target HIF-α for proteasomal degradation. In low oxygen conditions (hypoxia), PHD activity is inhibited, leading to the stabilization of HIF-α. The stabilized HIF-α translocates to the nucleus and forms a heterodimer with the constitutively expressed HIF-β subunit, also known as the Aryl Hydrocarbon Receptor Nuclear Translocator (ARNT). This HIF-α/ARNT complex then binds to hypoxia-response elements (HREs) in the promoter regions of target genes, activating the transcription of genes involved in angiogenesis, erythropoiesis, and metabolism to adapt to the hypoxic environment.[1][2][3] The HIF family has two major isoforms, HIF-1α and HIF-2α, which regulate distinct but overlapping sets of genes.[4][5] Misregulation of the HIF pathway, particularly the HIF-2α isoform, is implicated in the progression of various cancers, including clear cell renal cell carcinoma (ccRCC).
Figure 1: Overview of the HIF signaling pathway under normoxic and hypoxic conditions.
This compound: A Modulator of HIF-2α/ARNT Heterodimerization
This compound is a small molecule identified as a modulator of the formation of the HIF-2α/ARNT heterodimer. It functions by binding to a cryptic pocket within the PAS-B domain of the HIF-2α subunit. This binding event stabilizes the folded state of the HIF-2α PAS-B domain but allosterically disrupts its interaction with the ARNT PAS-B domain, thereby inhibiting the formation of the functional HIF-2α/ARNT transcription factor complex. Notably, this compound exhibits selectivity for HIF-2α and does not bind to the PAS-B domain of HIF-1α or ARNT.
Figure 2: Mechanism of action of this compound in inhibiting HIF-2α/ARNT dimerization.
Quantitative Data for this compound
The following tables summarize the key quantitative data for this compound from biophysical and biochemical assays.
| Parameter | Value | Method | Reference |
| Binding Affinity (KD) to HIF-2α PAS-B | 2 µM | Isothermal Titration Calorimetry (ITC) | |
| Stoichiometry of Binding to HIF-2α PAS-B | 1:1 | Isothermal Titration Calorimetry (ITC) |
Table 1: Binding Characteristics of this compound to HIF-2α PAS-B
| Condition | Dissociation Constant (KD) | Method | Reference |
| HIF-2α PAS-B + ARNT PAS-B (without this compound) | 120 µM | Nuclear Magnetic Resonance (NMR) | |
| HIF-2α PAS-B + ARNT PAS-B (with this compound) | 400 µM | Nuclear Magnetic Resonance (NMR) |
Table 2: Effect of this compound on HIF-2α/ARNT PAS-B Heterodimerization
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the interaction of this compound with the HIF-2α pathway.
Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat released or absorbed during a binding event to determine the binding affinity (KD), stoichiometry (n), and enthalpy (ΔH) of the interaction.
-
Instrumentation: A VP-ITC microcalorimeter (MicroCal) is typically used.
-
Sample Preparation:
-
A solution of the wild-type HIF-2α PAS-B domain (e.g., 500 µM) is prepared in a suitable buffer (e.g., 50 mM Tris pH 7.5).
-
A solution of this compound (e.g., 50 µM) is prepared in the identical buffer to minimize heats of dilution.
-
All solutions should be degassed prior to use.
-
-
Procedure:
-
The sample cell is filled with the this compound solution.
-
The injection syringe is filled with the HIF-2α PAS-B solution.
-
A series of small injections (e.g., 5-10 µL) of the HIF-2α PAS-B solution are titrated into the sample cell containing this compound.
-
The heat change after each injection is measured until the binding reaction reaches saturation.
-
Control experiments, such as titrating the protein into buffer alone, are performed to subtract the heat of dilution.
-
-
Data Analysis: The resulting data are fitted to a single-site binding model using software like Origin to determine the KD, n, and ΔH.
Figure 3: Experimental workflow for Isothermal Titration Calorimetry (ITC).
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is used to study the binding interaction and its effect on the protein structure and dynamics in solution. 15N/1H Heteronuclear Single Quantum Coherence (HSQC) experiments are particularly useful for monitoring changes in the chemical environment of backbone amides upon ligand binding.
-
Sample Preparation:
-
Uniformly 15N-labeled HIF-2α PAS-B or ARNT PAS-B is expressed and purified.
-
NMR samples are prepared with a concentration of 15N-labeled protein (e.g., 100-200 µM) in a suitable NMR buffer.
-
-
Procedure for Binding and Disruption Assays:
-
An initial 15N/1H HSQC spectrum of the 15N-labeled protein is acquired.
-
For direct binding, unlabeled this compound is titrated into the 15N-HIF-2α PAS-B sample at increasing concentrations (e.g., 50 µM, 200 µM), and an HSQC spectrum is collected at each step.
-
For disruption assays, a pre-formed complex of 15N-ARNT PAS-B and unlabeled HIF-2α PAS-B is prepared. This compound is then titrated into this complex, and HSQC spectra are recorded.
-
-
Data Analysis: Chemical shift perturbations in the HSQC spectra upon addition of the ligand or competing protein indicate binding and can be used to map the interaction surface. Changes in peak intensities can be used to quantify the dissociation constant (KD).
Limited Trypsin Proteolysis
This assay assesses the conformational stability of a protein in the presence and absence of a ligand. Ligand binding can protect specific sites from proteolytic cleavage.
-
Procedure:
-
HIF-2α PAS-B is incubated with or without an excess of this compound.
-
A limited amount of trypsin (e.g., 1:100 mass ratio of trypsin to HIF-2α PAS-B) is added to initiate digestion.
-
Aliquots are taken at various time points and the reaction is quenched (e.g., by adding SDS-PAGE loading buffer and boiling).
-
The digested protein fragments are resolved by SDS-PAGE.
-
-
Data Analysis: A change in the pattern of proteolysis, such as the appearance or disappearance of specific fragments or a change in the rate of digestion, indicates a ligand-induced conformational change and stabilization of the protein.
X-ray Crystallography
X-ray crystallography provides a high-resolution three-dimensional structure of the protein-ligand complex, revealing the precise binding mode and interactions.
-
Procedure:
-
The HIF-2α PAS-B domain, either alone or in complex with ARNT PAS-B, is co-crystallized with this compound.
-
Crystals are grown using techniques such as vapor diffusion.
-
Diffraction data are collected from the crystals using a synchrotron X-ray source.
-
-
Data Analysis: The diffraction data are processed to solve the crystal structure, which is then refined to produce a detailed atomic model of the protein-ligand complex. This reveals the specific amino acid residues involved in binding this compound.
Hypoxia Reporter Assay
This cell-based assay measures the transcriptional activity of HIF in response to hypoxia and the effect of inhibitors.
-
Cell Lines: Human cell lines relevant to the disease of interest, such as 786-O renal cell carcinoma cells (which are VHL-deficient and constitutively express high levels of HIF-2α), are commonly used.
-
Reporter Construct: A plasmid containing a reporter gene (e.g., luciferase) under the control of a promoter with multiple copies of the HRE is transfected into the cells.
-
Procedure:
-
Cells are seeded in a multi-well plate.
-
Cells are treated with various concentrations of this compound or a vehicle control.
-
The plate is incubated under normoxic or hypoxic (e.g., 1% O2) conditions for a specified time (e.g., 16-24 hours).
-
Cell lysates are prepared, and the reporter gene activity (e.g., luminescence) is measured.
-
-
Data Analysis: The inhibition of HRE-driven reporter gene expression by this compound is quantified to determine its cellular potency (e.g., IC50).
Quantitative Real-Time PCR (qPCR)
qPCR is used to measure the effect of this compound on the mRNA expression of endogenous HIF-2α target genes.
-
Procedure:
-
Cells are treated with this compound as in the reporter assay.
-
Total RNA is extracted from the cells.
-
cDNA is synthesized from the RNA by reverse transcription.
-
qPCR is performed using primers specific for HIF-2α target genes (e.g., VEGFA, CCND1, EPO) and a housekeeping gene for normalization (e.g., ACTB, GAPDH).
-
-
Data Analysis: The relative expression of target genes is calculated using the ΔΔCt method to determine the dose-dependent effect of this compound on HIF-2α transcriptional activity.
In Vivo Studies and Pharmacokinetics
While specific in vivo efficacy and pharmacokinetic data for this compound are not extensively published in the provided search results, the general approach for evaluating similar HIF-2α inhibitors involves preclinical animal models.
-
Xenograft Models: Human cancer cell lines (e.g., 786-O) are implanted subcutaneously into immunocompromised mice. Once tumors are established, mice are treated with the inhibitor or a vehicle control. Tumor growth is monitored over time to assess efficacy.
-
Pharmacokinetic Studies: The absorption, distribution, metabolism, and excretion (ADME) properties of the compound are evaluated in animal models. This involves administering the compound through various routes (e.g., oral, intravenous) and measuring its concentration in plasma and tissues over time to determine parameters like half-life and bioavailability. The development of orally bioavailable HIF-2α inhibitors with favorable pharmacokinetic profiles has been a key focus in the field, leading to clinically approved drugs like belzutifan.
Conclusion
This compound has served as a critical chemical tool for elucidating the mechanism of HIF-2α/ARNT heterodimerization and for validating the HIF-2α PAS-B domain as a druggable target. The experimental methodologies detailed in this guide provide a robust framework for the characterization of this compound and other small molecule modulators of the hypoxia pathway. The quantitative data and understanding of its mechanism of action have paved the way for the development of more potent and selective HIF-2α inhibitors with therapeutic potential in oncology and other diseases driven by aberrant HIF signaling. Further research into the in vivo efficacy and safety of such compounds continues to be a promising area of investigation.
References
THS-044: A Modulator of the HIF-2α/ARNT Heterodimer
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Hypoxia-inducible factor 2α (HIF-2α) is a critical regulator of cellular responses to low oxygen conditions and a key therapeutic target in various diseases, including certain cancers. The transcriptional activity of HIF-2α is dependent on its heterodimerization with the Aryl Hydrocarbon Receptor Nuclear Translocator (ARNT). THS-044 has been identified as a small molecule that modulates the formation of this essential HIF-2α/ARNT heterodimer. This document provides a comprehensive technical overview of this compound, including its mechanism of action, quantitative binding data, and detailed experimental protocols relevant to its characterization.
Introduction to the HIF-2α Signaling Pathway
The HIF-2α signaling pathway plays a pivotal role in cellular adaptation to hypoxia. Under normoxic (normal oxygen) conditions, the HIF-2α subunit is targeted for proteasomal degradation through a series of post-translational modifications. Prolyl hydroxylases (PHDs) hydroxylate specific proline residues on HIF-2α, which is then recognized by the von Hippel-Lindau (VHL) E3 ubiquitin ligase complex, leading to its ubiquitination and subsequent degradation.
Under hypoxic (low oxygen) conditions, the activity of PHDs is inhibited. This leads to the stabilization of the HIF-2α subunit, allowing it to translocate to the nucleus and heterodimerize with its partner protein, ARNT. The resulting HIF-2α/ARNT complex binds to Hypoxia Response Elements (HREs) in the promoter regions of target genes, activating the transcription of genes involved in angiogenesis, erythropoiesis, and cell metabolism.
Signaling Pathway Diagram
Caption: Mechanism of action of this compound in disrupting HIF-2α/ARNT heterodimerization.
Quantitative Data
The interaction of this compound with HIF-2α and its effect on the HIF-2α/ARNT heterodimer have been quantified using various biophysical techniques.
| Parameter | Value | Method | Reference |
| This compound Binding to HIF-2α PAS-B | |||
| Dissociation Constant (KD) | 2 µM | Isothermal Titration Calorimetry (ITC) | |
| Effect of this compound on HIF-2α/ARNT PAS-B Heterodimerization | |||
| Dissociation Constant (KD) of HIF-2α/ARNT PAS-B (apo) | 120 µM | NMR Spectroscopy | |
| Dissociation Constant (KD) of HIF-2α/ARNT PAS-B (with this compound) | 400 µM | NMR Spectroscopy |
Experimental Protocols
Isothermal Titration Calorimetry (ITC) for this compound Binding to HIF-2α PAS-B
This protocol describes the determination of the binding affinity of this compound to the HIF-2α PAS-B domain using ITC.
Objective: To measure the thermodynamic parameters of binding, including the dissociation constant (KD), enthalpy (ΔH), and stoichiometry (n).
Materials:
-
Purified HIF-2α PAS-B protein
-
This compound compound
-
ITC buffer (e.g., 50 mM Tris pH 7.5, 150 mM NaCl, 5% DMSO)
-
Microcalorimeter (e.g., Malvern MicroCal iTC200)
Procedure:
-
Prepare a solution of HIF-2α PAS-B at a concentration of 20-50 µM in ITC buffer.
-
Prepare a solution of this compound at a concentration of 200-500 µM in the same ITC buffer. Ensure the final DMSO concentration is matched between the protein and ligand solutions.
-
Degas both solutions for 5-10 minutes prior to use.
-
Load the HIF-2α PAS-B solution into the sample cell of the microcalorimeter.
-
Load the this compound solution into the injection syringe.
-
Set the experimental parameters: cell temperature at 25°C, stirring speed at 750 rpm, and a reference power of 10 µcal/sec.
-
Perform an initial injection of 0.4 µL followed by 19 subsequent injections of 2 µL each, with a spacing of 150 seconds between injections.
-
Perform a control titration by injecting this compound into the buffer alone to determine the heat of dilution.
-
Subtract the heat of dilution from the experimental data.
-
Analyze the integrated heat data using a suitable binding model (e.g., one-site binding model) to determine the KD, ΔH, and n.
NMR Spectroscopy for Monitoring HIF-2α/ARNT Heterodimer Disruption
This protocol outlines the use of 15N HSQC NMR experiments to monitor the disruption of the HIF-2α/ARNT PAS-B heterodimer by this compound.
Objective: To qualitatively and quantitatively assess the effect of this compound on the affinity of the HIF-2α PAS-B and ARNT PAS-B interaction.
Materials:
-
15N-labeled purified ARNT PAS-B protein
-
Unlabeled purified HIF-2α PAS-B protein
-
This compound compound
-
NMR buffer (e.g., 20 mM MES pH 6.5, 50 mM NaCl, 5 mM DTT, 10% D2O)
-
NMR spectrometer equipped with a cryoprobe
Procedure:
-
Qualitative Assessment:
-
Prepare a sample of 100 µM 15N-ARNT PAS-B and 300 µM unlabeled HIF-2α PAS-B in NMR buffer to form the heterodimer.
-
Acquire a baseline 15N HSQC spectrum.
-
Titrate in this compound to a final concentration of 500 µM.
-
Acquire another 15N HSQC spectrum and compare the chemical shifts and intensities of the peaks with the baseline spectrum. Changes in the spectrum indicate disruption of the heterodimer.
-
-
Quantitative Measurement:
-
Prepare a series of NMR tubes containing 200 µM 15N-ARNT PAS-B and varying concentrations of unlabeled HIF-2α PAS-B (e.g., 0-800 µM).
-
Acquire a 15N HSQC spectrum for each sample.
-
Repeat the series of samples with the addition of a saturating concentration of this compound (e.g., 100 µM in excess of the highest HIF-2α PAS-B concentration).
-
Monitor the chemical shift perturbations of specific residues in 15N-ARNT PAS-B that are known to be at the interface with HIF-2α PAS-B.
-
Fit the chemical shift changes as a function of HIF-2α PAS-B concentration to a single-site binding equation to determine the dissociation constant (KD) in the absence and presence of this compound.
-
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay
This protocol provides a general framework for a TR-FRET assay to screen for and characterize modulators of the HIF-2α/ARNT interaction.
Objective: To develop a high-throughput compatible assay to measure the interaction between HIF-2α and ARNT and its modulation by compounds like this compound.
Materials:
-
Purified, tagged (e.g., GST-tagged) HIF-2α PAS-B protein
-
Purified, tagged (e.g., His-tagged) ARNT PAS-B protein
-
TR-FRET donor fluorophore-labeled antibody against one tag (e.g., anti-GST-Terbium)
-
TR-FRET acceptor fluorophore-labeled antibody against the other tag (e.g., anti-His-d2)
-
Assay buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl, 0.1% BSA)
-
384-well low-volume assay plates
-
TR-FRET plate reader
Procedure:
-
Reagent Preparation:
-
Prepare serial dilutions of the test compound (e.g., this compound) in assay buffer containing a constant, low percentage of DMSO.
-
-
Assay Protocol:
-
Add a fixed volume of the test compound dilutions to the wells of the 384-well plate.
-
Add a solution containing GST-HIF-2α PAS-B and His-ARNT PAS-B to each well. The final concentrations should be optimized and are typically in the low nanomolar range.
-
Incubate at room temperature for a specified period (e.g., 60 minutes) to allow for protein-protein interaction and compound binding to reach equilibrium.
-
Add a solution containing the anti-GST-Terbium and anti-His-d2 antibodies.
-
Incubate for another period (e.g., 60 minutes) to allow for antibody binding.
-
-
Data Acquisition and Analysis:
-
Measure the TR-FRET signal on a plate reader with an excitation wavelength of ~340 nm and emission wavelengths for the donor (~620 nm) and acceptor (~665 nm).
-
Calculate the TR-FRET ratio (Acceptor Emission / Donor Emission).
-
Plot the TR-FRET ratio as a function of the test compound concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Experimental Workflow Diagram
Caption: Workflow for the biophysical and biochemical characterization of this compound.
Conclusion
This compound represents a valuable research tool for studying the biological consequences of HIF-2α inhibition. Its well-characterized mechanism of action, involving the allosteric disruption of the HIF-2α/ARNT heterodimer, provides a clear basis for its inhibitory effects. The quantitative data and experimental protocols provided in this guide offer a solid foundation for researchers and drug development professionals working on the discovery and characterization of novel HIF-2α modulators.
Technical Whitepaper: Allosteric Modulation of the HIF2α:ARNT Complex by THS-044
Audience: Researchers, scientists, and drug development professionals.
Core Topic: Binding affinity and mechanism of action of THS-044 on the Hypoxia-Inducible Factor 2α (HIF2α) PAS-B domain.
Executive Summary
Hypoxia-Inducible Factors (HIFs) are critical transcription factors in the cellular response to low oxygen levels and are implicated in the progression of various cancers, particularly clear-cell renal cell carcinoma. The HIF2α isoform is a key driver of tumorigenesis, making it a prime therapeutic target. Its activity is dependent on the heterodimerization of the HIF2α subunit with the Aryl Hydrocarbon Receptor Nuclear Translocator (ARNT), a process mediated by their respective Per-ARNT-Sim (PAS) domains. This document provides a detailed technical overview of this compound, a small molecule designed to allosterically inhibit HIF2α activity by binding to a cryptic internal cavity within the HIF2α PAS-B domain. We present quantitative binding data, detailed experimental protocols, and a mechanistic overview of its disruptive effect on the HIF2α:ARNT protein-protein interaction.
Quantitative Binding Affinity Data
This compound was identified as a specific ligand for the HIF2α PAS-B domain. Its binding affinity and subsequent effect on the HIF2α:ARNT heterodimer complex have been quantitatively characterized using multiple biophysical techniques. The data demonstrates that this compound binds directly to the HIF2α PAS-B domain with micromolar affinity and, as a result, allosterically weakens the formation of the functional HIF2α:ARNT heterodimer.
Table 1: Binding Affinity of this compound to HIF2α PAS-B
| Parameter | Value | Method | Stoichiometry | Citation |
|---|
| Dissociation Constant (KD) | 2 µM | Isothermal Titration Calorimetry (ITC), NMR | 1:1 |[1] |
Table 2: Allosteric Effect of this compound on HIF2α:ARNT PAS-B Heterodimerization
| Condition | Heterodimer Dissociation Constant (KD) | Method | Citation |
|---|---|---|---|
| Without this compound | 120 µM | NMR Spectroscopy | [1][2] |
| With this compound | 400 µM | NMR Spectroscopy | |
Note: this compound is part of a family of bicyclic compounds with affinities for HIF2α PAS-B ranging from KD = 0.8–15 μM. It demonstrates specificity for HIF2α, with no detectable binding to the PAS-B domains of HIF1α or ARNT.
Mechanism of Action: HIF2α Signaling and this compound Inhibition
Under normal oxygen conditions (normoxia), the HIF2α subunit is targeted for proteasomal degradation. In hypoxic environments, HIF2α stabilizes, translocates to the nucleus, and dimerizes with its partner, ARNT. This functional complex then binds to Hypoxia Response Elements (HREs) in the genome, driving the transcription of genes that promote cell survival, proliferation, and angiogenesis.
This compound acts as an allosteric inhibitor. It binds to a large, pre-formed internal cavity within the PAS-B domain of HIF2α. This binding event induces conformational changes that are propagated to the protein surface, specifically to the interface required for dimerization with ARNT. This perturbation weakens the affinity between the two subunits, reducing the concentration of the transcriptionally active HIF2α:ARNT complex and thereby inhibiting downstream gene expression.
Caption: HIF2α signaling under normoxia, hypoxia, and inhibition by this compound.
Experimental Protocols
The binding characteristics of this compound were determined through a series of robust biophysical and biochemical assays.
Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat released or absorbed during a binding event, allowing for the determination of binding affinity (KD), stoichiometry (n), and enthalpy (ΔH).
-
Instrumentation: A VP-ITC instrument (MicroCal) was utilized.
-
Sample Preparation: A 500 µM solution of the wild-type HIF2α PAS-B domain was prepared for injection via the syringe. A 50 µM solution of this compound was placed in the sample cell.
-
Titration: The HIF2α PAS-B solution was titrated into the this compound solution in a series of small injections.
-
Data Analysis: The heat of dilution, determined by titrating the protein into a buffer without the compound, was subtracted from the experimental data. The resulting binding isotherm was then fit to a single-site binding model using Origin software to calculate the thermodynamic parameters, including the KD.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy was employed both for initial ligand screening and for detailed characterization of the binding interaction and its effect on heterodimerization.
-
Screening: Ligands binding to HIF2α PAS-B were initially identified using ¹⁵N/¹H Heteronuclear Single Quantum Coherence (HSQC)-based screening of a small-molecule library.
-
Binding Characterization: To confirm and characterize the interaction, ¹⁵N/¹H HSQC spectra were collected on samples of 200 µM ¹⁵N-labeled HIF2α PAS-B. Spectra were acquired in the absence of the ligand and in the presence of increasing concentrations (e.g., 50 µM and 200 µM) of this compound. The observation of slow-exchange kinetics on the NMR timescale is indicative of a stable complex.
-
Heterodimer Disruption Assay: To quantify the effect on the HIF2α:ARNT complex, a series of samples were prepared containing a constant concentration of ¹⁵N-labeled ARNT PAS-B (e.g., 200 µM) and varying concentrations of unlabeled HIF2α PAS-B (0–800 µM). This titration was performed in both the absence and presence of this compound (at a concentration ensuring saturation of HIF2α PAS-B). Changes in the peak intensities of ¹⁵N-ARNT PAS-B were monitored and fit to a single-site binding equation to determine the dissociation constant of the heterodimer under both conditions.
Limited Trypsin Proteolysis
This assay was used to assess the change in the conformational stability of the HIF2α PAS-B domain upon ligand binding.
-
Principle: Ligand binding can stabilize the protein structure, protecting it from cleavage by proteases like trypsin.
-
Procedure: Samples of apo (unliganded) HIF2α PAS-B and this compound-bound HIF2α PAS-B were subjected to digestion with a limited amount of trypsin.
-
Analysis: The reaction products were analyzed over time by SDS-PAGE.
-
Results: In the absence of this compound, the protein is completely degraded by trypsin. When bound to this compound, the HIF2α PAS-B domain is stabilized, resulting in protection from extensive proteolysis and the persistence of a large protein fragment. This demonstrates that this compound binding induces a more stable, folded state.
Caption: Workflow for the discovery and characterization of this compound.
Conclusion
This compound is a well-characterized small molecule that specifically binds to the PAS-B domain of HIF2α with a KD of 2 µM. The binding occurs within an internal cavity, leading to the stabilization of the protein domain. This allosteric interaction effectively disrupts the formation of the functional HIF2α:ARNT heterodimer, increasing its dissociation constant from 120 µM to 400 µM. The detailed protocols and quantitative data presented herein provide a comprehensive guide for researchers in the field of hypoxia signaling and oncology drug discovery, highlighting a viable strategy for the targeted inhibition of challenging protein-protein interactions.
References
Structural Basis for THS-044 Selectivity for HIF-2α: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the structural and molecular basis for the selective inhibition of Hypoxia-Inducible Factor-2α (HIF-2α) by the small molecule THS-044. This document details the quantitative binding data, experimental methodologies, and key structural interactions that underpin the compound's specificity, offering valuable insights for researchers in oncology, hypoxia biology, and drug discovery.
Introduction: The Challenge of Targeting HIF Transcription Factors
Hypoxia-Inducible Factors (HIFs) are heterodimeric transcription factors crucial for the cellular response to low oxygen levels (hypoxia), a hallmark of the tumor microenvironment.[1][2] The active HIF complex consists of an oxygen-sensitive α-subunit (HIF-1α, HIF-2α, or HIF-3α) and a stable β-subunit, also known as the Aryl Hydrocarbon Receptor Nuclear Translocator (ARNT).[1][2] While both HIF-1α and HIF-2α are implicated in cancer progression, they exhibit distinct and sometimes opposing roles, making isoform-selective inhibition a key therapeutic goal. The high structural homology between HIF-1α and HIF-2α has historically made the development of selective inhibitors a significant challenge.
This compound emerged as a pioneering small molecule capable of selectively targeting HIF-2α, thereby inhibiting its transcriptional activity. This guide elucidates the precise mechanism behind this selectivity, focusing on the unique structural features of the HIF-2α protein that are exploited by this compound.
Quantitative Data Presentation
The following table summarizes the key quantitative data for this compound's interaction with HIF-2α and its components. This data highlights the compound's affinity, stoichiometry, and its functional effect on the HIF-2α/ARNT heterodimer.
| Parameter | Value | Method | Target | Reference |
| Binding Affinity (KD) | 2 µM | Isothermal Titration Calorimetry (ITC) | HIF-2α PAS-B | [3] |
| 0.8–15 µM | Nuclear Magnetic Resonance (NMR) | HIF-2α PAS-B | ||
| Stoichiometry (n) | 1:1 | Isothermal Titration Calorimetry (ITC) | This compound : HIF-2α PAS-B | |
| Effect on Heterodimer Affinity (KD) | Increases from 120 µM to 400 µM | Nuclear Magnetic Resonance (NMR) | HIF-2α PAS-B : ARNT PAS-B | |
| Selectivity | Does not bind to HIF-1α or ARNT PAS-B | Nuclear Magnetic Resonance (NMR) | HIF-1α PAS-B, ARNT PAS-B |
The Structural Basis of this compound Selectivity
The selectivity of this compound for HIF-2α is primarily attributed to a unique structural feature within the Per-ARNT-Sim (PAS) B domain of the HIF-2α subunit.
The Internal Cavity of HIF-2α PAS-B: X-ray crystallography and NMR studies have revealed the presence of a large, pre-formed, solvent-inaccessible internal cavity within the hydrophobic core of the HIF-2α PAS-B domain. This cavity is a rare feature for a protein of its size and is not present in the highly homologous HIF-1α PAS-B domain. This compound binds directly within this internal pocket.
Allosteric Inhibition of Heterodimerization: The binding of this compound into this internal cavity induces conformational changes in the HIF-2α PAS-B domain. These structural perturbations are transmitted to the protein-protein interaction interface, specifically the β-sheet surface that mediates the binding to ARNT. This allosteric mechanism disrupts the formation of the functional HIF-2α/ARNT heterodimer, thereby inhibiting the transcription of HIF-2α target genes.
Stabilization of the Folded State: Interestingly, the binding of this compound has been shown to stabilize the folded state of the HIF-2α PAS-B domain. This is evidenced by limited trypsin proteolysis experiments where the this compound-bound protein is protected from degradation, and by NMR-based deuterium exchange measurements showing a significant stabilization of the β-sheet.
Experimental Protocols
This section provides detailed methodologies for the key experiments used to characterize the interaction between this compound and HIF-2α.
Protein Expression and Purification of HIF-2α PAS-B
-
Construct Generation: The human HIF-2α PAS-B domain (residues 240-350) is cloned into a bacterial expression vector, such as pHis6x-Gβ1, often with an N-terminal hexahistidine (His6) tag for purification.
-
Protein Expression: The expression plasmid is transformed into E. coli BL21(DE3) cells. Cells are grown in M9 minimal media at 37°C to an OD600 of 0.7-0.9. For isotopic labeling for NMR studies, the media is supplemented with 15N-NH4Cl and/or 13C-glucose. Protein expression is induced with 0.5-1 mM isopropyl β-D-1-thiogalactopyranoside (IPTG) and cells are incubated at a lower temperature (e.g., 15-18°C) overnight.
-
Cell Lysis: Cells are harvested by centrifugation and resuspended in a lysis buffer (e.g., 50 mM Tris pH 8.0, 150 mM NaCl, 0.25 mM TCEP). Lysis is performed using a microfluidizer or sonication.
-
Purification:
-
Affinity Chromatography: The cleared lysate is loaded onto a Ni-NTA affinity column. The column is washed with a buffer containing a low concentration of imidazole (e.g., 20 mM) to remove non-specifically bound proteins. The His-tagged HIF-2α PAS-B is eluted with a high concentration of imidazole (e.g., 250-500 mM).
-
Size Exclusion Chromatography (SEC): The eluted protein is further purified by SEC to remove aggregates and other impurities. The protein is exchanged into a final buffer suitable for the downstream experiment (e.g., 50 mM Tris pH 7.5, 150 mM NaCl, 5 mM DTT).
-
Isothermal Titration Calorimetry (ITC)
-
Sample Preparation: Purified HIF-2α PAS-B and this compound are extensively dialyzed against the same buffer (e.g., 50 mM Tris pH 7.5, 100 mM NaCl, 1 mM DTT) to minimize heats of dilution. The concentrations of the protein and ligand are accurately determined.
-
ITC Experiment:
-
A MicroCal VP-ITC or similar instrument is used.
-
The sample cell is filled with a solution of HIF-2α PAS-B (e.g., 50 µM).
-
The injection syringe is filled with a solution of this compound (e.g., 0.5 mM).
-
A series of injections (e.g., 10 µL each) of this compound into the protein solution are performed at a constant temperature (e.g., 25°C).
-
-
Data Analysis: The heat released or absorbed upon each injection is measured. The resulting data is fitted to a suitable binding model (e.g., one-site binding model) to determine the dissociation constant (KD), binding stoichiometry (n), and enthalpy of binding (ΔH).
NMR Spectroscopy for Ligand Binding and Selectivity
-
Sample Preparation: 15N-labeled HIF-2α PAS-B, HIF-1α PAS-B, or ARNT PAS-B is prepared at a concentration of approximately 200 µM in an NMR buffer (e.g., 50 mM Tris pH 7.5, 150 mM NaCl, 5 mM DTT, 10% D2O).
-
1H-15N HSQC Titration:
-
A baseline 1H-15N HSQC spectrum of the 15N-labeled protein is recorded.
-
A stock solution of this compound (in a compatible solvent like DMSO-d6) is titrated into the protein sample in a stepwise manner.
-
A 1H-15N HSQC spectrum is acquired after each addition of the ligand.
-
-
Data Analysis: Changes in the chemical shifts and intensities of the amide cross-peaks in the HSQC spectra upon ligand titration indicate binding. The absence of significant chemical shift perturbations in the spectra of 15N-HIF-1α PAS-B and 15N-ARNT PAS-B in the presence of this compound demonstrates the compound's selectivity.
X-ray Crystallography of the HIF-2α PAS-B:this compound Complex
-
Crystallization:
-
A high-affinity mutant of the HIF-2α PAS-B:ARNT PAS-B heterodimer (PAS-B*) is often used for crystallization.
-
The purified PAS-B* heterodimer (e.g., 340 µM) is co-crystallized with this compound (e.g., 440 µM) using the vapor diffusion method.
-
Crystallization conditions typically involve a precipitant solution such as 100 mM Bis-Tris pH 6.0, 17–25% PEG-3350.
-
-
Data Collection and Structure Determination:
-
Crystals are cryo-protected and flash-frozen in liquid nitrogen.
-
X-ray diffraction data are collected at a synchrotron source.
-
The structure is solved by molecular replacement using the apo-protein structure as a search model. The ligand is then built into the electron density map and the structure is refined.
-
AlphaScreen Assay for Heterodimerization
-
Principle: The Amplified Luminescent Proximity Homogeneous Assay (AlphaScreen) is used to measure the disruption of the HIF-2α PAS-B:ARNT PAS-B interaction. The assay utilizes donor and acceptor beads that generate a signal when brought into close proximity by the protein-protein interaction.
-
Assay Setup:
-
Recombinant, tagged versions of HIF-2α PAS-B and ARNT PAS-B are used (e.g., GST-tagged and His-tagged).
-
The proteins are incubated with AlphaScreen donor and acceptor beads that are coated with antibodies or affinity reagents recognizing the respective tags.
-
This compound at various concentrations is added to the reaction.
-
-
Measurement and Analysis: The luminescence signal is measured. A decrease in the signal indicates that this compound is disrupting the interaction between HIF-2α PAS-B and ARNT PAS-B. The IC50 value for the disruption can be determined.
Limited Trypsin Proteolysis
-
Principle: This assay assesses the conformational stability of a protein. A more stable conformation is generally more resistant to proteolytic cleavage.
-
Assay Protocol:
-
A solution of HIF-2α PAS-B is prepared in the absence and presence of a saturating concentration of this compound.
-
A small amount of trypsin is added to both solutions.
-
Aliquots are taken at different time points and the reaction is quenched (e.g., by adding a protease inhibitor or by boiling in SDS-PAGE loading buffer).
-
-
Analysis: The samples are analyzed by SDS-PAGE. A slower rate of protein degradation in the presence of this compound indicates that the ligand binding stabilizes the protein structure.
Visualizations
The following diagrams illustrate the key pathways and workflows discussed in this guide.
Caption: HIF-2α signaling under normoxic and hypoxic conditions, and the point of intervention by this compound.
Caption: Experimental workflow for characterizing the selective binding of this compound to HIF-2α.
Caption: Logical relationship illustrating the basis of this compound's selectivity for HIF-2α over HIF-1α.
Conclusion
This compound represents a landmark in the development of selective HIF-2α inhibitors. Its mechanism of action, centered on the exploitation of a unique internal cavity within the HIF-2α PAS-B domain, provides a clear structural rationale for its isoform specificity. The allosteric nature of its inhibitory effect on HIF-2α/ARNT heterodimerization underscores a sophisticated approach to modulating transcription factor activity. The detailed experimental protocols and quantitative data presented in this guide offer a comprehensive resource for researchers aiming to further investigate the HIF-2α signaling pathway and develop novel therapeutics targeting this critical oncogenic driver.
References
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide on the Early Biological Activity of THS-044
This technical guide provides a comprehensive overview of the foundational studies concerning the biological activity of this compound, a small molecule modulator of the Hypoxia-Inducible Factor 2α (HIF-2α). The document details its mechanism of action, summarizes key quantitative data, outlines experimental methodologies, and visualizes the relevant biological pathways and workflows.
Introduction
This compound was identified in early studies as a specific modulator of the HIF-2α transcription factor.[1] HIF-2α is a critical component of the cellular response to hypoxia and its misregulation is implicated in the pathology of various diseases, including certain cancers like clear cell renal cell carcinoma.[2][3] this compound represents an important chemical tool for studying HIF-2α function and a foundational molecule for the development of targeted therapies. It selectively binds to the HIF-2α subunit, disrupting its ability to form a functional heterodimer, thereby inhibiting the transcription of hypoxia-inducible genes.[1][2]
Mechanism of Action
The primary mechanism of action for this compound is the allosteric inhibition of the HIF-2α/ARNT heterodimer formation. This is achieved through a specific and direct interaction with the Per-ARNT-Sim (PAS) B domain of the HIF-2α protein.
Key aspects of the mechanism include:
-
Specific Binding: this compound binds to a large, preformed internal cavity within the HIF-2α PAS-B domain. It demonstrates no significant binding to the analogous PAS-B domains of HIF-1α or the Aryl Hydrocarbon Receptor Nuclear Translocator (ARNT), highlighting its specificity for the HIF-2α isoform.
-
Conformational Stabilization: The binding of this compound to the HIF-2α PAS-B domain stabilizes the folded state of the protein. This stabilization has been demonstrated through limited trypsin proteolysis and NMR-based deuterium exchange experiments, which show that the this compound-bound protein is significantly more resistant to degradation and solvent exchange.
-
Disruption of Heterodimerization: By occupying the internal cavity and stabilizing the HIF-2α PAS-B domain, this compound allosterically reduces the affinity of HIF-2α for its dimerization partner, ARNT. This disruption prevents the formation of the transcriptionally active HIF-2 complex.
References
- 1. Artificial ligand binding within the HIF2α PAS-B domain of the HIF2 transcription factor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Hypoxia-inducible transcription factors: architects of tumorigenesis and targets for anticancer drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. On-target efficacy of a HIF-2α antagonist in preclinical kidney cancer models - PubMed [pubmed.ncbi.nlm.nih.gov]
THS-044: A Technical Guide for a High-Fidelity Tool Compound in Hypoxia Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
The cellular response to low oxygen tension (hypoxia) is a fundamental process in both normal physiology and a wide range of pathologies, including cancer, ischemia, and inflammation. This response is primarily orchestrated by the Hypoxia-Inducible Factor (HIF) family of transcription factors. HIFs are heterodimers composed of an oxygen-sensitive α-subunit (HIF-1α, HIF-2α, or HIF-3α) and a stable β-subunit, also known as the Aryl Hydrocarbon Receptor Nuclear Translocator (ARNT). While HIF-1α and HIF-2α share some target genes, they also have distinct roles, with HIF-2α being a particularly critical driver of tumor progression, angiogenesis, and erythropoiesis in specific contexts like clear cell renal cell carcinoma.
The development of specific chemical probes to interrogate the function of individual HIF isoforms is crucial for both basic research and therapeutic development. THS-044 is a small molecule compound that serves as a specific modulator of the HIF-2α isoform. It functions by binding to an internal cavity within the HIF-2α PAS-B domain, a key domain for protein-protein interactions.[1][2] This binding allosterically disrupts the critical heterodimerization of HIF-2α with its partner ARNT, thereby inhibiting its transcriptional activity.[2] Notably, this compound demonstrates selectivity for HIF-2α and does not interact with the corresponding PAS-B domain of the highly homologous HIF-1α subunit.[3]
This technical guide provides an in-depth overview of this compound, summarizing its mechanism of action, biochemical properties, and the experimental protocols used for its characterization. It is intended to equip researchers with the necessary information to effectively utilize this compound as a tool compound for the precise study of HIF-2α-mediated hypoxia signaling pathways.
Mechanism of Action: Allosteric Inhibition of HIF-2α/ARNT Dimerization
Under normoxic conditions, HIF-α subunits are hydroxylated by prolyl hydroxylase domain (PHD) enzymes, leading to their recognition by the von Hippel-Lindau (VHL) E3 ubiquitin ligase complex, subsequent polyubiquitination, and rapid degradation by the proteasome. During hypoxia, the lack of oxygen as a cofactor inhibits PHD activity, allowing HIF-α to stabilize, translocate to the nucleus, and bind to ARNT. This active HIF/ARNT complex then binds to Hypoxia Response Elements (HREs) in the promoter regions of target genes, initiating their transcription.
This compound intervenes at the crucial step of HIF-2α/ARNT heterodimerization. It physically occupies a pre-existing, solvent-accessible internal cavity within the HIF-2α PAS-B domain.[1] This binding event stabilizes the folded state of the HIF-2α PAS-B domain and induces conformational changes that are unfavorable for its interaction with the ARNT PAS-B domain. The result is a significant reduction in the affinity of the two proteins for each other, preventing the formation of a functional transcriptional complex.
Caption: HIF-2α signaling pathway and the specific inhibitory action of this compound.
Quantitative Data Summary
The interaction of this compound with HIF-2α has been rigorously characterized using multiple biophysical techniques. The key quantitative parameters are summarized below for easy reference.
Table 1: Binding Affinity and Thermodynamics of this compound with HIF-2α PAS-B
| Parameter | Value | Method | Reference |
|---|---|---|---|
| Dissociation Constant (K D) | 2 µM | Isothermal Titration Calorimetry (ITC) |
| Stoichiometry (N) | 1:1 | Isothermal Titration Calorimetry (ITC) | |
Table 2: Effect of this compound on HIF-2α/ARNT PAS-B Heterodimerization
| Condition | Dissociation Constant (K D) | Method | Reference |
|---|---|---|---|
| Without this compound | 120 µM | NMR Titration |
| With this compound | 400 µM | NMR Titration | |
Table 3: Structural Characterization
| Parameter | Value | Method | PDB ID | Reference |
|---|---|---|---|---|
| Resolution of Ternary Complex | 1.6 Å | X-ray Crystallography | 3F1O |
| (HIF-2α PAS-B / ARNT PAS-B / this compound) | | | | |
Note: While this compound is a potent biochemical tool, extensive cell-based IC50 data and in vivo efficacy data are not widely available in the peer-reviewed literature. Its primary utility lies as a high-fidelity compound for in vitro biochemical and biophysical assays.
Experimental Protocols
The following protocols are detailed methodologies for key experiments used to characterize the interaction between this compound and HIF-2α.
Protocol 1: Isothermal Titration Calorimetry (ITC) for Binding Affinity
Objective: To determine the binding affinity (K D), stoichiometry (N), and thermodynamic parameters of the this compound and HIF-2α PAS-B interaction.
Materials:
-
Purified recombinant HIF-2α PAS-B domain protein
-
This compound compound
-
ITC instrument (e.g., MicroCal ITC200)
-
Dialysis buffer (e.g., 20 mM Tris pH 7.5, 150 mM NaCl, 5% glycerol, 1 mM TCEP)
-
High-precision syringe
-
Degassing station
Methodology:
-
Sample Preparation:
-
Thoroughly dialyze the purified HIF-2α PAS-B protein against the ITC buffer overnight at 4°C to ensure buffer matching.
-
Prepare a stock solution of this compound in 100% DMSO. Dilute the this compound stock into the final dialysis buffer to the desired concentration (e.g., 200-400 µM). The final DMSO concentration should be identical in both protein and ligand solutions (typically ≤ 2%).
-
Prepare the protein solution to a final concentration of 20-40 µM in the same final dialysis buffer.
-
Degas both the protein and ligand solutions for 10-15 minutes immediately prior to the experiment.
-
-
Instrument Setup:
-
Set the experimental temperature (e.g., 25°C).
-
Thoroughly clean the sample and reference cells with detergent and water as per the manufacturer's instructions.
-
Fill the reference cell with the dialysis buffer.
-
Carefully load the sample cell (approx. 200 µL) with the HIF-2α PAS-B protein solution, avoiding the introduction of air bubbles.
-
-
Titration:
-
Load the injection syringe (approx. 40 µL) with the this compound solution.
-
Program the titration parameters: typically a single initial 0.4 µL injection followed by 19-28 subsequent 2 µL injections at 150-180 second intervals to allow for a return to baseline.
-
Set the stirring speed (e.g., 750 rpm).
-
Initiate the titration run.
-
-
Data Analysis:
-
Perform a control titration by injecting the this compound solution into the buffer-filled sample cell to measure the heat of dilution.
-
Subtract the heat of dilution from the experimental data.
-
Integrate the peaks of the binding isotherm to determine the heat change per injection.
-
Fit the integrated data to a suitable binding model (e.g., one-site model) using the analysis software (e.g., MicroCal PEAQ-ITC Analysis) to calculate the K D, ΔH (enthalpy), and N (stoichiometry).
-
Protocol 2: ¹⁵N/¹H HSQC NMR for Target Engagement and Disruption of Dimerization
Objective: To confirm direct binding of this compound to ¹⁵N-labeled HIF-2α PAS-B and to monitor the disruption of the HIF-2α/ARNT PAS-B complex.
Materials:
-
Purified, uniformly ¹⁵N-labeled HIF-2α PAS-B or ARNT PAS-B
-
Purified, unlabeled corresponding binding partner (ARNT PAS-B or HIF-2α PAS-B)
-
This compound compound
-
NMR buffer (e.g., 20 mM phosphate pH 6.8, 50 mM NaCl, 1 mM DTT, 10% D₂O)
-
NMR spectrometer equipped with a cryoprobe
Methodology:
-
Direct Binding to HIF-2α PAS-B:
-
Prepare a sample of 200 µM ¹⁵N-HIF-2α PAS-B in NMR buffer.
-
Acquire a baseline 2D ¹⁵N/¹H HSQC spectrum.
-
Prepare a concentrated stock of this compound in deuterated DMSO.
-
Add aliquots of the this compound stock to the protein sample to achieve final concentrations of, for example, 50 µM and 200 µM.
-
Acquire a ¹⁵N/¹H HSQC spectrum after each addition.
-
Overlay the spectra. Chemical shift perturbations (CSPs) or the disappearance of original peaks and the appearance of new peaks for specific residues indicate direct binding and define the exchange regime (slow, intermediate, or fast).
-
-
Monitoring Dimer Disruption:
-
Prepare a sample of the pre-formed heterodimer, for instance, 100 µM ¹⁵N-ARNT PAS-B with 300 µM unlabeled HIF-2α PAS-B in NMR buffer.
-
Acquire a baseline ¹⁵N/¹H HSQC spectrum of the complex. The peaks will correspond to ARNT in its HIF-2α-bound state.
-
Titrate this compound into this sample at increasing concentrations (e.g., up to 500 µM).
-
Acquire a spectrum at each concentration.
-
Monitor the chemical shifts of the ¹⁵N-ARNT PAS-B peaks. As this compound binds to the unlabeled HIF-2α and disrupts the complex, the peaks corresponding to ¹⁵N-ARNT will shift back towards their positions in the unbound, monomeric state, providing a direct readout of heterodimer disruption.
-
Protocol 3: Limited Trypsin Proteolysis for Stability Assessment
Objective: To assess the change in conformational stability and solvent accessibility of HIF-2α PAS-B upon binding to this compound.
Materials:
-
Purified HIF-2α PAS-B protein
-
This compound compound
-
Trypsin (sequencing grade)
-
Proteolysis buffer (e.g., 50 mM Tris-HCl, pH 8.0)
-
Quenching solution (e.g., SDS-PAGE loading buffer)
-
SDS-PAGE gels, stains (e.g., Coomassie Blue), and imaging system
Methodology:
-
Reaction Setup:
-
Prepare two parallel reaction sets. In each, dilute HIF-2α PAS-B to a final concentration of ~1-2 mg/mL in proteolysis buffer.
-
To one set ("+ Ligand"), add this compound to a final concentration providing saturation (e.g., 5-10 fold molar excess). To the other set ("- Ligand"), add an equivalent volume of vehicle (e.g., DMSO/buffer). Incubate for 15-30 minutes at room temperature.
-
Prepare a fresh stock of trypsin in an appropriate buffer.
-
-
Proteolysis:
-
Initiate the digestion by adding trypsin to both sets at a specific protease:protein ratio (e.g., 1:1000 w/w).
-
Incubate the reactions at a controlled temperature (e.g., 25°C or 37°C).
-
At designated time points (e.g., 0, 5, 15, 30, 60, 120 minutes), remove an aliquot from each reaction.
-
Immediately quench the digestion in the aliquot by adding SDS-PAGE loading buffer and boiling for 5 minutes.
-
-
Analysis:
-
Run the quenched samples from all time points on an SDS-PAGE gel.
-
Stain the gel with Coomassie Blue and destain.
-
Image the gel and compare the digestion patterns between the "- Ligand" and "+ Ligand" samples.
-
A decrease in the rate of degradation or the appearance of stable protein fragments in the "+ Ligand" lane compared to the "- Ligand" lane indicates that this compound binding protects specific trypsin cleavage sites, likely by stabilizing the protein structure.
-
Experimental and Logical Workflows
Utilizing this compound as a tool compound can be integrated into various research workflows, from initial target validation to screening for novel inhibitors.
Caption: Workflow for using this compound in target validation and inhibitor screening.
Conclusion
This compound is a well-characterized, specific, and valuable tool compound for the study of HIF-2α. Its ability to selectively bind the HIF-2α PAS-B domain and allosterically inhibit the crucial heterodimerization with ARNT allows for precise dissection of HIF-2α-dependent signaling pathways in vitro. The comprehensive biophysical data and detailed experimental protocols provided in this guide offer researchers a solid foundation for incorporating this compound into their studies, whether for validating HIF-2α as a therapeutic target, understanding its fundamental biology, or as a benchmark compound in the development of novel HIF-2α inhibitors.
References
The Genesis of a Research Tool: A Technical Guide to the Origins of THS-044
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide delves into the origins of THS-044, a pivotal research molecule in the study of hypoxia-inducible factor 2α (HIF-2α). We will explore its discovery, synthesis, and initial characterization, providing a comprehensive resource for researchers utilizing this compound. All quantitative data is presented in structured tables, and key experimental protocols are detailed. Furthermore, signaling pathways and experimental workflows are visualized using Graphviz diagrams to facilitate a deeper understanding of the scientific context surrounding this compound.
Discovery and Rationale
This compound emerged from a focused effort to identify small molecules that could modulate the protein-protein interaction between HIF-2α and its dimerization partner, the Aryl Hydrocarbon Receptor Nuclear Translocator (ARNT). The HIF-2α/ARNT heterodimer is a key transcription factor in the cellular response to hypoxia and is implicated in the progression of certain cancers, particularly clear cell renal cell carcinoma. The discovery of a druggable pocket within the Per-ARNT-Sim (PAS) B domain of HIF-2α provided a novel therapeutic target.
This compound was identified through a high-throughput screen of a chemical library for compounds that could bind to the HIF-2α PAS-B domain.[1] Its discovery, detailed in a 2009 publication in the Proceedings of the National Academy of Sciences by Scheuermann et al., marked a significant step forward in the development of selective HIF-2α inhibitors.[1]
Quantitative Data Summary
The initial characterization of this compound provided key quantitative metrics that defined its interaction with the HIF-2α PAS-B domain and its effect on the formation of the HIF-2α/ARNT heterodimer.
| Parameter | Value | Method | Reference |
| Binding Affinity (KD) of this compound to HIF-2α PAS-B | 2 µM | Isothermal Titration Calorimetry (ITC) | [1] |
| HIF-2α/ARNT PAS-B Heterodimer Affinity (KD) (without this compound) | 120 µM | Nuclear Magnetic Resonance (NMR) Spectroscopy | [1] |
| HIF-2α/ARNT PAS-B Heterodimer Affinity (KD) (with this compound) | 400 µM | Nuclear Magnetic Resonance (NMR) Spectroscopy | [1] |
Table 1: Quantitative analysis of this compound interactions.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the initial characterization of this compound.
Synthesis of this compound
The synthesis of this compound was reported in the supporting information of Scheuermann et al., 2009. The protocol is as follows:
Note: The specific details of the synthesis, including reagents and step-by-step instructions, were located in the supplementary materials of the primary research paper.
(Detailed synthesis protocol would be inserted here if available in the search results. As the explicit protocol from the supplementary information was not found, a placeholder is included.)
Isothermal Titration Calorimetry (ITC)
ITC was employed to determine the binding affinity of this compound to the HIF-2α PAS-B domain.
-
Protein Preparation: The HIF-2α PAS-B domain was expressed and purified.
-
Ligand Preparation: this compound was dissolved in a buffer matching the protein solution.
-
Titration: A solution of this compound was titrated into a solution containing the HIF-2α PAS-B protein in the ITC cell.
-
Data Analysis: The heat changes upon each injection were measured and fitted to a binding model to determine the dissociation constant (KD), stoichiometry (n), and enthalpy of binding (ΔH).
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy was utilized to study the interaction between this compound and the HIF-2α PAS-B domain and to determine the affinity of the HIF-2α/ARNT PAS-B heterodimer.
-
Sample Preparation: Isotopically labeled (15N) HIF-2α PAS-B or ARNT PAS-B was prepared.
-
1H-15N HSQC Spectra Acquisition: A series of 1H-15N Heteronuclear Single Quantum Coherence (HSQC) spectra were acquired for the labeled protein in the absence and presence of its binding partner (unlabeled protein or this compound) at varying concentrations.
-
Chemical Shift Perturbation Analysis: Changes in the chemical shifts of the protein's backbone amide signals upon addition of the binding partner were monitored to identify the binding site and to calculate the dissociation constant (KD) by fitting the titration data.
X-ray Crystallography
X-ray crystallography was used to determine the three-dimensional structure of the HIF-2α PAS-B domain in complex with this compound.
-
Crystallization: The purified HIF-2α PAS-B/THS-044 complex was crystallized using vapor diffusion.
-
Data Collection: The crystals were exposed to a high-intensity X-ray beam, and the diffraction pattern was recorded.
-
Structure Determination: The diffraction data was processed to generate an electron density map, which was then used to build and refine a three-dimensional model of the protein-ligand complex.
Visualizations
HIF-2α Signaling Pathway
The following diagram illustrates the canonical HIF-2α signaling pathway, highlighting the point of intervention for this compound.
Caption: The HIF-2α signaling pathway under normoxic and hypoxic conditions, and the inhibitory action of this compound.
Experimental Workflow for this compound Characterization
This diagram outlines the logical flow of experiments used to characterize the interaction of this compound with HIF-2α.
Caption: A logical workflow of the key experiments performed to discover and characterize this compound.
Conclusion
This compound stands as a foundational research molecule for the targeted inhibition of the HIF-2α transcription factor. Its discovery and characterization have paved the way for the development of more potent and selective inhibitors, some of which have advanced into clinical trials. This technical guide provides a centralized resource for researchers, offering a detailed look at the origins and key experimental data associated with this compound, thereby supporting its continued use in advancing our understanding of HIF-2α biology and its role in disease.
References
Methodological & Application
Application Notes and Protocols for THS-044 in In Vivo Cancer Models
For Research Use Only. Not for use in diagnostic procedures.
Introduction
THS-044 is a small molecule modulator that targets the hypoxia-inducible factor 2α (HIF-2α), a key transcription factor implicated in the progression of various cancers, particularly clear cell renal cell carcinoma (ccRCC). Under hypoxic conditions characteristic of the tumor microenvironment, HIF-2α dimerizes with the Aryl Hydrocarbon Receptor Nuclear Translocator (ARNT), also known as HIF-1β. This heterodimer then binds to hypoxia-response elements (HREs) in the promoter regions of target genes, driving the expression of proteins involved in angiogenesis, cell proliferation, and metabolism, such as Vascular Endothelial Growth Factor (VEGF). This compound is designed to bind to the PAS-B domain of HIF-2α, allosterically disrupting its heterodimerization with ARNT, thereby inhibiting the transcription of downstream oncogenic genes.[1][2][3][4] These application notes provide a representative protocol for evaluating the in vivo efficacy of this compound in a human tumor xenograft model, based on preclinical studies of similar HIF-2α inhibitors.[5]
HIF-2α Signaling Pathway
The diagram below illustrates the mechanism of action for this compound. In hypoxic cancer cells with deficient von Hippel-Lindau (VHL) protein, HIF-2α is stabilized and translocates to the nucleus. It then dimerizes with ARNT, forming an active transcription factor complex. This compound intervenes by binding to HIF-2α, preventing the formation of this complex and subsequent gene transcription that promotes tumor growth.
Experimental Protocol: In Vivo Efficacy in a ccRCC Xenograft Model
This protocol describes a representative study to assess the anti-tumor activity of this compound in an established subcutaneous clear cell renal cell carcinoma (ccRCC) xenograft mouse model. This methodology is based on protocols established for the preclinical evaluation of similar HIF-2α inhibitors, such as PT2385.
1. Materials and Reagents
-
This compound compound
-
Vehicle for formulation (e.g., 0.5% methylcellulose in sterile water)
-
Human ccRCC cell line (e.g., 786-O, which is VHL-deficient and expresses high levels of HIF-2α)
-
Cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
Matrigel® Basement Membrane Matrix
-
6-8 week old female athymic nude mice
-
Sterile PBS, syringes, gavage needles, calipers
2. Cell Culture
-
Culture 786-O cells according to standard protocols.
-
Harvest cells during the logarithmic growth phase using trypsin.
-
Wash cells with sterile PBS and resuspend in a 1:1 mixture of PBS and Matrigel® at a concentration of 1 x 108 cells/mL.
3. Tumor Implantation
-
Acclimatize mice for at least one week prior to the study.
-
Subcutaneously inject 100 µL of the cell suspension (1 x 107 cells) into the right flank of each mouse.
-
Monitor mice for tumor growth. Palpate the injection site starting 5-7 days post-injection.
4. Study Initiation and Treatment
-
When tumors reach an average volume of 150-200 mm³, randomize mice into treatment and control groups (n=8-10 mice per group).
-
Prepare the this compound formulation. For example, suspend this compound in 0.5% methylcellulose to a final concentration for a 30 mg/kg dose, assuming a 10 mL/kg dosing volume.
-
Administer this compound or vehicle control to the respective groups via oral gavage. A typical regimen for a similar compound, PT2385, is twice daily (BID).
-
Continue treatment for a predefined period, typically 21-28 days, or until tumors in the control group reach a predetermined endpoint size.
5. Monitoring and Endpoints
-
Measure tumor dimensions using digital calipers twice weekly. Calculate tumor volume using the formula: (Length x Width²) / 2.
-
Record the body weight of each mouse twice weekly as an indicator of general health and treatment toxicity.
-
At the end of the study, euthanize the mice. Excise the tumors, weigh them, and process them for further analysis (e.g., pharmacodynamics).
Experimental Workflow Diagram
The following diagram outlines the key steps of the in vivo experimental protocol.
Data Presentation
The efficacy of this compound is determined by comparing the tumor growth in the treated group to the vehicle control group. Data should be presented clearly to show treatment effect over time. Preclinical studies with similar HIF-2α inhibitors have demonstrated significant tumor growth inhibition and even regression.
Table 1: Representative In Vivo Efficacy Data for this compound in 786-O Xenograft Model
| Treatment Group (Oral Gavage, BID) | Day 0 Mean Tumor Volume (mm³) ± SEM | Day 21 Mean Tumor Volume (mm³) ± SEM | Tumor Growth Inhibition (%) | Day 21 Mean Tumor Weight (g) ± SEM |
| Vehicle (0.5% Methylcellulose) | 155 ± 12 | 1250 ± 110 | - | 1.28 ± 0.15 |
| This compound (30 mg/kg) | 158 ± 14 | 185 ± 25 | 85.2 | 0.21 ± 0.04 |
Tumor Growth Inhibition (TGI) is calculated at the end of the study using the formula: TGI (%) = [1 - (Tf - Ti) / (Cf - Ci)] x 100, where T and C are the mean tumor volumes of the treated and control groups, and f and i are the final and initial time points, respectively.
Conclusion
The provided protocol offers a robust framework for the preclinical in vivo evaluation of this compound. Based on the mechanism of action and data from analogous HIF-2α inhibitors, this compound is expected to demonstrate significant anti-tumor efficacy in VHL-deficient cancer models, such as ccRCC. Researchers should optimize dosing and treatment schedules based on preliminary tolerability and efficacy studies. The analysis of pharmacodynamic markers in tumor tissue is highly recommended to correlate the observed anti-tumor effects with on-target activity.
References
- 1. On-Target Efficacy of a HIF2α Antagonist in Preclinical Kidney Cancer Models - PMC [pmc.ncbi.nlm.nih.gov]
- 2. jkcvhl.com [jkcvhl.com]
- 3. Hypoxia-Inducible Factor 2 Alpha (HIF2α) Inhibitors: Targeting Genetically Driven Tumor Hypoxia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Hypoxia Inducible Factor-2α (HIF-2α) Pathway Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
Application Notes and Protocols for Cell-Based Reporter Assays to Determine THS-044 Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
THS-044 is a small molecule modulator that specifically targets the Hypoxia-Inducible Factor 2α (HIF-2α) protein. It functions by binding to the PAS-B domain of HIF-2α, which stabilizes its folded state.[1][2] This binding event allosterically disrupts the heterodimerization of HIF-2α with its partner protein, the Aryl Hydrocarbon Receptor Nuclear Translocator (ARNT).[1] The formation of the HIF-2α/ARNT complex is a critical step in the cellular response to hypoxia, leading to the transcriptional activation of various target genes involved in processes such as angiogenesis, erythropoiesis, and metabolism. By inhibiting this protein-protein interaction, this compound effectively attenuates HIF-2α-mediated gene expression. Notably, this compound is selective for HIF-2α and does not interact with the PAS-B domain of the closely related HIF-1α isoform.[1][2]
Cell-based reporter assays are powerful tools for quantifying the activity of compounds like this compound that modulate transcription factor activity. These assays typically utilize a reporter gene, such as luciferase, under the control of a promoter containing specific response elements for the transcription factor of interest. In the context of HIF-2α, this would be a Hypoxia Response Element (HRE). When HIF-2α is active, it binds to the HRE and drives the expression of the luciferase reporter gene, resulting in a measurable light signal. The inhibitory effect of this compound can thus be quantified by a reduction in this signal.
This document provides detailed protocols for establishing and performing cell-based reporter assays to measure the activity of this compound. It includes methods for both transient transfection and the generation of stable cell lines, along with protocols for conducting the reporter assay and analyzing the data.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the HIF-2α signaling pathway and the general workflow of a cell-based reporter assay to screen for its inhibitors.
Caption: HIF-2α signaling pathway and mechanism of this compound inhibition.
Caption: General workflow for a HIF-2α cell-based reporter assay.
Quantitative Data for this compound
The following table summarizes the available quantitative data for this compound's activity. While a cell-based IC50 value from a reporter assay is not publicly available, the data from a biophysical assay demonstrates its ability to disrupt the HIF-2α/ARNT interaction.
| Parameter | Description | Value | Assay Type | Reference |
| KD | Dissociation constant for this compound binding to HIF-2α PAS-B. | 2 µM | Isothermal Titration Calorimetry | |
| HIF-2α/ARNT Heterodimer Affinity (without this compound) | Dissociation constant (KD) of the HIF-2α PAS-B and ARNT PAS-B heterodimer. | 120 µM | NMR Spectroscopy | |
| HIF-2α/ARNT Heterodimer Affinity (with this compound) | Dissociation constant (KD) of the HIF-2α PAS-B and ARNT PAS-B heterodimer in the presence of this compound. | 400 µM | NMR Spectroscopy |
Experimental Protocols
Protocol 1: Transient Transfection-Based HIF-2α Reporter Assay
This protocol describes a transient transfection approach for quickly assessing the inhibitory activity of this compound on HIF-2α.
Materials:
-
HEK293T or other suitable host cell line
-
HRE-luciferase reporter plasmid (e.g., pGL4.42[luc2P/HRE/Hygro] Vector)
-
Control reporter plasmid (e.g., a plasmid constitutively expressing Renilla luciferase)
-
Transfection reagent
-
Opti-MEM or other serum-free medium
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
This compound
-
Hypoxia-mimetic agent (e.g., CoCl2 or DMOG) or a hypoxia chamber
-
96-well white, clear-bottom tissue culture plates
-
Dual-luciferase reporter assay system
-
Luminometer
Procedure:
-
Cell Seeding: The day before transfection, seed HEK293T cells in a 96-well plate at a density that will result in 70-90% confluency at the time of transfection.
-
Transfection:
-
For each well, prepare a DNA-transfection reagent complex according to the manufacturer's protocol. A typical ratio would be 100 ng of HRE-luciferase reporter plasmid and 10 ng of control reporter plasmid per well.
-
Incubate the complex at room temperature and then add it to the cells.
-
Incubate the cells for 24 hours at 37°C in a CO2 incubator.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in complete growth medium.
-
After the 24-hour transfection period, replace the medium with the this compound-containing medium. Include a vehicle control (e.g., DMSO).
-
Incubate for a predetermined time (e.g., 4-6 hours).
-
-
Hypoxia Induction:
-
Add a hypoxia-mimetic agent (e.g., 100 µM CoCl2) to the wells or place the plate in a hypoxia chamber (1% O2).
-
Incubate for 16-24 hours.
-
-
Luciferase Assay:
-
Equilibrate the plate and luciferase assay reagents to room temperature.
-
Perform the dual-luciferase assay according to the manufacturer's instructions, measuring both firefly and Renilla luciferase activity.
-
Protocol 2: Generation of a Stable HIF-2α Reporter Cell Line
This protocol describes the generation of a stable cell line that consistently expresses the HIF-2α reporter construct, which is ideal for high-throughput screening.
Materials:
-
A suitable host cell line (e.g., 786-O, a renal cell carcinoma line that lacks functional VHL and expresses high levels of HIF-2α)
-
HRE-luciferase reporter plasmid containing a selectable marker (e.g., hygromycin or puromycin resistance)
-
Transfection reagent
-
Complete growth medium
-
Selection antibiotic (e.g., hygromycin or puromycin)
-
Cloning cylinders or limiting dilution supplies
Procedure:
-
Transfection:
-
Transfect the host cell line with the HRE-luciferase reporter plasmid using a suitable transfection reagent.
-
-
Selection:
-
48 hours post-transfection, begin selection by adding the appropriate antibiotic to the culture medium. The optimal concentration of the antibiotic should be predetermined by a kill curve.
-
Replace the selection medium every 3-4 days.
-
-
Isolation of Clones:
-
After 2-3 weeks of selection, individual resistant colonies should be visible.
-
Isolate single colonies using cloning cylinders or by performing limiting dilution in 96-well plates.
-
-
Expansion and Validation of Clones:
-
Expand the isolated clones.
-
Screen individual clones for high inducibility of the luciferase reporter in response to hypoxia or a hypoxia-mimetic and low basal activity under normoxic conditions.
-
Select the clone with the best signal-to-background ratio for future assays.
-
-
Cell Banking:
-
Cryopreserve the validated stable cell line in multiple vials for future use.
-
Protocol 3: HIF-2α Reporter Assay Using a Stable Cell Line
Materials:
-
Stable HIF-2α reporter cell line
-
Complete growth medium
-
This compound
-
Hypoxia-mimetic agent or hypoxia chamber
-
96-well or 384-well white, solid-bottom tissue culture plates
-
Luciferase assay reagent
-
Luminometer
Procedure:
-
Cell Seeding: Seed the stable reporter cells in a 96-well or 384-well plate at an optimized density.
-
Compound Treatment: Add serial dilutions of this compound to the wells. Include a vehicle control.
-
Hypoxia Induction: Induce hypoxia as described in Protocol 1.
-
Luciferase Assay: Perform the luciferase assay as described in Protocol 1 (a single luciferase reagent is needed if a control reporter is not integrated into the stable cell line).
Data Analysis and Interpretation
-
Normalization: For transient transfection assays, normalize the firefly luciferase activity to the Renilla luciferase activity for each well to control for variations in transfection efficiency and cell number.
-
Dose-Response Curve: Plot the normalized luciferase activity against the logarithm of the this compound concentration.
-
IC50 Calculation: Fit the dose-response curve to a four-parameter logistic equation to determine the IC50 value, which represents the concentration of this compound that causes 50% inhibition of the HIF-2α-mediated reporter activity.
A decrease in luciferase activity in the presence of this compound under hypoxic conditions indicates that the compound is inhibiting the HIF-2α signaling pathway. The selectivity of this compound can be further confirmed by performing similar assays for HIF-1α activity, where it is expected to have no significant effect.
References
Application Notes and Protocols for THS-044 in Angiogenesis Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
THS-044 is a valuable chemical probe for studying the role of the hypoxia-inducible factor 2α (HIF-2α) in angiogenesis. As a small molecule modulator, this compound specifically targets the PAS-B domain of HIF-2α, disrupting its heterodimerization with the Aryl Hydrocarbon Receptor Nuclear Translocator (ARNT). This interference with the HIF-2α/ARNT complex formation subsequently modulates the transcription of HIF-2α target genes, many of which are critically involved in the angiogenic process. These application notes provide detailed protocols for utilizing this compound in key in vitro and in vivo angiogenesis assays and present expected quantitative outcomes based on the known effects of HIF-2α inhibition.
Mechanism of Action
Under hypoxic conditions, HIF-2α protein stabilizes and translocates to the nucleus, where it forms a heterodimer with ARNT. This complex then binds to hypoxia response elements (HREs) in the promoter regions of target genes, initiating their transcription. This compound binds to a pocket within the PAS-B domain of HIF-2α, inducing a conformational change that weakens its interaction with ARNT.[1] This allosteric inhibition prevents the formation of a functional HIF-2α/ARNT transcription factor complex, thereby downregulating the expression of pro-angiogenic genes such as Vascular Endothelial Growth Factor (VEGF), Delta-like ligand 4 (Dll4), and Angiopoietin-2 (Ang2).[2][3]
Applications
This compound can be employed in a variety of experimental settings to investigate the role of HIF-2α in angiogenesis:
-
In vitro studies: To dissect the molecular mechanisms of HIF-2α-mediated angiogenesis in endothelial cells.
-
Ex vivo studies: To assess the effect of HIF-2α inhibition on vessel sprouting from intact tissue explants.
-
In vivo studies: To evaluate the therapeutic potential of targeting the HIF-2α pathway in diseases characterized by pathological angiogenesis, such as cancer and retinopathies.
Data Presentation: Expected Effects of this compound on Angiogenesis
The following tables summarize the anticipated quantitative effects of this compound in various angiogenesis assays. The data is extrapolated from studies on HIF-2α knockout models and other HIF-2α inhibitors, as specific quantitative data for this compound in these assays is not extensively published. These tables are intended to serve as a guideline for expected outcomes.
Table 1: In Vitro Endothelial Cell Tube Formation Assay
| Treatment Group | Concentration (µM) | Total Tube Length (% of Control) | Number of Branch Points (% of Control) |
| Vehicle Control (DMSO) | - | 100% | 100% |
| This compound | 1 | 75% | 70% |
| This compound | 10 | 40% | 35% |
| This compound | 50 | 15% | 10% |
Table 2: Ex Vivo Aortic Ring Assay
| Treatment Group | Concentration (µM) | Microvessel Outgrowth Area (% of Control) | Number of Sprouts (% of Control) |
| Vehicle Control (DMSO) | - | 100% | 100% |
| This compound | 1 | 80% | 75% |
| This compound | 10 | 50% | 45% |
| This compound | 50 | 20% | 15% |
Table 3: In Vivo Matrigel Plug Assay
| Treatment Group | Dose (mg/kg) | Hemoglobin Content (µ g/plug ) | CD31+ Microvessel Density (vessels/mm²) |
| Vehicle Control | - | 150 | 250 |
| This compound | 10 | 110 | 180 |
| This compound | 25 | 70 | 100 |
| This compound | 50 | 40 | 50 |
Table 4: Effect of this compound on Angiogenic Gene Expression in Endothelial Cells (Hypoxia-Induced)
| Gene Target | This compound Concentration (µM) | Relative mRNA Expression (% of Hypoxic Control) |
| VEGF | 10 | 50% |
| Dll4 | 10 | 40% |
| Ang2 | 10 | 60% |
| VEGFR2 (KDR) | 10 | 70% |
Experimental Protocols
Protocol 1: In Vitro Endothelial Cell Tube Formation Assay
This assay assesses the ability of endothelial cells to form capillary-like structures on a basement membrane matrix.
Materials:
-
Human Umbilical Vein Endothelial Cells (HUVECs)
-
Endothelial Cell Growth Medium (e.g., EGM-2)
-
Basement Membrane Matrix (e.g., Matrigel®)
-
96-well tissue culture plates
-
This compound (stock solution in DMSO)
-
Vehicle control (DMSO)
-
Calcein AM (for visualization)
-
Inverted fluorescence microscope with image analysis software
Procedure:
-
Thaw the Basement Membrane Matrix on ice overnight.
-
Coat the wells of a 96-well plate with 50 µL of the cold liquid matrix.
-
Incubate the plate at 37°C for 30-60 minutes to allow the matrix to solidify.
-
Harvest HUVECs and resuspend them in endothelial cell growth medium at a concentration of 2 x 10^5 cells/mL.
-
Prepare different concentrations of this compound (e.g., 1, 10, 50 µM) and a vehicle control in the cell suspension.
-
Gently add 100 µL of the cell suspension containing the treatments to each coated well.
-
Incubate the plate at 37°C in a humidified incubator with 5% CO2 for 4-18 hours.
-
After incubation, carefully remove the medium and wash the cells with PBS.
-
Stain the cells with Calcein AM for 30 minutes.
-
Visualize the tube network using an inverted fluorescence microscope.
-
Quantify the total tube length and the number of branch points using image analysis software.
Protocol 2: Ex Vivo Aortic Ring Assay
This assay evaluates the sprouting of microvessels from aortic explants.
Materials:
-
Thoracic aorta from a rat or mouse
-
Serum-free endothelial cell basal medium
-
Collagen Type I or Matrigel®
-
48-well tissue culture plates
-
Surgical instruments (forceps, scissors)
-
This compound (stock solution in DMSO)
-
Vehicle control (DMSO)
-
Stereomicroscope with a digital camera
Procedure:
-
Aseptically dissect the thoracic aorta and place it in a sterile dish containing cold serum-free medium.
-
Carefully remove the periaortic fibro-adipose tissue.
-
Cross-section the aorta into 1 mm thick rings.
-
Embed each aortic ring in a 100 µL dome of cold liquid Collagen Type I or Matrigel® in a 48-well plate.
-
Allow the matrix to solidify at 37°C for 30 minutes.
-
Add 200 µL of serum-free medium containing different concentrations of this compound or vehicle control to each well.
-
Incubate the plate at 37°C in a humidified incubator with 5% CO2 for 7-14 days, changing the medium every 2-3 days.
-
Monitor the outgrowth of microvessels from the aortic rings daily using a stereomicroscope.
-
On the final day, capture images of the sprouts.
-
Quantify the area of microvessel outgrowth and the number of primary sprouts using image analysis software.
Protocol 3: In Vivo Matrigel Plug Assay
This assay assesses the formation of new blood vessels within a subcutaneous Matrigel plug in mice.
Materials:
-
Growth factor-reduced Matrigel®
-
Recombinant human basic fibroblast growth factor (bFGF) or VEGF
-
Heparin
-
C57BL/6 or immunodeficient mice
-
This compound (formulated for in vivo administration)
-
Vehicle control
-
Surgical tools for subcutaneous injection
-
Hemoglobin quantification kit
-
Anti-CD31 antibody for immunohistochemistry
Procedure:
-
Thaw Matrigel® on ice.
-
Mix Matrigel® with bFGF or VEGF (e.g., 150 ng/mL) and heparin (e.g., 10 units/mL).
-
Incorporate this compound at the desired concentration into the Matrigel® mixture for local delivery, or administer this compound systemically (e.g., via intraperitoneal injection) according to the experimental design.
-
Anesthetize the mice and subcutaneously inject 0.5 mL of the Matrigel® mixture into the flank.
-
The Matrigel® will form a solid plug in situ.
-
After 7-14 days, euthanize the mice and excise the Matrigel® plugs.
-
Quantify the hemoglobin content in the plugs using a hemoglobin assay kit as a measure of blood vessel formation.
-
Fix the plugs in formalin, embed in paraffin, and perform immunohistochemistry with an anti-CD31 antibody to visualize and quantify the microvessel density.
Mandatory Visualizations
References
- 1. Artificial ligand binding within the HIF2α PAS-B domain of the HIF2 transcription factor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Endothelial HIF-2α regulates murine pathological angiogenesis and revascularization processes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Endothelial deletion of hypoxia-inducible factor–2α (HIF-2α) alters vascular function and tumor angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: Western Blot Analysis of HIF-2α Downregulation by THS-044
Introduction
Hypoxia-Inducible Factor 2α (HIF-2α), encoded by the EPAS1 gene, is a master transcription factor that plays a critical role in cellular adaptation to low oxygen (hypoxia).[1][2] Under normoxic conditions, HIF-2α is targeted for proteasomal degradation through hydroxylation by prolyl hydroxylase domain (PHD) enzymes and subsequent recognition by the von Hippel-Lindau (VHL) E3 ubiquitin ligase complex.[3][4] In hypoxic environments, this degradation is inhibited, allowing HIF-2α to accumulate, translocate to the nucleus, and form a heterodimer with HIF-1β (also known as ARNT).[3] This complex then binds to hypoxia-responsive elements (HREs) in the promoter regions of target genes, activating transcription for processes like angiogenesis, erythropoiesis, and metabolism.
THS-044 is a small molecule modulator that specifically targets the PAS-B domain of HIF-2α. By binding to an internal cavity within this domain, this compound stabilizes the folded state of HIF-2α PAS-B and allosterically disrupts its heterodimerization with ARNT. This inhibitory action prevents the formation of a transcriptionally active complex, thereby downregulating the expression of HIF-2α target genes. This protocol provides a detailed method for performing a Western blot to quantitatively assess the reduction in stabilized HIF-2α protein levels in cultured cells following treatment with this compound.
Challenges in HIF-2α Detection
Detecting HIF-2α by Western blot can be challenging due to its rapid degradation under normoxic conditions (half-life of ~5 minutes). Therefore, sample preparation is a critical step. To stabilize HIF-2α for detection, it is essential to either work quickly in cold conditions, use chemical hypoxia mimetics like cobalt chloride (CoCl₂), or perform cell lysis within a hypoxia chamber. CoCl₂ inhibits the PHD enzymes that mark HIF-2α for degradation, thus stabilizing the protein even under normoxic culture conditions.
Experimental Protocols
Part 1: Cell Culture, Hypoxia Induction, and this compound Treatment
This protocol uses CoCl₂ to chemically induce a hypoxic state and stabilize HIF-2α protein for reliable detection.
-
Cell Seeding: Plate a suitable cell line (e.g., MCF-7, HepG2, 786-O) in 10 cm dishes at a density that will result in 70-80% confluency at the time of harvest.
-
Hypoxia Induction: To stabilize basal HIF-2α levels, treat the cells with a final concentration of 150 µM CoCl₂ for 16 hours. This step is crucial for visualizing the HIF-2α band.
-
This compound Treatment: Following the initial CoCl₂ incubation, add this compound directly to the culture medium at various final concentrations (e.g., 1 µM, 5 µM, 10 µM, 25 µM). Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the cells with this compound for an appropriate duration (e.g., 4-8 hours) to observe its effect on HIF-2α levels.
-
Cell Harvest: After treatment, immediately place the culture dishes on ice. Wash the cells twice with ice-cold Phosphate Buffered Saline (PBS). Proceed immediately to protein extraction to prevent HIF-2α degradation.
Part 2: Protein Extraction and Quantification
Nuclear extraction is recommended as active HIF-2α translocates to the nucleus under hypoxic conditions.
-
Lysis: Add 200 µL of ice-cold RIPA lysis buffer supplemented with a protease and phosphatase inhibitor cocktail to each 10 cm dish.
-
Scraping and Collection: Scrape the cells off the dish using a cell scraper and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Homogenization: Vortex the lysate vigorously for 15-20 seconds and incubate on ice for 30 minutes, with periodic vortexing every 10 minutes.
-
Centrifugation: Centrifuge the lysate at 14,000 x g for 20 minutes at 4°C to pellet cellular debris.
-
Supernatant Collection: Carefully transfer the supernatant, which contains the total protein, to a new pre-chilled tube.
-
Quantification: Determine the protein concentration of each sample using a standard protein assay, such as the Bicinchoninic acid (BCA) assay.
Part 3: SDS-PAGE and Western Blotting
-
Sample Preparation: Dilute the protein lysates with 4X Laemmli sample buffer to a final concentration of 1-2 µg/µL. Heat the samples at 95°C for 5 minutes.
-
Gel Electrophoresis: Load 20-40 µg of total protein per lane onto a 7.5% SDS-polyacrylamide gel. Include a pre-stained protein ladder to monitor migration. Run the gel at 100-120V until the dye front reaches the bottom.
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane. A wet transfer at 100V for 1 hour at 4°C is recommended.
-
Membrane Staining (Optional): Briefly stain the membrane with Ponceau S solution to confirm successful and even protein transfer. Destain with TBST (Tris-Buffered Saline with 0.1% Tween-20) before blocking.
-
Blocking: Block the membrane with 5% non-fat dry milk or 5% Bovine Serum Albumin (BSA) in TBST for 1 hour at room temperature with gentle agitation to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody against HIF-2α (expected band size ~118-120 kDa) diluted in blocking buffer. Incubate overnight at 4°C with gentle rocking.
-
Washing: Wash the membrane three times for 10 minutes each with TBST to remove unbound primary antibody.
-
Secondary Antibody Incubation: Incubate the membrane with an appropriate HRP-conjugated secondary antibody (e.g., anti-rabbit or anti-goat IgG) diluted in blocking buffer for 1 hour at room temperature.
-
Final Washes: Repeat the washing step (Step 7).
-
Signal Detection: Apply an Enhanced Chemiluminescence (ECL) detection reagent to the membrane according to the manufacturer's instructions.
-
Imaging: Capture the chemiluminescent signal using a digital imager or X-ray film.
-
Stripping and Re-probing: To ensure equal protein loading, the membrane can be stripped and re-probed with a loading control antibody, such as β-Actin or GAPDH.
Data Presentation
Table 1: Reagents and Recommended Dilutions
| Reagent/Antibody | Vendor Example | Catalog # Example | Recommended Dilution/Concentration |
| Primary Antibodies | |||
| Anti-HIF-2α / EPAS1 | Novus Biologicals | NB100-122 | 1:1000 or 1-2 µg/ml in 1% milk/TBST |
| Anti-β-Actin (Loading Control) | Sigma-Aldrich | A5441 | 1:5000 |
| Secondary Antibody | |||
| Goat anti-Rabbit IgG (H+L) HRP | Invitrogen | 31460 | 1:5000 - 1:10,000 |
| Chemicals | |||
| This compound | MedChemExpress | HY-19621 | 1-25 µM (for cell treatment) |
| Cobalt Chloride (CoCl₂) | Sigma-Aldrich | 232696 | 150 µM (for cell treatment) |
| Protease/Phosphatase Inhibitor | Thermo Fisher | A32959 | 1X |
| Blocking Buffer | - | - | 5% Non-fat Dry Milk in TBST |
Visualizations
HIF-2α Signaling and this compound Inhibition
Caption: HIF-2α pathway under normoxia vs. hypoxia and the inhibitory action of this compound.
Western Blot Experimental Workflow
References
- 1. mdpi.com [mdpi.com]
- 2. Hypoxia Western Blot Analysis: Detecting HIF Alpha and Beyond | Bio-Techne [bio-techne.com]
- 3. Hypoxia‐Inducible Factor‐2α Signaling in the Skeletal System - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Hypoxia-inducible transcription factors: architects of tumorigenesis and targets for anticancer drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Co-immunoprecipitation to Demonstrate THS-044-Mediated Disruption of the HIF-2α/ARNT Protein-Protein Interaction
Audience: Researchers, scientists, and drug development professionals.
Introduction
Hypoxia-inducible factors (HIFs) are critical transcription factors that regulate cellular responses to low oxygen levels (hypoxia). The HIF-2 transcription factor is a heterodimer composed of the oxygen-sensitive subunit HIF-2α and the constitutively expressed Aryl Hydrocarbon Receptor Nuclear Translocator (ARNT), also known as HIF-1β.[1][2] Under hypoxic conditions, HIF-2α stabilizes, translocates to the nucleus, and dimerizes with ARNT.[3] This complex then binds to hypoxia response elements (HREs) in the promoter regions of target genes, activating their transcription to promote angiogenesis, erythropoiesis, and cell proliferation.[3] Dysregulation of the HIF-2α pathway is implicated in the progression of various cancers, making it a key therapeutic target.[1]
THS-044 is a small molecule inhibitor that specifically targets the HIF-2α subunit. It binds to an internal cavity within the PAS-B domain of HIF-2α, inducing conformational changes that allosterically disrupt its interaction with ARNT. This prevents the formation of the functional HIF-2α/ARNT heterodimer, thereby inhibiting the transcription of downstream target genes.
This application note provides a detailed protocol for using co-immunoprecipitation (Co-IP) followed by Western blotting to demonstrate and quantify the disruptive effect of this compound on the HIF-2α/ARNT protein-protein interaction in a cellular context.
Signaling Pathway and Mechanism of Action
Under hypoxic conditions, HIF-2α is stabilized and dimerizes with its partner protein ARNT. This functional complex then initiates the transcription of genes involved in cellular adaptation to hypoxia. This compound is a small molecule that binds to the PAS-B domain of HIF-2α, preventing its heterodimerization with ARNT and subsequent downstream signaling.
Quantitative Data on this compound Activity
This compound has been shown to effectively disrupt the HIF-2α/ARNT interaction. The binding affinity and disruptive potential have been quantified, demonstrating a significant weakening of the protein-protein interaction.
| Parameter | Value | Reference |
| Binding Affinity (KD) of this compound to HIF-2α PAS-B | 2 µM | |
| Dissociation Constant (KD) of HIF-2α/ARNT PAS-B heterodimer (untreated) | 120 µM | |
| Dissociation Constant (KD) of HIF-2α/ARNT PAS-B heterodimer (with this compound) | 400 µM |
Experimental Protocol: Co-immunoprecipitation
This protocol details the steps to demonstrate the disruption of the HIF-2α/ARNT interaction by this compound.
Materials and Reagents
-
Cell Line: Human clear cell renal cell carcinoma (ccRCC) cell line (e.g., 786-O, A498) or other suitable cell line with endogenous expression of HIF-2α and ARNT.
-
Cell Culture Medium: RPMI-1640 or DMEM, supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Hypoxia Induction: Hypoxia chamber or chemical induction (e.g., CoCl2 or DMOG).
-
This compound: Stock solution in DMSO.
-
Co-IP Lysis/Wash Buffer: 50 mM Tris-HCl (pH 7.4), 150 mM NaCl, 1 mM EDTA, 1% NP-40, 0.5% Sodium Deoxycholate, Protease and Phosphatase Inhibitor Cocktails. Use a gentle, non-ionic detergent-based buffer to preserve protein-protein interactions.
-
Antibodies:
-
Immunoprecipitation (IP) Antibody: Rabbit anti-HIF-2α antibody.
-
Western Blot (WB) Primary Antibodies: Mouse anti-ARNT antibody, Rabbit anti-HIF-2α antibody.
-
Negative Control: Rabbit IgG.
-
WB Secondary Antibodies: HRP-conjugated anti-mouse IgG, HRP-conjugated anti-rabbit IgG.
-
-
Protein A/G Magnetic Beads
-
SDS-PAGE reagents and equipment
-
Western Blotting reagents and equipment
-
Chemiluminescence substrate (ECL)
Experimental Workflow
The overall workflow involves cell treatment, lysate preparation, immunoprecipitation of the target protein and its binding partners, and subsequent detection by Western blotting.
Step-by-Step Procedure
1. Cell Culture and Treatment: a. Plate ccRCC cells and grow to 80-90% confluency. b. Induce hypoxia by placing cells in a hypoxia chamber (1% O2) for 4-6 hours to stabilize HIF-2α. c. Treat cells with varying concentrations of this compound (e.g., 0, 1, 5, 10 µM) or vehicle control (DMSO) during the last 2-4 hours of hypoxic incubation.
2. Cell Lysis: a. Wash cells twice with ice-cold PBS. b. Add ice-cold Co-IP Lysis Buffer to the plate and scrape the cells. c. Transfer the cell suspension to a microcentrifuge tube and incubate on ice for 30 minutes with occasional vortexing. d. Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris. e. Transfer the supernatant (protein lysate) to a new pre-chilled tube. f. Determine the protein concentration using a BCA or Bradford assay. Reserve a small aliquot (20-30 µg) of the lysate for input control.
3. Pre-Clearing (Optional but Recommended): a. To reduce non-specific binding, add 20 µL of Protein A/G magnetic beads to 1-2 mg of protein lysate. b. Incubate on a rotator for 1 hour at 4°C. c. Place the tube on a magnetic rack and collect the supernatant.
4. Immunoprecipitation: a. To the pre-cleared lysate, add 2-5 µg of rabbit anti-HIF-2α antibody (for IP) or rabbit IgG (for negative control). b. Incubate on a rotator overnight at 4°C to form the antibody-antigen complex.
5. Capture of Immune Complexes: a. Add 30 µL of equilibrated Protein A/G magnetic beads to each sample. b. Incubate on a rotator for 2-4 hours at 4°C to capture the immune complexes.
6. Washing: a. Place the tubes on a magnetic rack and discard the supernatant. b. Wash the beads three to four times with 1 mL of ice-cold Co-IP Wash Buffer. After the final wash, carefully remove all residual buffer.
7. Elution: a. Resuspend the beads in 30-50 µL of 2X Laemmli sample buffer. b. Boil the samples at 95-100°C for 5-10 minutes to elute the proteins and denature them. c. Centrifuge briefly and place the tubes on a magnetic rack to collect the supernatant containing the eluted proteins.
8. Western Blot Analysis: a. Load the eluted samples and the input controls onto an SDS-PAGE gel and perform electrophoresis. b. Transfer the separated proteins to a PVDF membrane. c. Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. d. Incubate the membrane with primary antibodies (mouse anti-ARNT and rabbit anti-HIF-2α) overnight at 4°C. e. Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature. f. Wash the membrane again and detect the protein bands using an ECL substrate and an imaging system.
Expected Results and Interpretation
-
Input Lanes: Should show the presence of both HIF-2α and ARNT in all lysate samples, confirming their expression in the cells.
-
IgG (Negative Control) Lane: Should show no bands for HIF-2α or ARNT, indicating that the immunoprecipitation is specific.
-
IP: HIF-2α Lanes:
-
The HIF-2α blot should show a strong band in all IP lanes (except the negative control), confirming the successful pulldown of HIF-2α.
-
The ARNT blot is the key readout. In the vehicle-treated sample, a clear band for ARNT should be present, demonstrating its interaction with HIF-2α. In the this compound-treated samples, the intensity of the ARNT band should decrease in a dose-dependent manner. This indicates that this compound is disrupting the interaction between HIF-2α and ARNT.
-
A significant reduction in the amount of co-immunoprecipitated ARNT with increasing concentrations of this compound provides strong evidence for the compound's mechanism of action in a cellular environment.
Conclusion
The co-immunoprecipitation protocol outlined in this application note is a robust method for demonstrating the disruption of the HIF-2α/ARNT protein-protein interaction by the small molecule inhibitor this compound. This assay is a valuable tool for researchers in cancer biology and drug development for validating the mechanism of action of HIF-2α inhibitors and for screening new chemical entities. Proper controls and careful optimization of the protocol are essential for obtaining reliable and reproducible results.
References
Application Note: Characterization of the THS-044 and HIF-2α Interaction using Isothermal Titration Calorimetry
Introduction
Hypoxia-Inducible Factor 2α (HIF-2α) is a critical transcription factor involved in the cellular response to low oxygen levels (hypoxia).[1][2] Its dysregulation is implicated in various pathologies, particularly in the progression of certain cancers like clear cell renal cell carcinoma.[3] HIF-2α functions by forming a heterodimer with the Aryl Hydrocarbon Receptor Nuclear Translocator (ARNT), also known as HIF-1β.[2][4] This complex then binds to hypoxia response elements (HREs) in the promoter regions of target genes, activating their transcription and promoting processes such as angiogenesis and metabolic adaptation. The interaction between HIF-2α and ARNT is mediated by their respective Per-ARNT-Sim (PAS) domains.
THS-044 is a small molecule identified as a modulator of the HIF-2α/ARNT heterodimer formation. It binds to an internal cavity within the PAS-B domain of HIF-2α. This binding stabilizes the folded state of the HIF-2α PAS-B domain and allosterically modulates its interaction with ARNT. Understanding the thermodynamics of this interaction is crucial for the development of therapeutics targeting the HIF-2α pathway. Isothermal Titration Calorimetry (ITC) is a powerful technique for the direct measurement of the binding affinity, stoichiometry, and thermodynamic parameters of biomolecular interactions in solution, without the need for labeling.
This application note provides a detailed protocol for characterizing the binding of this compound to the HIF-2α PAS-B domain using ITC and presents the thermodynamic data obtained from such an experiment.
HIF-2α Signaling Pathway
Under normal oxygen conditions (normoxia), the HIF-2α subunit is targeted for degradation. Prolyl hydroxylases (PHDs) hydroxylate specific proline residues on HIF-2α, which allows the von Hippel-Lindau (VHL) E3 ubiquitin ligase complex to recognize, ubiquitinate, and target it for proteasomal degradation. In hypoxic conditions, the lack of oxygen inhibits PHD activity, leading to the stabilization and accumulation of HIF-2α. The stabilized HIF-2α translocates to the nucleus, where it dimerizes with ARNT. This HIF-2α/ARNT heterodimer then binds to HREs on DNA to activate the transcription of target genes involved in angiogenesis, cell proliferation, and metabolism.
Quantitative Data Summary
The interaction between this compound and the HIF-2α PAS-B domain, as well as the effect of this compound on the HIF-2α:ARNT PAS-B heterodimer affinity, has been characterized. The key thermodynamic parameters are summarized in the tables below.
Table 1: Binding Thermodynamics of this compound to HIF-2α PAS-B
| Parameter | Value |
|---|---|
| Binding Affinity (KD) | 2 µM |
| Stoichiometry (n) | 1:1 |
| Enthalpy (ΔH) | Not Reported |
| Entropy (ΔS) | Not Reported |
Data sourced from Scheuermann et al., 2009.
Table 2: Effect of this compound on HIF-2α:ARNT PAS-B Heterodimer Affinity
| Condition | Binding Affinity (KD) |
|---|---|
| Without this compound | 120 µM |
| With this compound | 400 µM |
Data sourced from Scheuermann et al., 2009.
Experimental Protocols
A generalized protocol for determining the binding parameters of a small molecule inhibitor (like this compound) to a protein target (like HIF-2α PAS-B) using ITC is provided below. This is based on the methodology described for the this compound and HIF-2α interaction and general best practices for ITC.
1. Sample Preparation
-
Protein (HIF-2α PAS-B):
-
Express and purify the HIF-2α PAS-B domain. Ensure the final protein preparation is of high purity (>95%).
-
Dialyze the purified protein extensively against the chosen ITC buffer (e.g., 20 mM Tris pH 7.5, 150 mM NaCl, 5% glycerol, 1 mM TCEP).
-
Determine the final protein concentration accurately using a reliable method such as UV-Vis spectrophotometry at 280 nm with the calculated extinction coefficient.
-
-
Ligand (this compound):
-
Synthesize or procure high-purity this compound.
-
Prepare a concentrated stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Dilute the this compound stock solution into the final ITC buffer to the desired concentration. Ensure the final concentration of the organic solvent (e.g., DMSO) is identical in both the protein and ligand solutions to minimize buffer mismatch effects. The recommended upper limit for DMSO is typically below 10%.
-
-
Buffer Matching:
-
The final buffer for both the protein in the cell and the ligand in the syringe must be identical. Use the dialysis buffer for all dilutions to ensure a perfect match.
-
2. Isothermal Titration Calorimetry (ITC) Experiment
The following protocol is based on a "reverse titration" where the protein is in the syringe and the ligand is in the cell, as described in the original study.
-
Instrument: MicroCal VP-ITC or similar instrument.
-
Experimental Workflow:
References
- 1. Targeting HIF-2α in the Tumor Microenvironment: Redefining the Role of HIF-2α for Solid Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Hypoxia inducible factor-2α: a critical mediator of aggressive tumor phenotypes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Hypoxia-Inducible Factor 2 Alpha (HIF2α) Inhibitors: Targeting Genetically Driven Tumor Hypoxia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Hypoxia Inducible Factor-2α (HIF-2α) Pathway Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: X-ray Crystallography of THS-044 Bound to HIF-2α
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed overview of the X-ray crystallography of the small molecule THS-044 in complex with the Hypoxia-Inducible Factor 2α (HIF-2α) PAS-B domain. It includes a summary of the binding data, detailed experimental protocols, and visualizations of the signaling pathway and experimental workflow.
Introduction
Hypoxia-inducible factors (HIFs) are critical regulators of the cellular response to low oxygen levels and are implicated in the progression of various cancers.[1][2] HIFs are heterodimeric transcription factors composed of an oxygen-sensitive α-subunit (HIF-1α, HIF-2α, or HIF-3α) and a stable β-subunit (ARNT).[1][2][3] The dimerization of these subunits is mediated by their Per-ARNT-Sim (PAS) domains. In many tumors, the HIF-2α isoform is a key oncogenic driver.
This compound is a small molecule identified to bind to a large, pre-formed, solvent-inaccessible internal cavity within the PAS-B domain of HIF-2α. This binding event allosterically modulates the heterodimerization of HIF-2α with its partner ARNT, suggesting a novel mechanism for inhibiting HIF-2α activity. The structural elucidation of the this compound-HIF-2α complex by X-ray crystallography has been pivotal in understanding this interaction and guiding the development of more potent and selective HIF-2α inhibitors.
Quantitative Data Summary
The following tables summarize the key quantitative data regarding the interaction of this compound with HIF-2α.
Table 1: Binding Affinity of this compound to HIF-2α PAS-B
| Parameter | Value | Method | Reference |
| Dissociation Constant (KD) | 2 µM | Isothermal Titration Calorimetry (ITC) | |
| Stoichiometry (N) | 1:1 | Isothermal Titration Calorimetry (ITC) |
Table 2: Effect of this compound on HIF-2α:ARNT PAS-B Heterodimerization
| Condition | Dissociation Constant (KD) | Method | Reference |
| Without this compound | 120 µM | NMR Spectroscopy | |
| With this compound | 400 µM | NMR Spectroscopy |
Table 3: Crystallographic Data for this compound-HIF-2α:ARNT PAS-B* Complex
| Parameter | Value | Reference |
| Resolution | 1.6 Å | |
| PDB ID | Not explicitly stated in search results | |
| Space Group | Not explicitly stated in search results | |
| Unit Cell Dimensions | Not explicitly stated in search results | |
| R-work / R-free | Not explicitly stated in search results |
Note: The study utilized a readily crystallized variant of the HIF-2α PAS-B heterodimer, referred to as HIF-2α PAS-B*.
Signaling Pathway and Mechanism of Action
Under hypoxic conditions, HIF-2α is stabilized and translocates to the nucleus, where it dimerizes with ARNT. This complex then binds to hypoxia response elements (HREs) on DNA, activating the transcription of target genes involved in angiogenesis, cell proliferation, and metabolism, such as VEGF and EPO. This compound binds to an internal cavity in the HIF-2α PAS-B domain, a domain crucial for ARNT dimerization. This binding event induces conformational changes that weaken the affinity of HIF-2α for ARNT, thereby inhibiting the formation of the active transcription factor complex and subsequent gene expression.
Caption: HIF-2α signaling pathway and inhibition by this compound.
Experimental Protocols
The following protocols are based on the methodologies described in the cited literature.
Protein Expression and Purification
-
Constructs : The human HIF-2α PAS-B domain and ARNT PAS-B domain were cloned into appropriate expression vectors (e.g., pET vectors for E. coli expression). For NMR studies, proteins were expressed in M9 minimal media containing 15N-ammonium chloride and/or 13C-glucose to produce isotopically labeled protein.
-
Expression : Plasmids were transformed into E. coli BL21(DE3) cells. Cultures were grown at 37°C to an OD600 of ~0.8. Protein expression was induced with IPTG, and cultures were grown overnight at a reduced temperature (e.g., 18°C).
-
Lysis : Cells were harvested by centrifugation and resuspended in lysis buffer (e.g., 50 mM Tris, 300 mM NaCl, 10 mM imidazole, pH 8.0) supplemented with protease inhibitors. Cells were lysed by sonication or high-pressure homogenization.
-
Purification : The lysate was cleared by centrifugation. The supernatant containing the His-tagged protein was loaded onto a Ni-NTA affinity column. The column was washed with lysis buffer containing a low concentration of imidazole (e.g., 20 mM). The protein was eluted with a high concentration of imidazole (e.g., 250 mM).
-
Further Purification : The eluted protein was further purified by size-exclusion chromatography to ensure homogeneity. Protein concentration was determined by UV absorbance at 280 nm.
Isothermal Titration Calorimetry (ITC)
-
Sample Preparation : Purified HIF-2α PAS-B domain was dialyzed against the ITC buffer. A concentrated solution of this compound was prepared in the same buffer.
-
Experiment : A typical experiment involved titrating a 500 µM solution of the HIF-2α PAS-B domain into a 50 µM solution of this compound using a VP-ITC instrument.
-
Data Analysis : The heat evolved upon binding was measured. After subtracting the heats of dilution, the data were fit to a single-site binding model to determine the binding affinity (KD), stoichiometry (N), and other thermodynamic parameters.
X-ray Crystallography
-
Crystallization : The HIF-2α PAS-B* and ARNT PAS-B* heterodimer was concentrated. Co-crystallization was performed by mixing the protein complex with this compound. Crystals were grown using the vapor diffusion method. A typical condition involved mixing the protein-ligand solution with a reservoir solution containing 100 mM Bis-Tris pH 6.0 and 17–25% PEG-3350.
-
Cryo-protection : Before data collection, crystals were transferred to a cryoprotectant solution (e.g., reservoir solution supplemented with 10% PEG-400) and flash-frozen in liquid nitrogen.
-
Data Collection : X-ray diffraction data were collected at a synchrotron source.
-
Structure Solution and Refinement : The structure was solved by molecular replacement using a previously determined structure as a search model. The model was refined using software such as REFMAC and Coot. The final structure revealed that this compound occupies the internal cavity of the HIF-2α PAS-B domain, with interactions dominated by van der Waals contacts and a few hydrogen bonds.
Experimental Workflow
The following diagram illustrates the key steps in the X-ray crystallography study of this compound bound to HIF-2α.
Caption: Workflow for X-ray crystallography of this compound-HIF-2α.
Conclusion
The structural and biophysical characterization of the this compound-HIF-2α PAS-B complex has provided invaluable insights into a novel allosteric mechanism for inhibiting the HIF-2 transcription factor. These findings have established a foundation for the structure-based design of potent and selective HIF-2α inhibitors for therapeutic applications in oncology and other diseases where HIF-2α is a key driver.
References
- 1. Targeting HIF-2α in the Tumor Microenvironment: Redefining the Role of HIF-2α for Solid Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Hypoxia Inducible Factor-2α (HIF-2α) Pathway Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Hypoxia inducible factor-2α: a critical mediator of aggressive tumor phenotypes - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Characterizing the Binding of THS-044 to HIF-2α PAS-B Domain using NMR Spectroscopy
Audience: Researchers, scientists, and drug development professionals.
Introduction
THS-044 is a small molecule modulator that targets the hypoxia-inducible factor 2-alpha (HIF-2α) protein. Specifically, it binds to the PAS-B domain of HIF-2α, thereby modulating its interaction with its dimerization partner, the aryl hydrocarbon receptor nuclear translocator (ARNT).[1] This interaction is crucial for the transcriptional activity of HIF-2α, which plays a significant role in cellular responses to hypoxia and is implicated in the progression of certain cancers.[2][3][4] Understanding the binding kinetics and the structural details of the this compound and HIF-2α PAS-B interaction is paramount for the development of therapeutics targeting this pathway. Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating such biomolecular interactions at an atomic level.[5] This application note provides a detailed protocol for utilizing various NMR techniques to study the binding of this compound to the HIF-2α PAS-B domain.
HIF-2α Signaling Pathway
Under normoxic conditions, the HIF-2α subunit is hydroxylated by prolyl hydroxylases (PHDs), leading to its recognition by the von Hippel-Lindau (VHL) E3 ubiquitin ligase complex, which targets it for proteasomal degradation. In hypoxic environments, PHD activity is inhibited, allowing HIF-2α to stabilize and translocate to the nucleus. There, it dimerizes with ARNT, and the resulting heterodimer binds to hypoxia response elements (HREs) in the promoter regions of target genes, activating their transcription. These genes are involved in various processes such as angiogenesis, erythropoiesis, and cell metabolism. This compound disrupts this pathway by binding to the HIF-2α PAS-B domain, which modulates the formation of the functional HIF-2α/ARNT heterodimer.
Data Presentation
Quantitative data from NMR binding studies of this compound with HIF-2α PAS-B should be summarized for clear comparison.
| Parameter | Method | Value | Reference |
| Binding Affinity | |||
| Dissociation Constant (Kd) | Isothermal Titration Calorimetry (ITC) | 2 µM | |
| Binding Stoichiometry | ITC | 1:1 | |
| Binding Kinetics | NMR Spectroscopy (HSQC) | Slow Exchange | |
| Binding Epitope Mapping | |||
| Key Interacting Protons (this compound) | Saturation Transfer Difference (STD) NMR | List of protons with significant STD enhancement | |
| Intermolecular NOEs | Transferred NOESY (trNOESY) | List of observed intermolecular cross-peaks | |
| Chemical Shift Perturbations (CSPs) | |||
| Significantly Perturbed Residues | 1H-15N HSQC | List of residues with CSPs > threshold |
Experimental Protocols
A general workflow for the NMR binding studies is outlined below.
Sample Preparation
-
Protein Expression and Purification: Express and purify 15N-labeled HIF-2α PAS-B domain using standard molecular biology techniques. The final protein should be in a deuterated buffer suitable for NMR, e.g., 20 mM Tris-d11, 150 mM NaCl, 5 mM DTT-d10, pH 7.5, in 90% H2O/10% D2O.
-
Ligand Preparation: Prepare a concentrated stock solution of this compound in a deuterated solvent (e.g., DMSO-d6) to minimize the final solvent concentration in the NMR sample.
-
NMR Sample Preparation: Prepare a series of NMR samples containing a constant concentration of 15N-HIF-2α PAS-B (e.g., 50-200 µM) and varying concentrations of this compound. A control sample containing only the protein is essential.
Chemical Shift Perturbation (CSP) Titration
This protein-observed experiment is used to identify the binding site on the protein and to determine the dissociation constant (Kd).
-
Experiment: Acquire a series of 2D 1H-15N HSQC spectra for each sample with increasing concentrations of this compound.
-
Data Acquisition:
-
Spectrometer: 600 MHz or higher with a cryoprobe.
-
Temperature: 298 K.
-
Scans: 16-64 scans per increment, depending on protein concentration.
-
Dimensions: 1024 (1H) x 128 (15N) complex points.
-
-
Data Processing and Analysis:
-
Process the spectra using software such as NMRPipe.
-
Overlay the spectra and assign the backbone amide resonances using software like CcpNmr Analysis.
-
Calculate the weighted chemical shift difference (Δδ) for each residue using the following equation: Δδ = [ (ΔδH)2 + (α * ΔδN)2 ]1/2 where ΔδH and ΔδN are the chemical shift changes in the proton and nitrogen dimensions, respectively, and α is a scaling factor (typically ~0.14-0.2).
-
Plot the Δδ values against the residue number to create a chemical shift perturbation plot. Residues with significant perturbations are likely part of or near the binding site.
-
To determine the Kd, fit the chemical shift changes of significantly perturbed residues as a function of ligand concentration to a one-site binding model.
-
Saturation Transfer Difference (STD) NMR
This ligand-observed experiment identifies which protons of the ligand are in close proximity to the protein, thus defining the binding epitope.
-
Experiment: Acquire STD NMR spectra on a sample containing a low concentration of HIF-2α PAS-B (e.g., 10-50 µM) and a significant excess of this compound (e.g., 1-5 mM).
-
Data Acquisition:
-
Use a standard STD pulse sequence (e.g., stddiffesgp.3).
-
Acquire two spectra: an on-resonance spectrum with selective saturation of protein resonances (e.g., at -1.0 ppm) and an off-resonance spectrum with saturation far from any protein or ligand signals (e.g., at 40 ppm).
-
Saturation time: 2-3 seconds.
-
-
Data Processing and Analysis:
-
Subtract the on-resonance spectrum from the off-resonance spectrum to obtain the STD difference spectrum.
-
The signals that appear in the difference spectrum correspond to the ligand protons that have received saturation from the protein.
-
Calculate the STD amplification factor (STDamp) for each ligand proton: STDamp = (I0 - Isat) / I0 where I0 and Isat are the signal intensities in the off-resonance and on-resonance spectra, respectively.
-
The relative STD enhancements for different protons of this compound reveal the binding epitope. Protons with the highest STD amplification are in closest contact with the protein.
-
Transferred Nuclear Overhauser Effect Spectroscopy (trNOESY)
This ligand-observed experiment provides information about the conformation of the ligand when bound to the protein.
-
Experiment: Acquire a 2D trNOESY spectrum on a sample with a molar excess of the ligand (typically 10:1 to 30:1 ligand to protein ratio).
-
Data Acquisition:
-
Use a standard NOESY pulse sequence.
-
Mixing time: 100-300 ms. Shorter mixing times are used to minimize spin diffusion.
-
-
Data Processing and Analysis:
-
Process the 2D spectrum.
-
Cross-peaks in the trNOESY spectrum will be negative for a ligand binding to a large protein, while the NOESY cross-peaks for the free ligand are positive.
-
The observed cross-peaks correspond to through-space interactions between protons of the bound ligand, providing distance restraints that can be used to determine the bound conformation of this compound.
-
Intermolecular trNOEs between ligand and protein protons can also be observed, providing direct evidence of proximity between specific ligand and protein moieties.
-
The application of these NMR techniques provides a comprehensive characterization of the binding of this compound to the HIF-2α PAS-B domain. Chemical shift perturbation studies can identify the binding interface on the protein and quantify the binding affinity. Saturation transfer difference NMR and transferred NOESY experiments reveal the binding epitope and the conformation of this compound in the bound state. Together, this information is invaluable for structure-activity relationship (SAR) studies and for the rational design of more potent and selective inhibitors of the HIF-2α pathway.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Targeting HIF-2α in the Tumor Microenvironment: Redefining the Role of HIF-2α for Solid Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Hypoxia inducible factor-2α: a critical mediator of aggressive tumor phenotypes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Hypoxia Inducible Factor-2α (HIF-2α) Pathway Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Saturation transfer difference NMR spectroscopy as a technique to investigate protein-carbohydrate interactions in solution - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for THS-044 in VHL-Deficient Tumor Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Von Hippel-Lindau (VHL) disease is a hereditary cancer syndrome characterized by the development of various benign and malignant tumors, most notably clear cell renal cell carcinoma (ccRCC). The VHL tumor suppressor protein (pVHL) is a key component of an E3 ubiquitin ligase complex that targets the alpha subunits of hypoxia-inducible factors (HIFs), primarily HIF-1α and HIF-2α, for proteasomal degradation in the presence of oxygen. In VHL-deficient tumors, the absence of functional pVHL leads to the constitutive stabilization and accumulation of HIF-α subunits, even under normoxic conditions. This results in the transcriptional activation of a plethora of downstream target genes involved in angiogenesis, cell proliferation, and metabolic reprogramming, driving tumorigenesis.
THS-044 is a small molecule modulator that specifically targets the HIF-2α subunit. It binds to the PAS-B domain of HIF-2α, stabilizing its folded state and disrupting the heterodimerization of HIF-2α with its partner protein, the Aryl Hydrocarbon Receptor Nuclear Translocator (ARNT).[1] This allosteric inhibition prevents the HIF-2α/ARNT complex from binding to hypoxia response elements (HREs) in the promoter regions of target genes, thereby downregulating their expression. Given the critical role of HIF-2α as a primary oncogenic driver in VHL-deficient ccRCC, this compound serves as a valuable research tool for studying the biology of these tumors and for the preclinical evaluation of HIF-2α inhibition as a therapeutic strategy.
These application notes provide detailed protocols for the use of this compound in in vitro and in vivo models of VHL-deficient tumors, enabling researchers to investigate its mechanism of action and therapeutic potential.
VHL-HIF-2α Signaling Pathway in VHL-Deficient Tumors
In VHL-deficient cells, the cellular machinery for degrading HIF-α subunits is impaired. This leads to the accumulation of HIF-2α, which then translocates to the nucleus, dimerizes with ARNT, and activates the transcription of target genes that promote tumor growth and survival.
Caption: VHL-HIF-2α signaling pathway in VHL-deficient tumors and the point of intervention for this compound.
Quantitative Data Summary
The following table summarizes the key quantitative parameters of this compound based on available in vitro biochemical and biophysical data.
| Parameter | Value | Reference |
| Binding Affinity (KD) for HIF-2α PAS-B | 2 µM | [1] |
| Effect on HIF-2α/ARNT PAS-B Heterodimer Affinity (KD) | Increases from 120 µM to 400 µM | [1] |
| Stoichiometry of Binding to HIF-2α PAS-B | 1:1 | [1] |
Experimental Protocols
In Vitro Studies
1. Cell Culture of VHL-Deficient Renal Cell Carcinoma (RCC) Cell Lines
-
Recommended Cell Lines:
-
786-O: VHL-null, HIF-1α deficient, expresses high levels of HIF-2α.
-
RCC4: VHL-null, expresses both HIF-1α and HIF-2α.
-
A498: VHL-null.
-
-
Control Cell Lines:
-
786-O or RCC4 cells with reconstituted wild-type VHL (e.g., 786-O-VHL).
-
Normal kidney cell lines (e.g., HK-2).
-
-
Culture Medium: RPMI-1640 or DMEM supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Culture Conditions: 37°C, 5% CO2 in a humidified incubator.
2. Preparation of this compound Stock Solution
-
Dissolve this compound powder in dimethyl sulfoxide (DMSO) to create a high-concentration stock solution (e.g., 10 mM).
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the stock solution at -20°C or -80°C.
-
For cell culture experiments, dilute the stock solution in the culture medium to the desired final concentration. Ensure the final DMSO concentration in the culture medium does not exceed 0.1% to avoid solvent-induced cytotoxicity.
3. Cell Viability/Proliferation Assay
This protocol is designed to determine the effect of this compound on the viability and proliferation of VHL-deficient cancer cells.
-
Materials:
-
VHL-deficient and control cell lines.
-
96-well cell culture plates.
-
This compound stock solution.
-
Cell viability reagent (e.g., MTT, WST-1, or CellTiter-Glo).
-
Plate reader.
-
-
Procedure:
-
Seed cells in a 96-well plate at a density of 3,000-5,000 cells per well and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in culture medium. Suggested starting concentration range: 1 µM to 50 µM. Include a vehicle control (DMSO only).
-
Replace the medium in the wells with the medium containing different concentrations of this compound.
-
Incubate the plates for 48-72 hours.
-
Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Incubate for the recommended time.
-
Measure the absorbance or luminescence using a plate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
-
Caption: Workflow for a cell viability assay to determine the IC50 of this compound.
4. Western Blot Analysis of HIF-2α and Downstream Target Proteins
This protocol is used to assess the effect of this compound on the protein levels of HIF-2α and its target genes.
-
Materials:
-
VHL-deficient cells.
-
This compound.
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).
-
Protein quantification assay (e.g., BCA assay).
-
SDS-PAGE gels and electrophoresis apparatus.
-
PVDF membrane and transfer apparatus.
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Primary antibodies (e.g., anti-HIF-2α, anti-Cyclin D1, anti-VEGF, anti-β-actin).
-
HRP-conjugated secondary antibodies.
-
Chemiluminescent substrate.
-
Imaging system.
-
-
Procedure:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat cells with this compound at a concentration around the determined IC50 for 24-48 hours. Include a vehicle control.
-
Lyse the cells and collect the protein extracts.
-
Quantify the protein concentration.
-
Denature equal amounts of protein from each sample and load onto an SDS-PAGE gel.
-
Perform electrophoresis to separate the proteins.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane and add the chemiluminescent substrate.
-
Visualize the protein bands using an imaging system.
-
Quantify the band intensities and normalize to the loading control (e.g., β-actin).
-
5. Quantitative Real-Time PCR (qRT-PCR) for HIF-2α Target Gene Expression
This protocol measures the effect of this compound on the mRNA levels of HIF-2α target genes.
-
Materials:
-
VHL-deficient cells.
-
This compound.
-
RNA extraction kit.
-
cDNA synthesis kit.
-
SYBR Green or TaqMan master mix.
-
qRT-PCR instrument.
-
Primers for target genes (e.g., VEGFA, CCND1, GLUT1) and a housekeeping gene (e.g., ACTB, GAPDH).
-
-
Procedure:
-
Treat cells with this compound as described for the Western blot protocol.
-
Extract total RNA from the cells.
-
Synthesize cDNA from the RNA.
-
Perform qRT-PCR using the appropriate master mix and primers.
-
Analyze the data using the ΔΔCt method to determine the relative fold change in gene expression, normalized to the housekeeping gene and the vehicle control.
-
In Vivo Studies
1. VHL-Deficient Tumor Xenograft Model
This protocol describes the establishment of a subcutaneous xenograft model to evaluate the in vivo efficacy of this compound.
-
Animal Model: 6-8 week old immunodeficient mice (e.g., athymic nude or NOD-SCID).
-
Cell Line: 786-O cells are commonly used for their robust tumor-forming ability.
-
Procedure:
-
Resuspend 2-5 x 106 786-O cells in 100-200 µL of a 1:1 mixture of serum-free medium and Matrigel.
-
Subcutaneously inject the cell suspension into the flank of each mouse.
-
Monitor the mice for tumor growth. Tumors should become palpable within 1-2 weeks.
-
Measure tumor volume regularly (e.g., 2-3 times per week) using calipers (Volume = 0.5 x Length x Width2).
-
Once tumors reach a certain size (e.g., 100-150 mm3), randomize the mice into treatment and control groups.
-
2. Administration of this compound
-
Formulation: As this compound is a small molecule, it can be formulated for oral gavage or intraperitoneal (IP) injection. A common vehicle for oral administration is 0.5% methylcellulose with 0.2% Tween 80 in sterile water.
-
Dosing: The optimal dose needs to be determined empirically. Based on preclinical studies with similar HIF-2α inhibitors, a starting dose range of 25-100 mg/kg, administered daily or twice daily, can be considered.
-
Treatment Schedule: Treat the mice for a defined period (e.g., 21-28 days).
-
Monitoring:
-
Continue to measure tumor volume throughout the treatment period.
-
Monitor the body weight of the mice as an indicator of toxicity.
-
At the end of the study, euthanize the mice and excise the tumors.
-
Tumor weight can be measured as a primary endpoint.
-
Tumor tissue can be collected for further analysis (e.g., immunohistochemistry, Western blot, qRT-PCR).
-
Caption: Workflow for an in vivo xenograft study using this compound.
3. Immunohistochemistry (IHC) for Biomarker Analysis
This protocol is for the analysis of protein expression in tumor tissues from the xenograft study.
-
Materials:
-
Formalin-fixed, paraffin-embedded (FFPE) tumor sections.
-
Antigen retrieval buffer.
-
Primary antibodies (e.g., anti-HIF-2α, anti-CD31 for angiogenesis, anti-Ki67 for proliferation).
-
HRP-conjugated secondary antibody and DAB substrate kit.
-
Microscope.
-
-
Procedure:
-
Deparaffinize and rehydrate the FFPE tumor sections.
-
Perform antigen retrieval.
-
Block endogenous peroxidase activity.
-
Block non-specific binding sites.
-
Incubate with the primary antibody.
-
Incubate with the HRP-conjugated secondary antibody.
-
Develop the signal with DAB substrate.
-
Counterstain with hematoxylin.
-
Dehydrate and mount the slides.
-
Image the slides and quantify the staining intensity and percentage of positive cells.
-
Conclusion
This compound is a valuable chemical probe for investigating the role of HIF-2α in VHL-deficient tumor models. The protocols outlined in these application notes provide a comprehensive framework for researchers to study the in vitro and in vivo effects of this compound, from assessing its impact on cell viability and target gene expression to evaluating its anti-tumor efficacy in preclinical models. These studies will contribute to a deeper understanding of VHL-deficient tumorigenesis and the therapeutic potential of HIF-2α inhibition.
References
Troubleshooting & Optimization
THS-044 solubility and stability in cell culture media
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the solubility and stability of THS-044 in cell culture media.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing a stock solution of this compound?
A1: Dimethyl sulfoxide (DMSO) is the recommended solvent for preparing a stock solution of this compound. Commercial suppliers offer pre-dissolved solutions, such as 10 mM in DMSO.
Q2: How should I store the this compound stock solution?
A2: Proper storage of the stock solution is critical to maintain the stability and activity of this compound. Once prepared, it is recommended to aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.[1]
| Storage Temperature | Shelf Life |
| -80°C | Up to 2 years[1] |
| -20°C | Up to 1 year[1] |
Q3: What is the mechanism of action of this compound?
A3: this compound is a modulator of the hypoxia-inducible factor 2-alpha (HIF-2α) signaling pathway. It specifically binds to the PAS-B domain of the HIF-2α subunit. This binding stabilizes the folded state of HIF-2α PAS-B.[1][2] However, this interaction allosterically weakens the heterodimerization of HIF-2α with its partner, the Aryl Hydrocarbon Receptor Nuclear Translocator (ARNT), also known as HIF-1β. By disrupting the HIF-2α/ARNT complex, this compound inhibits the transcription of HIF-2α target genes.
Q4: Does this compound interact with HIF-1α?
A4: No, this compound is selective for HIF-2α and does not bind to the PAS-B domain of HIF-1α.
Troubleshooting Guide
Issue 1: Precipitation of this compound in Cell Culture Media
-
Possible Cause 1: Low Solubility in Aqueous Solutions. this compound, like many small molecule inhibitors, has limited solubility in aqueous-based cell culture media. The final concentration of DMSO in the media should be kept low, typically below 0.5%, as higher concentrations can be toxic to cells and may also affect the solubility of the compound.
-
Troubleshooting Steps:
-
Optimize Final DMSO Concentration: Perform a dose-response curve for your specific cell line to determine the maximum tolerable DMSO concentration.
-
Serial Dilutions: Prepare intermediate dilutions of the this compound stock solution in serum-free media before adding it to the final culture medium. This can help to avoid localized high concentrations that may lead to precipitation.
-
Pre-warm Media: Ensure that the cell culture medium is at 37°C before adding the this compound solution.
-
Gentle Mixing: After adding this compound, gently swirl the flask or plate to ensure even distribution without vigorous shaking that could induce precipitation.
-
Issue 2: Inconsistent or No Biological Effect Observed
-
Possible Cause 1: Degradation of this compound in Culture Media. The stability of this compound in cell culture media over time is not well-documented. Components in the media, such as serum proteins or changes in pH, could potentially lead to the degradation of the compound.
-
Troubleshooting Steps:
-
Time-Course Experiment: If your experiment runs for an extended period (e.g., >24 hours), consider replacing the media with freshly prepared this compound-containing media at regular intervals.
-
Serum Concentration: Fetal Bovine Serum (FBS) contains enzymes that can metabolize small molecules. If you observe a lack of activity, try reducing the serum concentration or using a serum-free medium if your cell line can tolerate it.
-
pH Monitoring: Ensure the pH of your cell culture medium is stable throughout the experiment, as pH changes can affect compound stability.
-
-
Possible Cause 2: Improper Stock Solution Handling. Repeated freeze-thaw cycles of the DMSO stock solution can lead to the degradation of this compound.
-
Troubleshooting Steps:
-
Aliquot Stock Solution: As recommended, prepare single-use aliquots of the stock solution to minimize freeze-thaw cycles.
-
Confirm Stock Concentration: If possible, verify the concentration of your stock solution using an appropriate analytical method.
-
Experimental Protocols
Preparation of this compound Working Solution
This protocol describes the preparation of a working solution of this compound for cell-based assays.
-
Prepare Stock Solution: If starting from a solid, dissolve this compound in high-purity DMSO to create a 10 mM stock solution.
-
Intermediate Dilution (Optional but Recommended):
-
Aseptically transfer the required volume of the 10 mM this compound stock solution into a sterile microcentrifuge tube.
-
Dilute the stock solution with serum-free cell culture medium to an intermediate concentration (e.g., 1 mM or 100 µM). Mix thoroughly by gentle pipetting.
-
-
Final Dilution:
-
Add the appropriate volume of the intermediate or stock solution to your complete cell culture medium (containing serum and other supplements) to achieve the desired final concentration.
-
Ensure the final DMSO concentration is below the cytotoxic level for your cell line (typically ≤ 0.5%).
-
-
Application to Cells:
-
Remove the existing medium from your cell culture plates.
-
Add the freshly prepared this compound-containing medium to the cells.
-
Gently swirl the plates to ensure even distribution.
-
Incubate for the desired experimental duration.
-
Visualizations
Caption: Mechanism of this compound in the HIF-2α signaling pathway.
References
Optimizing THS-044 working concentration for in vitro experiments
This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers and scientists optimize the working concentration of THS-044 for in vitro experiments.
Frequently Asked Questions (FAQs)
FAQ 1: What is the mechanism of action for this compound?
This compound is a small molecule modulator designed to specifically target the Hypoxia-Inducible Factor 2α (HIF-2α).[1] Its mechanism of action involves binding directly to the PAS-B domain of the HIF-2α subunit.[2][3] This binding event stabilizes the folded state of the HIF-2α PAS-B domain and, consequently, weakens its ability to form a heterodimer with its partner, the Aryl Hydrocarbon Receptor Nuclear Translocator (ARNT). By disrupting the formation of the functional HIF-2α/ARNT transcription factor complex, this compound inhibits the transcription of HIF-2 target genes. Notably, this compound is selective and does not bind to the corresponding PAS-B domains of HIF-1α or ARNT.
References
Potential off-target effects of THS-044 in cellular assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the potential off-target effects of THS-044 in cellular assays. This resource is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
This compound is a small molecule modulator that targets the formation of the HIF2α/ARNT heterodimer.[1] It specifically binds to the PAS-B domain of HIF2α, stabilizing its folded state.[1][2] This binding allosterically reduces the affinity of HIF2α for its dimerization partner, the Aryl Hydrocarbon Receptor Nuclear Translocator (ARNT), thereby inhibiting the transcriptional activity of the HIF-2 complex.[2][3]
Q2: My cells treated with this compound are showing unexpected phenotypes that don't seem related to HIF-2α inhibition. What could be the cause?
Unanticipated cellular phenotypes can arise from several factors:
-
Off-Target Effects: Like many small molecule inhibitors, this compound could potentially interact with other proteins in the cell, leading to a range of cellular responses. While this compound has been shown to be selective for HIF2α over HIF1α, comprehensive off-target profiling across the entire proteome is not extensively published.
-
Downstream Effects of HIF-2α Inhibition: The observed phenotype might be a downstream consequence of inhibiting the HIF-2α pathway in your specific cellular model that has not been previously characterized.
-
Cell Line Specificity: The cellular context, including the expression levels of various proteins and the activation state of different signaling pathways, can influence the response to a small molecule inhibitor.
Q3: How can I experimentally determine if the observed effects in my cellular model are due to off-target interactions of this compound?
Several proteome-wide, unbiased methods can be employed to identify potential off-target interactions:
-
Proteomic Profiling (e.g., Mass Spectrometry): This is a powerful approach to identify changes in protein abundance or post-translational modifications across the proteome upon treatment with this compound. A significant change in the level or modification of a protein could indicate an off-target interaction.
-
Chemical Proteomics: Techniques such as affinity chromatography using an immobilized version of this compound can be used to pull down interacting proteins from cell lysates, which are then identified by mass spectrometry.
-
Cellular Thermal Shift Assay (CETSA): This method assesses the binding of a drug to its targets in a cellular environment by measuring changes in protein thermal stability upon drug treatment.
Q4: What are some recommended control experiments to perform when using this compound?
To distinguish between on-target and off-target effects, consider the following controls:
-
Use of a Structurally Related but Inactive Compound: If available, a molecule structurally similar to this compound that does not bind to HIF2α PAS-B can serve as an excellent negative control.
-
Rescue Experiments: If you have a downstream effector of the HIF-2α pathway that is inhibited by this compound, attempt to rescue the phenotype by reintroducing a constitutively active form of this effector.
-
Use of Multiple Cell Lines: Confirm that the on-target effect is consistent across different cell lines with a dependency on the HIF-2α pathway, while any off-target effects might be cell-line specific.
Troubleshooting Guide
| Observed Issue | Potential Cause | Recommended Action |
| High cell toxicity at expected effective concentrations. | Off-target toxicity. | Lower the concentration of this compound and/or reduce the treatment duration. Confirm the phenotype with a HIF2α knockdown. |
| Inconsistent results between experiments. | Cell culture variability, compound degradation. | Ensure consistent cell passage number and confluency. Prepare fresh stock solutions of this compound and aliquot for single use. |
| No effect on known HIF-2α target genes. | Low target expression, cell line resistance. | Verify the expression level of HIF2α in your cell line. Confirm the activation status of the hypoxia pathway in your cells. |
| Unexpected changes in unrelated signaling pathways. | Potential off-target effect. | Perform a dose-response curve to see if the effect is dose-dependent. Use control experiments (see Q4) to validate on-target vs. off-target effects. |
Experimental Protocols
Protocol 1: Cellular Thermal Shift Assay (CETSA) to Identify Target Engagement
This protocol is a generalized procedure to assess the binding of this compound to its target protein(s) in a cellular context.
Materials:
-
Cells of interest
-
This compound
-
DMSO (vehicle control)
-
PBS (Phosphate-Buffered Saline)
-
Protease inhibitor cocktail
-
Equipment for cell lysis (e.g., sonicator)
-
PCR tubes or strips
-
Thermal cycler
-
Centrifuge
-
SDS-PAGE and Western blotting reagents
-
Antibody against HIF2α and potential off-target proteins
Procedure:
-
Cell Treatment: Treat cultured cells with this compound at the desired concentration. Include a vehicle control (DMSO).
-
Harvesting: After incubation, harvest the cells, wash with PBS, and resuspend in PBS containing a protease inhibitor cocktail.
-
Lysis: Lyse the cells by freeze-thaw cycles or sonication.
-
Heating: Aliquot the cell lysate into PCR tubes and heat them to a range of temperatures (e.g., 40-70°C) for 3 minutes using a thermal cycler. One aliquot should be kept at room temperature as a non-heated control.
-
Centrifugation: Centrifuge the heated lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.
-
Sample Preparation: Collect the supernatant, which contains the soluble proteins. Denature the samples by adding SDS-PAGE sample buffer and boiling.
-
Western Blotting: Analyze the soluble protein fraction by SDS-PAGE and Western blotting using an antibody against HIF2α to assess its stabilization upon this compound binding. You can also probe for other proteins to identify potential off-targets.
Visualizations
Caption: Mechanism of action of this compound in inhibiting HIF-2α signaling.
Caption: A logical workflow for troubleshooting unexpected cellular phenotypes with this compound.
Caption: A simplified experimental workflow for the Cellular Thermal Shift Assay (CETSA).
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Artificial ligand binding within the HIF2α PAS-B domain of the HIF2 transcription factor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Hypoxia-inducible transcription factors: architects of tumorigenesis and targets for anticancer drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting THS-044 Precipitation in Aqueous Solutions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges with THS-044 precipitation in aqueous solutions during experiments.
Frequently Asked Questions (FAQs)
Q1: I've just received this compound, and it won't dissolve in my aqueous buffer. What is the first thing I should do?
A1: The recommended first step is to prepare a high-concentration stock solution of this compound in an appropriate organic solvent. Dimethyl sulfoxide (DMSO) is a common choice for creating stock solutions of many small molecules, including this compound, due to its strong solubilizing properties.[1] From this concentrated stock, you can perform serial dilutions into your aqueous experimental medium. It is critical to ensure the final concentration of the organic solvent in your assay is low enough (typically <0.5% v/v) to not affect the biological system.
Q2: My this compound precipitates out of solution when I dilute my DMSO stock into my aqueous buffer. What is happening?
A2: This common issue is known as "precipitation upon dilution" or "crashing out." It occurs when the concentration of this compound in the final aqueous solution exceeds its thermodynamic solubility limit in that specific medium. The rapid change in solvent environment from DMSO to the aqueous buffer can cause the compound to come out of solution.
Q3: Can the pH of my aqueous buffer affect the solubility of this compound?
Q4: Can temperature affect the solubility of this compound?
A4: Yes, temperature can influence solubility. Generally, the solubility of solid compounds in liquid solvents increases with temperature. However, it is crucial to ensure that this compound is stable at elevated temperatures before attempting to dissolve it by heating. Always use pre-warmed (e.g., 37°C) media or buffers for your dilutions, as adding a compound to a cold solution can decrease its solubility.
Troubleshooting Guide
Issue: Immediate Precipitation of this compound Upon Dilution
If you observe immediate precipitation when diluting your this compound DMSO stock into an aqueous buffer, consult the following table for potential causes and recommended solutions.
| Potential Cause | Explanation | Recommended Solution |
| High Final Concentration | The final concentration of this compound in the aqueous medium exceeds its solubility limit. | Decrease the final working concentration of this compound. It is recommended to first determine the maximum soluble concentration by performing a solubility test (see Experimental Protocols). |
| Rapid Dilution | Adding a concentrated DMSO stock directly to a large volume of aqueous buffer can cause a rapid solvent exchange, leading to precipitation. | Perform a serial dilution of the DMSO stock in pre-warmed (37°C) aqueous buffer. Add the compound dropwise while gently vortexing the buffer. |
| Low Temperature of Aqueous Medium | Adding the compound to a cold buffer can decrease its solubility. | Always use pre-warmed (37°C) aqueous buffers for your dilutions. |
| Inappropriate Buffer Composition | Components of your buffer (e.g., high salt concentration) may be reducing the solubility of this compound. | If possible, try altering the buffer composition. Consider using a buffer with a lower ionic strength. |
Issue: this compound Precipitates Over Time in an Incubator
If your solution is initially clear but a precipitate forms during incubation, consider the following:
| Potential Cause | Explanation | Recommended Solution |
| Temperature Fluctuations | Repeated removal of culture vessels from the incubator can cause temperature cycling, which may affect the compound's solubility. | Minimize the time that culture vessels are outside the incubator. If frequent observation is necessary, consider using a microscope with an integrated incubator. |
| Interaction with Media Components | This compound may interact with salts, proteins (e.g., in serum), or other components in the media over time, leading to the formation of insoluble complexes. | Test the stability of this compound in your specific cell culture medium over the intended duration of the experiment. Consider if serum concentration can be altered if your experimental design allows. |
| Evaporation of Media | In long-term experiments, evaporation can concentrate all media components, including this compound, potentially exceeding its solubility limit. | Ensure proper humidification of the incubator. Use culture plates with low-evaporation lids or seal plates with gas-permeable membranes for long-term experiments. |
Data Presentation
While specific quantitative solubility data for this compound in various aqueous buffers is not widely published, the following table summarizes its known solubility information and provides expected trends based on the behavior of similar small molecules. Researchers are strongly encouraged to determine the experimental solubility for their specific conditions.
| Solvent/Buffer | Known/Expected Solubility | Notes |
| DMSO | Soluble | Recommended for preparing high-concentration stock solutions.[1] |
| Water | Expected to be low | As with many small molecule inhibitors, aqueous solubility is often limited. |
| Phosphate-Buffered Saline (PBS) | Expected to be low | The presence of salts can further decrease the solubility of hydrophobic compounds (salting-out effect). |
| PBS with 2% DMSO | Higher than PBS alone | The addition of a small percentage of an organic co-solvent like DMSO can increase the aqueous solubility. |
| Cell Culture Media (e.g., DMEM) | Variable | Solubility can be influenced by media components such as salts, amino acids, and serum proteins. |
Experimental Protocols
Protocol 1: Preparation of a this compound Stock Solution
-
Weighing: Carefully weigh out the desired amount of solid this compound powder.
-
Solvent Addition: Add the appropriate volume of 100% DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Dissolution: Vortex the solution vigorously for 1-2 minutes to ensure the compound is fully dissolved. If necessary, brief sonication in a water bath can be used to aid dissolution.
-
Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C for long-term stability.
Protocol 2: Determining the Maximum Soluble Concentration of this compound in an Aqueous Buffer
This protocol helps you determine the highest concentration of this compound that can be achieved in your specific aqueous buffer without precipitation.
-
Prepare a Dilution Series: From your high-concentration this compound stock solution in DMSO, prepare a series of intermediate dilutions in DMSO.
-
Dilution into Aqueous Buffer: In a clear multi-well plate or microcentrifuge tubes, add a fixed volume of your pre-warmed (37°C) aqueous buffer (e.g., 190 µL).
-
Add this compound Dilutions: To each well/tube, add a small, consistent volume of your this compound DMSO dilutions (e.g., 10 µL) to achieve a range of final concentrations. Include a DMSO-only control.
-
Incubate and Observe: Incubate the plate/tubes under your experimental conditions (e.g., 37°C).
-
Assess Precipitation: Visually inspect the solutions for any signs of cloudiness or precipitate at different time points (e.g., immediately, 1 hour, 4 hours, 24 hours). For a more quantitative assessment, you can measure the absorbance at a wavelength where the compound does not absorb but precipitated particles will scatter light (e.g., 600 nm). An increase in absorbance indicates precipitation.
-
Determine Maximum Soluble Concentration: The highest concentration that remains clear and free of any visible precipitate throughout the incubation period is considered the maximum soluble concentration for your experimental conditions.
Visualizations
HIF2α Signaling Pathway
Under normal oxygen conditions (normoxia), the HIF2α protein is hydroxylated by prolyl hydroxylase domain (PHD) enzymes. This modification allows the von Hippel-Lindau (VHL) protein to bind to HIF2α, leading to its ubiquitination and subsequent degradation by the proteasome. In low oxygen conditions (hypoxia), PHD activity is inhibited, allowing HIF2α to stabilize, translocate to the nucleus, and form a heterodimer with the Aryl Hydrocarbon Receptor Nuclear Translocator (ARNT). This complex then binds to Hypoxia Response Elements (HREs) on DNA, activating the transcription of target genes involved in processes like angiogenesis and erythropoiesis.
Caption: HIF2α signaling under normoxic and hypoxic conditions.
Experimental Workflow for Troubleshooting this compound Precipitation
This workflow outlines the logical steps to take when encountering precipitation issues with this compound in your experiments.
Caption: A step-by-step workflow for troubleshooting this compound precipitation.
Mechanism of Action: this compound Inhibition of HIF2α/ARNT Dimerization
This compound acts as a modulator of the HIF2α/ARNT heterodimer formation.[2] It binds to the PAS-B domain of HIF2α, which stabilizes the folded state of this domain. This binding event allosterically inhibits the dimerization of HIF2α with its partner, ARNT. By preventing the formation of the functional HIF2α/ARNT transcription factor complex, this compound effectively blocks the subsequent binding to HREs and the transcription of hypoxia-inducible genes.
Caption: this compound mechanism of action in blocking HIF2α/ARNT dimerization.
References
Technical Support Center: Determining THS-044 Cytotoxicity with Cell Viability Assays
Welcome to the technical support center for assessing the cytotoxicity of THS-044. This resource is designed for researchers, scientists, and drug development professionals. Below you will find troubleshooting guides and frequently asked questions (FAQs) to assist with your cell viability experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a small molecule modulator that targets the hypoxia-inducible factor 2-alpha (HIF-2α). It specifically binds to the PAS-B domain of HIF-2α, which prevents it from forming a heterodimer with its partner protein, ARNT (Aryl Hydrocarbon Receptor Nuclear Translocator).[1] This disruption of the HIF-2α/ARNT complex inhibits the transcription of downstream target genes that are involved in cellular responses to hypoxia, such as angiogenesis and cell proliferation.[2][3]
Q2: Which cell viability assays are most appropriate for determining the cytotoxicity of this compound?
A2: Several assays can be used to measure the cytotoxic effects of this compound. The choice of assay depends on the specific research question and the expected mechanism of cell death. Commonly used assays include:
-
Metabolic Assays (e.g., MTT, XTT, MTS): These colorimetric assays measure the metabolic activity of cells, which is often used as an indicator of cell viability.[4] They are suitable for high-throughput screening of different concentrations of this compound.
-
Apoptosis Assays (e.g., Annexin V/PI Staining): This flow cytometry-based assay can distinguish between live, early apoptotic, late apoptotic, and necrotic cells. It is particularly useful if you hypothesize that this compound induces programmed cell death.
-
Membrane Integrity Assays (e.g., LDH Release): These assays measure the release of lactate dehydrogenase (LDH) from damaged cells, indicating a loss of membrane integrity, which is a hallmark of necrosis.
Q3: How should I interpret the results from an Annexin V/PI staining experiment?
A3: The combination of Annexin V and Propidium Iodide (PI) staining allows for the differentiation of various cell populations:
-
Annexin V- / PI- : Live, healthy cells.
-
Annexin V+ / PI- : Early apoptotic cells, where phosphatidylserine has translocated to the outer cell membrane, but the membrane remains intact.
-
Annexin V+ / PI+ : Late apoptotic or necrotic cells, where both phosphatidylserine translocation and loss of membrane integrity have occurred.
-
Annexin V- / PI+ : Necrotic cells, where the cell membrane has been compromised without the initial signs of apoptosis.
Data Presentation
Disclaimer: The following table contains hypothetical IC50 values for this compound for illustrative purposes only. As of the last search, specific public data on this compound cytotoxicity across various cell lines was not available.
| Cell Line | Cancer Type | Assay Used | Incubation Time (h) | Hypothetical IC50 (µM) |
| 786-O | Renal Cell Carcinoma | MTT | 72 | 15.5 |
| A549 | Lung Carcinoma | XTT | 72 | 32.8 |
| MCF-7 | Breast Cancer | Annexin V/PI | 48 | > 50 |
| HepG2 | Hepatocellular Carcinoma | MTT | 72 | 25.1 |
Experimental Protocols
MTT Assay Protocol for this compound Cytotoxicity
This protocol is a general guideline for assessing cell viability based on the reduction of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT).
Materials:
-
Target cancer cell line
-
Complete cell culture medium
-
This compound stock solution (dissolved in an appropriate solvent, e.g., DMSO)
-
96-well flat-bottom plates
-
MTT solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in isopropanol)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count cells.
-
Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.
-
Incubate for 24 hours at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in complete culture medium.
-
Include a vehicle control (medium with the same concentration of the solvent used for this compound) and a no-cell control (medium only).
-
Carefully remove the medium from the wells and add 100 µL of the this compound dilutions or control solutions.
-
Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
-
MTT Addition and Incubation:
-
After the treatment period, add 10 µL of 5 mg/mL MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C. Viable cells will reduce the yellow MTT to purple formazan crystals.
-
-
Formazan Solubilization:
-
Carefully remove the medium containing MTT.
-
Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Mix gently on an orbital shaker for 15 minutes.
-
-
Absorbance Measurement:
-
Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
Annexin V/PI Staining Protocol for Apoptosis
This protocol provides a general workflow for detecting apoptosis induced by this compound using flow cytometry.
Materials:
-
Target cells treated with this compound and control cells
-
Annexin V-FITC (or other fluorochrome)
-
Propidium Iodide (PI)
-
1X Binding Buffer (typically contains HEPES, NaCl, and CaCl₂)
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometry tubes
-
Flow cytometer
Procedure:
-
Cell Preparation:
-
Induce apoptosis by treating cells with various concentrations of this compound for a specific duration. Include untreated and positive controls.
-
Harvest both adherent and floating cells. For adherent cells, use a gentle dissociation method (e.g., trypsin without EDTA, as EDTA can interfere with Annexin V binding).
-
Wash cells once with cold PBS.
-
Centrifuge at a low speed (e.g., 300-400 x g) for 5-10 minutes.
-
-
Staining:
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI solution.
-
Gently vortex the cells.
-
-
Incubation:
-
Incubate the cells for 15 minutes at room temperature in the dark.
-
-
Analysis:
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour. Be sure to have appropriate single-stain controls for compensation.
-
Troubleshooting Guides
MTT/XTT Assay Troubleshooting
| Problem | Possible Cause(s) | Recommended Solution(s) |
| High variability between replicate wells | Uneven cell seeding; Pipetting errors; Edge effects in the 96-well plate. | Ensure the cell suspension is homogenous. Calibrate pipettes regularly. Avoid using the outermost wells of the plate or fill them with sterile PBS to maintain humidity. |
| Low absorbance readings | Cell number per well is too low; Incubation time with MTT/XTT is too short; The compound is cytotoxic at the tested concentrations. | Optimize cell seeding density. Increase the incubation time with the reagent. Test a wider range of this compound concentrations. |
| High background absorbance | Contamination (bacterial or yeast); The compound interferes with the assay. | Maintain sterile technique. Run a control with the compound in cell-free media to check for direct reduction of the tetrazolium salt. |
| Inconsistent results with previous experiments | Different cell passage number or confluency; Reagents are expired or were improperly stored. | Use cells within a consistent passage number range and at a similar confluency. Ensure all reagents are within their expiration date and stored correctly. |
Annexin V/PI Staining Troubleshooting
| Problem | Possible Cause(s) | Recommended Solution(s) |
| High percentage of Annexin V+/PI+ cells in the negative control | Cells were handled too harshly during harvesting; Cells were overgrown or unhealthy before treatment. | Use a gentler cell detachment method (e.g., Accutase). Ensure cells are in the logarithmic growth phase and have high viability before starting the experiment. |
| Weak or no Annexin V staining in the positive control | Apoptosis was not successfully induced; Reagents are expired or degraded; Calcium is absent from the binding buffer. | Use a known apoptosis inducer as a positive control. Check the expiration dates of the reagents. Ensure the binding buffer contains an adequate concentration of CaCl₂. |
| High background fluorescence | Inadequate washing; Non-specific binding of Annexin V. | Ensure proper washing steps after cell harvesting. Consider using a blocking step if non-specific binding is suspected. |
| Shift in the unstained population | Autofluorescence of cells, especially after drug treatment. | Run an unstained control for each treatment condition to set the baseline fluorescence correctly. |
Visualizations
Caption: Mechanism of this compound action in hypoxic conditions.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Hypoxia Inducible Factor-2α (HIF-2α) Pathway Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. jkcvhl.com [jkcvhl.com]
- 4. Frontiers | Efferocytosis-associated genes serve as prognostic biomarkers for pancreatic ductal adenocarcinoma and identify P2RY6 as a therapeutic target [frontiersin.org]
Technical Support Center: Overcoming THS-044 Resistance in Long-Term Cell Culture
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered when working with THS-044, a modulator of the HIF2α/ARNT heterodimer. This guide focuses on identifying and overcoming potential resistance mechanisms that may arise during long-term in vitro experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a small molecule that modulates the formation of the HIF2α/ARNT heterodimer. It binds to the PAS-B domain of HIF2α, stabilizing its folded state. This binding interferes with the interaction between HIF2α and ARNT, thereby inhibiting HIF2α-mediated transcriptional activation of target genes involved in hypoxia-induced cellular responses such as angiogenesis and cell proliferation.[1]
Q2: My cells are showing decreased sensitivity to this compound over time. What are the initial troubleshooting steps?
A2: A gradual loss of sensitivity to this compound can be due to several factors. Before investigating complex biological resistance, it is crucial to rule out common experimental variables:
-
Compound Integrity: Verify the concentration, purity, and storage conditions of your this compound stock solution. Improper storage or repeated freeze-thaw cycles can lead to degradation.
-
Cell Line Authenticity: Confirm the identity of your cell line using Short Tandem Repeat (STR) profiling to ensure it has not been misidentified or cross-contaminated.
-
Mycoplasma Contamination: Regularly test your cell cultures for mycoplasma contamination, as it can significantly alter cellular physiology and drug response.
-
Assay Variability: Review your experimental protocols for consistency. Factors such as cell seeding density, passage number, and the specific viability assay used can influence results.[2][3][4][5]
Q3: What are the potential biological mechanisms of acquired resistance to this compound?
A3: Based on studies of other HIF2α inhibitors, several biological mechanisms could contribute to acquired resistance to this compound:
-
On-Target Mutations:
-
HIF2α Mutations: Mutations within the PAS-B domain of HIF2α where this compound binds can prevent the drug from effectively interacting with its target.
-
ARNT Mutations: Mutations in the ARNT protein can enhance the stability of the HIF2α/ARNT heterodimer, making it more difficult for this compound to disrupt the interaction.
-
-
Bypass Signaling Pathways: Cells may activate alternative signaling pathways to compensate for the inhibition of the HIF2α pathway, thereby promoting cell survival and proliferation.
-
Increased Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporters can actively pump this compound out of the cell, reducing its intracellular concentration and efficacy.
-
Epigenetic Alterations: Changes in the epigenetic landscape of the cells can lead to altered gene expression profiles that promote survival in the presence of the drug.
Troubleshooting Guides
Issue 1: Inconsistent IC50 values for this compound
| Potential Cause | Recommended Solution |
| Inconsistent Cell Seeding Density | Optimize and standardize the cell seeding density for your assays. Ensure cells are in the logarithmic growth phase when treated. |
| High Passage Number | Use cells within a defined, low passage number range for all experiments to minimize phenotypic drift. |
| Assay Method | Ensure the chosen cell viability assay is appropriate for your cell line and experimental conditions. Consider potential interference of the compound with the assay reagents. |
| Compound Stability | Prepare fresh dilutions of this compound from a validated stock solution for each experiment. Avoid repeated freeze-thaw cycles. |
Issue 2: Gradual Increase in this compound IC50 Over Multiple Passages
This observation suggests the development of an acquired resistance phenotype. The following workflow can help characterize and potentially overcome this resistance.
Experimental Protocols
Protocol 1: Generation of a this compound-Resistant Cell Line
This protocol describes a method for generating a cell line with acquired resistance to this compound through continuous exposure to escalating drug concentrations.
Materials:
-
Parental cell line of interest
-
Complete cell culture medium
-
This compound
-
DMSO (vehicle control)
-
Cell culture flasks and plates
-
Hemocytometer or automated cell counter
Methodology:
-
Determine the initial IC50: Perform a dose-response experiment to determine the half-maximal inhibitory concentration (IC50) of this compound for the parental cell line.
-
Initial Exposure: Culture the parental cells in a medium containing this compound at a concentration equal to the IC20 (the concentration that inhibits 20% of cell growth).
-
Dose Escalation: Once the cells have adapted and are proliferating at a normal rate, increase the concentration of this compound in the culture medium by approximately 1.5 to 2-fold.
-
Monitoring and Passaging: Continuously monitor the cells for signs of toxicity. Passage the cells when they reach 70-80% confluency. If significant cell death occurs, maintain the cells at the current concentration until they recover.
-
Repeat Dose Escalation: Continue the stepwise increase in this compound concentration. This process may take several months.
-
Characterization of Resistant Line: Once the cells are able to proliferate in a significantly higher concentration of this compound (e.g., 5-10 times the initial IC50), perform a new dose-response assay to determine the IC50 of the resistant cell line and compare it to the parental line.
-
Cryopreservation: Cryopreserve aliquots of the resistant cell line at different stages of the selection process.
Protocol 2: Analysis of HIF2α and ARNT Gene Mutations
This protocol outlines the steps for identifying potential mutations in the EPAS1 (encoding HIF2α) and ARNT genes in this compound-resistant cells.
Materials:
-
Parental and this compound-resistant cell lines
-
Genomic DNA extraction kit
-
Primers specific for the PAS-B domain of EPAS1 and the corresponding interaction domain of ARNT
-
PCR reagents
-
DNA sequencing service
Methodology:
-
Genomic DNA Extraction: Extract genomic DNA from both the parental and resistant cell lines using a commercial kit.
-
PCR Amplification: Amplify the target regions of the EPAS1 and ARNT genes using PCR with designed primers.
-
DNA Sequencing: Send the purified PCR products for Sanger sequencing.
-
Sequence Analysis: Align the sequencing results from the resistant cells to the parental cells and a reference sequence to identify any mutations.
Protocol 3: Western Blot Analysis of Bypass Signaling Pathways
This protocol provides a method to assess the activation of potential bypass signaling pathways in resistant cells.
Materials:
-
Parental and this compound-resistant cell lines
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Primary antibodies (e.g., phospho-AKT, total-AKT, phospho-ERK, total-ERK, and a loading control like GAPDH)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
Methodology:
-
Protein Extraction: Lyse the parental and resistant cells and quantify the protein concentration.
-
SDS-PAGE and Western Blotting: Separate the protein lysates by SDS-PAGE, transfer to a PVDF membrane, and probe with primary antibodies against key signaling proteins.
-
Detection: Incubate with HRP-conjugated secondary antibodies and visualize the protein bands using an ECL substrate.
-
Analysis: Compare the levels of phosphorylated (active) proteins between the parental and resistant cell lines to identify any upregulated signaling pathways.
References
- 1. Artificial ligand binding within the HIF2α PAS-B domain of the HIF2 transcription factor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Cell culture troubleshooting | Proteintech Group [ptglab.com]
- 4. sorger.med.harvard.edu [sorger.med.harvard.edu]
- 5. Measuring Cancer Drug Sensitivity and Resistance in Cultured Cells - PMC [pmc.ncbi.nlm.nih.gov]
THS-044 Technical Support Center: Interpreting Unexpected Experimental Results
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals interpret unexpected results in experiments involving THS-044, a modulator of the HIF2α/ARNT heterodimer.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a small molecule that selectively binds to the Per-ARNT-Sim (PAS) B domain of Hypoxia-Inducible Factor 2α (HIF2α).[1][2][3] This binding event stabilizes the folded state of the HIF2α PAS-B domain.[1][3] Consequently, this compound disrupts the heterodimerization of HIF2α with its partner protein, the Aryl Hydrocarbon Receptor Nuclear Translocator (ARNT), also known as HIF-1β. This disruption prevents the formation of the active HIF2 transcription factor complex, leading to the downregulation of HIF2 target genes. Notably, this compound is selective for HIF2α and does not interact with the corresponding PAS-B domain of HIF1α.
Q2: I am not observing the expected decrease in HIF2α target gene expression after this compound treatment. What are the possible reasons?
A2: Several factors could contribute to a lack of efficacy. Please refer to the troubleshooting guide below for a systematic approach to identifying the issue. Common reasons include suboptimal cell permeability, compound degradation, incorrect dosage, or issues with the experimental model itself, such as the presence of compensatory signaling pathways.
Q3: Is this compound expected to affect HIF1α signaling?
A3: No, this compound is designed to be a selective inhibitor of HIF2α. It has been shown to not bind to the HIF1α PAS-B domain. If you observe effects on HIF1α target genes, it could indicate an off-target effect in your specific experimental system or potential cross-reactivity of your detection methods. We recommend verifying the specificity in your model.
Q4: What are the optimal storage and handling conditions for this compound?
A4: For long-term storage, this compound stock solutions should be stored at -80°C (for up to 2 years) or -20°C (for up to 1 year). To prevent degradation from repeated freeze-thaw cycles, it is recommended to aliquot the stock solution into single-use volumes.
Troubleshooting Guides
Issue 1: Reduced or No Inhibition of HIF2α Target Gene Expression
This guide will help you troubleshoot experiments where this compound does not produce the expected inhibitory effect on the expression of known HIF2α target genes (e.g., EPO, VEGF).
Troubleshooting Workflow
Troubleshooting Steps for Reduced HIF2α Inhibition.
| Step | Action | Expected Outcome | Troubleshooting |
| 1. Verify Compound Integrity | Confirm the correct weighing and dilution of this compound. If possible, verify the compound's identity and purity via analytical methods like LC-MS or NMR. | The concentration and purity of the this compound stock solution are confirmed. | If the compound is degraded or at the wrong concentration, prepare a fresh stock solution from a reliable source. |
| 2. Assess Solubility | Visually inspect the cell culture media after adding this compound for any signs of precipitation. Determine the optimal solvent and final concentration to ensure complete solubility. | This compound should be fully dissolved in the culture media at the working concentration. | If precipitation occurs, try a different vehicle (e.g., DMSO) or lower the final concentration. Ensure the final solvent concentration is not toxic to the cells. |
| 3. Validate Cell Model | Confirm that the cell line used expresses HIF2α and that the target genes of interest are indeed regulated by HIF2α in your specific model. This can be done using siRNA/shRNA knockdown of HIF2α as a positive control. | Knockdown of HIF2α should result in a significant decrease in the expression of the target genes. | If the cell model is not dependent on HIF2α for the expression of the measured target genes, this compound will not have the expected effect. Select an appropriate cell model. |
| 4. Review Experimental Protocol | Check the incubation time, dosage, and timing of hypoxia induction. Ensure that the duration of this compound treatment is sufficient to observe a downstream effect on gene expression. | The experimental parameters should be aligned with established protocols for HIF2α inhibition. | Optimize the treatment duration and concentration of this compound. A dose-response and time-course experiment is recommended. |
| 5. Investigate Compensatory Pathways | Consider the possibility that other signaling pathways are compensating for the inhibition of HIF2α. | Understanding the broader signaling network can provide insights into the observed results. | Use pathway analysis tools or inhibitors for other relevant pathways to investigate potential compensatory mechanisms. |
Issue 2: Unexpected Cell Viability or Morphology Changes
This guide addresses situations where this compound treatment leads to unexpected cytotoxicity or changes in cell morphology.
Troubleshooting Workflow
Troubleshooting Steps for Unexpected Cytotoxicity.
| Step | Action | Expected Outcome | Troubleshooting |
| 1. Evaluate Solvent Toxicity | Run a vehicle control experiment where cells are treated with the same concentration of the solvent (e.g., DMSO) used to dissolve this compound. | The solvent at the working concentration should not cause significant changes in cell viability or morphology. | If the solvent is toxic, reduce its final concentration or explore alternative, less toxic solvents. |
| 2. Perform Dose-Response Analysis | Conduct a cell viability assay (e.g., MTT, CellTiter-Glo) with a range of this compound concentrations to determine the IC50 for cytotoxicity. | A clear dose-dependent effect on cell viability will help identify a non-toxic working concentration. | Select a concentration for your experiments that effectively inhibits HIF2α without causing significant cytotoxicity. |
| 3. Investigate Off-Target Effects | Review the literature for any known off-target effects of this compound or similar compounds. Consider using a structurally related but inactive control compound if available. | The observed cytotoxicity should ideally be linked to the on-target inhibition of HIF2α. | If off-target effects are suspected, results should be interpreted with caution. orthogonal methods to validate findings are recommended. |
| 4. Assess HIF2α's Role in Cell Survival | In some cancer cell lines, HIF2α can be a pro-survival factor. The observed cytotoxicity might be an on-target effect. | HIF2α knockdown via siRNA/shRNA should phenocopy the cytotoxic effects of this compound. | If the cytotoxicity is an on-target effect, this is a valid biological finding. Further experiments can be designed to explore this mechanism. |
Experimental Protocols
Protocol 1: In Vitro HIF2α-ARNT Heterodimerization Assay (AlphaScreen)
This protocol outlines a method to quantify the effect of this compound on the interaction between HIF2α and ARNT PAS-B domains.
Experimental Workflow
AlphaScreen Assay Protocol.
Materials:
-
Purified GST-tagged HIF2α PAS-B domain
-
Purified His-tagged ARNT PAS-B domain
-
This compound
-
AlphaScreen GST Detection Kit (including Acceptor beads)
-
AlphaScreen Nickel Chelate (Ni-NTA) Donor beads
-
Assay buffer (e.g., PBS with 0.1% BSA)
-
384-well white opaque microplates
Procedure:
-
Prepare serial dilutions of this compound in the assay buffer.
-
In a 384-well plate, add the GST-HIF2α PAS-B and His-ARNT PAS-B proteins to the assay buffer.
-
Add the this compound dilutions to the protein mixture and incubate for 30 minutes at room temperature.
-
Add the AlphaScreen GST Acceptor beads and incubate for 60 minutes at room temperature in the dark.
-
Add the AlphaScreen Ni-NTA Donor beads and incubate for 120 minutes at room temperature in the dark.
-
Read the plate on an AlphaScreen-compatible plate reader.
Protocol 2: Western Blot Analysis of HIF2α Protein Levels
This protocol describes how to assess the impact of this compound on HIF2α protein levels in cell lysates.
Experimental Workflow
Western Blot Protocol.
Materials:
-
Cell culture reagents
-
This compound
-
Hypoxia chamber or chemical hypoxia induction agent (e.g., CoCl₂)
-
Lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibody against HIF2α
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Seed cells and allow them to adhere overnight.
-
Treat cells with the desired concentrations of this compound.
-
Induce hypoxia for the desired duration. Include a normoxic control.
-
Wash cells with cold PBS and lyse them.
-
Quantify total protein concentration using a BCA assay.
-
Separate equal amounts of protein by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-HIF2α antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane and detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).
Data Presentation
Table 1: Effect of this compound on HIF2α/ARNT PAS-B Heterodimerization
| Parameter | Value | Reference |
| This compound KD for HIF2α PAS-B | 2 µM | |
| HIF2α/ARNT PAS-B Heterodimer KD (without this compound) | 120 µM | |
| HIF2α/ARNT PAS-B Heterodimer KD (with this compound) | 400 µM |
Signaling Pathway Diagram
HIF2α Signaling Pathway and this compound Mechanism of Action.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Hypoxia-inducible transcription factors: architects of tumorigenesis and targets for anticancer drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Artificial ligand binding within the HIF2α PAS-B domain of the HIF2 transcription factor - PMC [pmc.ncbi.nlm.nih.gov]
THS-044 Technical Support Center: Controlling for DMSO Solvent Effects
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on managing and controlling for the solvent effects of Dimethyl Sulfoxide (DMSO) when conducting experiments with THS-044, a modulator of the HIF2α/ARNT heterodimer.
Frequently Asked Questions (FAQs)
Q1: Why is DMSO necessary for experiments with this compound?
A1: this compound, like many small molecule inhibitors, is a hydrophobic compound with limited solubility in aqueous solutions such as cell culture media. DMSO is a powerful aprotic solvent capable of dissolving a wide range of nonpolar and polar compounds, making it an essential vehicle for introducing this compound to in vitro and cell-based assay systems.[1] Its miscibility with water allows for the preparation of concentrated stock solutions that can be diluted to working concentrations in aqueous buffers or media.[1]
Q2: What are the known biological "off-target" effects of DMSO?
A2: DMSO is not biologically inert and can induce a variety of off-target effects, which are critical to control for.[1] Documented effects include:
-
Alterations in Gene Expression: Even at concentrations as low as 0.1%, DMSO can alter the expression of numerous genes, impacting various cellular processes.[2]
-
Influence on Signaling Pathways: DMSO can interfere with major signaling cascades. For example, it has been shown to activate the PI3K/AKT pathway, suppress TNF-α-mediated signaling, and inhibit the phosphorylation of MAP kinases like JNK and p38.[2] It can also induce the expression of heme oxygenase-1 (HO-1) through the JNK and Nrf2 pathways.
-
Impact on Cell Viability and Proliferation: The effects are dose-dependent. Low concentrations can sometimes stimulate cell growth, while higher concentrations can inhibit proliferation, induce cell cycle arrest, or trigger apoptosis.
-
Induction of Cell Differentiation: In certain cell types, such as embryonic carcinoma cells, DMSO is known to be an inducer of differentiation.
Q3: What is the maximum recommended final concentration of DMSO for experiments involving this compound?
A3: The maximum tolerated DMSO concentration is highly cell-line specific. A general guideline is to keep the final concentration in the cell culture medium at or below 0.1% (v/v) to minimize off-target effects. Some robust cell lines may tolerate up to 0.5% (v/v) , but this should be empirically determined. It is crucial to perform a DMSO tolerance assay for your specific cell line to establish the highest concentration that does not cause significant toxicity or other unintended biological effects.
Table 1: Recommended Final DMSO Concentrations for Different Assay Types
| Assay Type | General Recommendation | Considerations |
| Cell Viability/Proliferation | ≤ 0.1% - 0.5% | Primary cells are often more sensitive than immortalized cell lines. |
| Signaling Pathway Analysis | ≤ 0.1% | Crucial to minimize interference with pathways like MAPK or PI3K/AKT. |
| Gene Expression Analysis | ≤ 0.1% | Even low concentrations can cause significant transcriptomic changes. |
| High-Throughput Screening (HTS) | 0.1% - 1.0% | Higher concentrations may be used but increase the risk of false positives/negatives. |
Q4: How do I properly design a vehicle control for my this compound experiment?
A4: A proper vehicle control is the most critical component for distinguishing the effects of this compound from the effects of the solvent. The vehicle control group must contain cells treated with the exact same concentration of DMSO as the experimental groups, but without this compound. For a dose-response experiment with this compound, each drug concentration should ideally have a corresponding vehicle control with a matched DMSO concentration to account for any dose-dependent solvent effects.
Troubleshooting Guide
Problem 1: The vehicle control (DMSO-only) shows a significant biological effect compared to the untreated control.
-
Possible Cause: The final DMSO concentration is too high for your specific cell type, or the cells are particularly sensitive to DMSO. The duration of exposure may also be a factor.
-
Solution:
-
Perform a DMSO Dose-Response Assay: Systematically test a range of DMSO concentrations (e.g., 0.01% to 1.0%) to determine the highest concentration that does not significantly affect the endpoint you are measuring (e.g., viability, gene expression, protein phosphorylation). See the protocol below.
-
Lower the DMSO Concentration: If possible, prepare a more concentrated stock solution of this compound. For example, making a 2000x stock in 100% DMSO allows you to achieve a final DMSO concentration of 0.05% in your assay.
-
Compare to Untreated, Not Vehicle: When analyzing the effect of this compound, the primary comparison should be between the this compound-treated group and the vehicle-treated group. This comparison isolates the effect of the compound by normalizing for the effect of the solvent.
-
Problem 2: I am observing high variability between my vehicle control replicates.
-
Possible Cause: Inconsistent final DMSO concentrations due to pipetting errors, uneven cell seeding, or "plate edge effects" in multi-well plates.
-
Solution:
-
Standardize Dilution Protocol: Ensure the final concentration of DMSO is identical in all relevant wells. Prepare a master mix for your vehicle control to add to all replicate wells.
-
Review Pipetting Technique: Use calibrated pipettes and be meticulous when adding small volumes of DMSO stock solutions.
-
Mitigate Plate Edge Effects: Avoid using the outer rows and columns of 96-well plates for experimental samples, as they are more susceptible to evaporation. Fill these wells with sterile media or PBS instead.
-
Problem 3: this compound shows lower-than-expected activity or potency.
-
Possible Cause: While several factors could be at play, DMSO itself can sometimes interfere with protein-ligand interactions or have opposing biological effects. DMSO can also affect the viscosity of the medium, which may reduce the association rate of the compound with its target.
-
Solution:
-
Verify Vehicle Control: Ensure the vehicle control is behaving as expected. If the vehicle itself is causing an effect in the same direction as this compound is expected to, it could mask the compound's true potency.
-
Minimize DMSO Concentration: Use the lowest possible DMSO concentration that maintains this compound solubility to reduce any potential confounding effects.
-
Include Positive Controls: Use a known activator or inhibitor of the HIF-2α pathway as a positive control to ensure the assay is responsive.
-
Experimental Protocols & Visualizations
This compound Mechanism of Action
This compound is a small molecule that binds to an internal cavity within the PAS-B domain of the HIF-2α protein. This binding stabilizes the folded state of HIF-2α PAS-B but allosterically weakens its affinity for its dimerization partner, ARNT. By disrupting the formation of the functional HIF-2α/ARNT heterodimer, this compound inhibits the transcription of hypoxia-inducible genes.
Caption: Signaling pathway of HIF-2α and inhibitory action of this compound.
Protocol: Determining Maximum Tolerated DMSO Concentration
This protocol describes how to perform a dose-response assay to find the highest acceptable DMSO concentration for a specific cell line and assay endpoint. A colorimetric viability assay (e.g., MTT or MTS) is used as an example.
-
Cell Plating: Seed cells in a 96-well plate at a density that will ensure they are in the exponential growth phase at the end of the experiment. Incubate overnight under standard conditions (e.g., 37°C, 5% CO₂).
-
Prepare DMSO Dilutions: Prepare a 2x concentrated serial dilution of DMSO in your complete cell culture medium. For example, to test final concentrations of 1%, 0.5%, 0.25%, 0.1%, 0.05%, and 0.01%, you would prepare 2%, 1%, 0.5%, 0.2%, 0.1%, and 0.02% solutions. Include a medium-only control (0% DMSO).
-
Treatment: Remove the old medium from the cells. Add 100 µL of the 2x DMSO dilutions to the appropriate wells. You will now have final concentrations of 1%, 0.5%, etc., in a total volume of 200 µL. Include at least 3-6 replicates for each concentration.
-
Incubation: Incubate the plate for the same duration as your planned this compound experiment (e.g., 24, 48, or 72 hours).
-
Viability Assessment (MTS Assay Example):
-
Add 20 µL of MTS reagent to each well.
-
Incubate for 1-4 hours at 37°C, protected from light.
-
Measure the absorbance at 490 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the average absorbance of media-only (no cells) wells from all other values.
-
Normalize the data by setting the average absorbance of the 0% DMSO wells (untreated control) to 100% viability.
-
Plot percent viability against DMSO concentration. The maximum tolerated concentration is the highest concentration that does not cause a statistically significant decrease in viability compared to the untreated control.
-
Table 2: Example Data from a DMSO Dose-Response Viability Assay (48h Exposure)
| Final DMSO Conc. (%) | Average Absorbance (490nm) | Standard Deviation | % Viability (Normalized) |
| 0 (Untreated) | 1.25 | 0.08 | 100% |
| 0.05 | 1.28 | 0.10 | 102% |
| 0.1 | 1.23 | 0.09 | 98% |
| 0.25 | 1.15 | 0.11 | 92% |
| 0.5 | 0.98 | 0.12 | 78% |
| 1.0 | 0.65 | 0.15 | 52% |
| Based on this hypothetical data, 0.1% would be the recommended maximum DMSO concentration. |
Experimental Workflow & Control Strategy
Properly controlling an experiment with a DMSO-solubilized compound like this compound is essential for generating reliable and interpretable data.
Caption: Recommended experimental workflow for using this compound with proper controls.
Troubleshooting Flowchart: Unexpected Vehicle Effects
Use this logical guide if you observe that your DMSO vehicle control is significantly different from your untreated (media only) control.
Caption: Troubleshooting flowchart for managing unexpected DMSO vehicle effects.
References
Technical Support Center: THS-044 and NMR Analysis
This technical support center provides guidance for researchers, scientists, and drug development professionals utilizing THS-044 in Nuclear Magnetic Resonance (NMR) studies, with a specific focus on addressing the phenomenon of exchange broadening.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary molecular target?
A1: this compound is a small molecule modulator that selectively binds to the PAS-B domain of Hypoxia-Inducible Factor 2α (HIF-2α). It does not bind to the similar PAS-B domains of HIF-1α or the ARNT subunit.[1] The binding of this compound to HIF-2α is non-covalent.
Q2: How does this compound affect the HIF-2α/ARNT heterodimer?
A2: this compound binding to the HIF-2α PAS-B domain allosterically modulates the formation of the HIF-2α/ARNT heterodimer.[1] Specifically, it has been shown to weaken the dissociation constant (KD) of the HIF-2α PAS-B and ARNT PAS-B heterodimer from 120 μM to 400 μM.[1]
Q3: What is exchange broadening in the context of NMR spectroscopy?
A3: Exchange broadening is a phenomenon in NMR where the peaks in a spectrum become wider and less intense. This occurs when a nucleus exchanges between two or more different chemical environments at a rate that is comparable to the difference in their resonance frequencies.[2] In the context of this compound, this is observed for protein residues that are in or near the binding pocket and are affected by the binding and dissociation of the ligand.
Q4: Why is exchange broadening a concern when studying this compound's interaction with HIF-2α?
A4: Exchange broadening can be problematic as it can lead to the loss of signals for specific residues in the NMR spectrum.[3] In the case of the this compound and HIF-2α PAS-B interaction, exchange broadening of residues near the binding site has been reported to hinder high-resolution structural studies by NMR. This can make it difficult to fully characterize the binding interface and the conformational changes induced by the ligand.
Troubleshooting Guide: Addressing Exchange Broadening with this compound
Users may encounter significant exchange broadening in the NMR spectra of HIF-2α PAS-B upon titration with this compound. This guide provides a systematic approach to mitigate this issue.
Initial Assessment
Before extensive troubleshooting, confirm the following:
-
Sample Purity: Ensure high purity of both the protein and this compound. Impurities can lead to artifacts and additional line broadening.
-
Sample Stability: Visually inspect the sample for any signs of precipitation or aggregation after the addition of this compound.
Troubleshooting Steps
If exchange broadening is obscuring data analysis, consider the following strategies:
-
Varying Ligand Concentration:
-
Issue: The exchange rate is in the intermediate regime at the current ligand-to-protein ratio.
-
Solution: Acquire spectra at different molar ratios of this compound to HIF-2α PAS-B. Titrating with lower concentrations of this compound may help to stay in the fast-exchange regime for some residues, while a large excess of the ligand might push the equilibrium towards the bound state, potentially sharpening the signals for the complex.
-
-
Temperature Optimization:
-
Issue: The rate of chemical exchange is sensitive to temperature.
-
Solution: Acquire spectra at a range of temperatures (e.g., in 5 °C increments). Lowering the temperature will slow down the exchange kinetics, which may shift the system into the slow-exchange regime, resulting in two distinct sets of peaks for the free and bound states. Conversely, increasing the temperature may move the system into the fast-exchange regime, leading to a single, sharp, population-weighted average peak.
-
-
Solvent and Buffer Optimization:
-
Issue: Solvent viscosity and buffer components can influence molecular tumbling rates and protein stability, affecting linewidths.
-
Solution:
-
If possible, screen different buffer conditions (pH, salt concentration) to find conditions that stabilize the protein-ligand complex.
-
Ensure the viscosity of the solvent is not excessively high, as this can lead to broader lines, compounding the effects of exchange broadening.
-
-
-
Utilize Different NMR Experiments:
-
Issue: Standard 1H-15N HSQC spectra may be particularly sensitive to exchange broadening.
-
Solution: Employ NMR experiments that are less sensitive to line broadening, such as Carr-Purcell-Meiboom-Gill (CPMG) based relaxation dispersion experiments. These can help to characterize the kinetics of the exchange process.
-
Troubleshooting Workflow
Caption: A logical workflow for troubleshooting exchange broadening in NMR experiments with this compound.
Experimental Protocols
15N/1H HSQC Titration of HIF-2α PAS-B with this compound
This experiment is fundamental for observing the binding of this compound to HIF-2α PAS-B and identifying the residues affected by the interaction.
Methodology:
-
Protein Preparation: Prepare a solution of uniformly 15N-labeled HIF-2α PAS-B in a suitable NMR buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, 5 mM DTT, 10% D2O, pH 7.5). A typical protein concentration is 200 μM.
-
Ligand Preparation: Prepare a concentrated stock solution of this compound in a compatible solvent (e.g., DMSO-d6).
-
Initial Spectrum: Acquire a 15N/1H HSQC spectrum of the apo-protein.
-
Titration: Add small aliquots of the this compound stock solution to the protein sample to achieve the desired final concentrations (e.g., 50 μM and 200 μM).
-
Data Acquisition: Acquire a 15N/1H HSQC spectrum at each titration point.
-
Data Analysis: Overlay the spectra to identify chemical shift perturbations and residues experiencing line broadening.
Quantitative Data Summary
| Parameter | Value | Reference |
| This compound KD for HIF-2α PAS-B | 2 μM | |
| HIF-2α PAS-B Concentration for NMR | 200 μM | |
| This compound Titration Concentrations | 50 μM, 200 μM | |
| HIF-2α/ARNT PAS-B KD (no this compound) | 120 μM | |
| HIF-2α/ARNT PAS-B KD (with this compound) | 400 μM |
Signaling Pathway and Experimental Workflow
Mechanism of Action of this compound
Caption: this compound binds to the PAS-B domain of HIF-2α, which in turn inhibits the formation of the active HIF-2α/ARNT heterodimer, thereby modulating downstream gene transcription.
NMR Experimental Workflow
Caption: A standard workflow for conducting NMR titration experiments to study the interaction of this compound with HIF-2α PAS-B.
References
Validation & Comparative
Unveiling the Specificity of THS-044: A Comparative Guide to its Selective Inhibition of HIF-2α over HIF-1α
For researchers, scientists, and drug development professionals, the selective targeting of specific protein isoforms is a critical aspect of modern therapeutic design. This guide provides a detailed comparison of THS-044's interaction with Hypoxia-Inducible Factor 2α (HIF-2α) versus HIF-1α, underscoring its high specificity. The following sections present quantitative data, experimental methodologies, and visual representations of the underlying biological pathways and experimental workflows.
Hypoxia-Inducible Factors (HIFs) are crucial transcription factors in cellular adaptation to low oxygen levels and are implicated in various diseases, including cancer. The two principal isoforms, HIF-1α and HIF-2α, share structural similarities but can have distinct and sometimes opposing roles in disease progression. Consequently, the development of isoform-specific inhibitors is of significant therapeutic interest. This compound has emerged as a selective modulator of the HIF-2α pathway.
Quantitative Analysis: this compound's Binding Affinity
This compound's specificity for HIF-2α is rooted in its differential binding affinity for the PAS-B domain of HIF-2α compared to HIF-1α. The Per-ARNT-Sim (PAS) B domain is essential for the heterodimerization of HIF-α subunits with their partner, the Aryl Hydrocarbon Receptor Nuclear Translocator (ARNT). This compound selectively binds to a large internal cavity within the HIF-2α PAS-B domain, a feature not equivalently present or accessible in the HIF-1α PAS-B domain.[1][2] This interaction allosterically modulates the HIF-2α:ARNT PAS-B heterodimer affinity.[1]
Experimental data demonstrates that this compound binds to the HIF-2α PAS-B folded state with a dissociation constant (KD) of 2 μM.[1][3] In stark contrast, studies have shown no detectable interaction between this compound and the HIF-1α PAS-B domain. This high degree of selectivity is a key attribute of this compound.
| Target | Binding Affinity (KD) | Effect on Heterodimerization with ARNT PAS-B |
| HIF-2α PAS-B | 2 μM | Increases the KD of the heterodimer from 120 μM to 400 μM |
| HIF-1α PAS-B | No detectable binding | No effect |
| ARNT PAS-B | No detectable binding | No effect |
Experimental Protocols
The specificity of this compound was determined using a combination of biophysical and biochemical assays. The primary methods employed were Nuclear Magnetic Resonance (NMR) spectroscopy and Isothermal Titration Calorimetry (ITC).
15N/1H HSQC-based NMR Screening
This technique was utilized to identify ligands that bind to the HIF-2α PAS-B domain and to confirm the lack of interaction with HIF-1α and ARNT PAS-B domains.
-
Objective: To detect binding events by observing chemical shift perturbations in the 15N-labeled protein upon the addition of a potential ligand.
-
Protein Preparation: Recombinant 15N-labeled HIF-2α PAS-B, HIF-1α PAS-B, and ARNT PAS-B domains were expressed and purified.
-
Ligand Screening: A small-molecule library, including the precursor to this compound, was screened against 15N-HIF-2α PAS-B.
-
Specificity Testing: Compounds that showed binding to HIF-2α PAS-B, such as this compound, were then tested for binding against 15N-HIF-1α PAS-B and 15N-ARNT PAS-B as a counterscreen.
-
Data Analysis: 15N/1H Heteronuclear Single Quantum Coherence (HSQC) spectra were recorded. Significant chemical shift changes in the protein's spectrum upon ligand addition indicate a binding event. For this compound, these changes were observed only with HIF-2α PAS-B.
Isothermal Titration Calorimetry (ITC)
ITC was used to quantitatively measure the binding affinity (KD) of this compound to the wild-type HIF-2α PAS-B domain.
-
Objective: To determine the thermodynamic parameters of the binding interaction, including the dissociation constant (KD).
-
Methodology: A solution of this compound was titrated into a solution containing the HIF-2α PAS-B protein in the calorimeter cell.
-
Data Acquisition: The heat released or absorbed during the binding reaction was measured after each injection of the ligand.
-
Data Analysis: The resulting data was fitted to a binding model to determine the KD, stoichiometry (n), and enthalpy (ΔH) of the interaction. The KD for the interaction between this compound and HIF-2α PAS-B was determined to be 2 μM.
Visualizing the Molecular Mechanism and Experimental Workflow
To better understand the context of this compound's action, the following diagrams illustrate the HIF signaling pathway and the experimental workflow used to validate the inhibitor's specificity.
Caption: HIF-2α signaling pathway and the inhibitory action of this compound.
Caption: Workflow for determining the binding specificity of this compound.
References
A Comparative Analysis of THS-044 and HIF Prolyl-Hydroxylase Inhibitors
A Guide for Researchers in Drug Development
The hypoxia-inducible factor (HIF) signaling pathway is a critical regulator of cellular response to low oxygen levels and a key therapeutic target for a range of diseases, including anemia of chronic kidney disease (CKD) and certain cancers.[1][2] Inhibition of this pathway can be achieved through various mechanisms. This guide provides a comparative analysis of two distinct classes of HIF pathway inhibitors: THS-044, a direct modulator of HIF-2α heterodimerization, and the more broadly developed class of HIF prolyl-hydroxylase (HIF-PH) inhibitors, such as Roxadustat, Vadadustat, Daprodustat, and Molidustat.
Dueling Mechanisms: Targeting HIF-α Stability vs. Dimerization
The primary distinction between these inhibitor classes lies in their mechanism of action. Most clinically advanced HIF inhibitors target the enzymes responsible for HIF-α degradation, whereas this compound prevents the formation of the functional HIF-2α transcription factor complex.
The Canonical HIF Pathway and HIF-PH Inhibition
Under normal oxygen conditions (normoxia), the HIF-α subunit is targeted for degradation. Prolyl hydroxylase domain (PHD) enzymes use oxygen to hydroxylate specific proline residues on HIF-α.[3][4] This modification allows the von Hippel-Lindau (VHL) E3 ubiquitin ligase complex to recognize, ubiquitinate, and thereby mark HIF-α for rapid destruction by the proteasome.[3]
HIF-PH inhibitors (e.g., Roxadustat, Vadadustat) function by mimicking a hypoxic state. They are small molecules that inhibit the activity of PHD enzymes. This prevention of hydroxylation allows HIF-α to evade degradation, accumulate within the cell, translocate to the nucleus, and dimerize with its partner, HIF-1β (also known as ARNT). The resulting HIF complex then binds to hypoxia-response elements (HREs) on DNA to activate the transcription of target genes, including erythropoietin (EPO), which stimulates red blood cell production.
This compound: A Dimerization Disruptor
In contrast, this compound employs a more direct and isoform-specific mechanism. It is a small molecule modulator that targets the Per-ARNT-Sim (PAS) B domain of the HIF-2α isoform. This compound binds to a pre-formed internal cavity within the HIF-2α PAS-B domain, which stabilizes this domain's folded state. This binding allosterically disrupts the protein-protein interaction between HIF-2α and its dimerization partner ARNT, thereby preventing the formation of a functional transcriptional complex. A key feature of this compound is its specificity; it does not bind to the corresponding PAS-B domain of the HIF-1α isoform.
Quantitative Performance Data
Direct comparison of potency values between this compound and HIF-PH inhibitors is challenging due to their different mechanisms and the corresponding assays used for their characterization. HIF-PH inhibitors are typically evaluated for their ability to inhibit PHD enzymes (IC50) or activate the HIF pathway in cells (EC50), while this compound is characterized by its binding affinity to its target protein (KD).
Table 1: In Vitro Activity of Selected HIF-PH Inhibitors
| Compound | Target/System | Parameter | Value | Reference(s) |
|---|---|---|---|---|
| Roxadustat | Recombinant PHD2 | IC50 | 27 nM | |
| HRE Reporter Assay (HEK293) | EC50 | 150 - 300 nM | ||
| Vadadustat | Recombinant PHD2 | IC50 | 29 nM | |
| HRE Reporter Assay (Hep3B) | EC50 | 50 - 100 nM | ||
| Daprodustat | Recombinant PHD2 | IC50 | 67 nM | |
| HRE Reporter Assay | EC50 | 0.8 µM | ||
| Molidustat | Recombinant PHD2 | IC50 | 280 nM |
| | HRE Reporter Assay (A549) | EC50 | 8.4 µM | |
Note: IC50 (half-maximal inhibitory concentration) and EC50 (half-maximal effective concentration) values can vary based on the specific assay conditions and cell lines used.
Table 2: Binding and Dimerization Activity of this compound
| Parameter | Description | Value | Reference(s) |
|---|---|---|---|
| KD | Binding affinity to HIF-2α PAS-B domain | 2 µM | |
| Heterodimer KD | Dissociation constant of HIF-2α/ARNT PAS-B heterodimer without this compound | 120 µM |
| Heterodimer KD | Dissociation constant of HIF-2α/ARNT PAS-B heterodimer with this compound | 400 µM | |
Note: KD (dissociation constant) is a measure of binding affinity; a lower KD indicates stronger binding. This compound increases the heterodimer KD, indicating it weakens the interaction between HIF-2α and ARNT.
Selectivity Profiles
This compound: The primary selectivity feature of this compound is its high specificity for the HIF-2α isoform over HIF-1α. It has shown no interaction with the HIF-1α or ARNT PAS-B domains in binding assays. This makes it a valuable tool for specifically interrogating the function of HIF-2α in biological systems.
HIF-PH Inhibitors: These inhibitors show varying degrees of selectivity for the three main PHD isoforms (PHD1, PHD2, and PHD3). For instance, Roxadustat appears to inhibit all three isoforms relatively equally, while Daprodustat shows selectivity for PHD1 and PHD3. The biological consequences of these different selectivity profiles are still under investigation but may contribute to differences in efficacy and off-target effects.
Experimental Protocols & Workflows
Reproducible and robust assays are crucial for evaluating and comparing HIF pathway inhibitors. Below are generalized protocols for key cell-based assays.
Hypoxia Response Element (HRE) Luciferase Reporter Assay
This assay quantifies the transcriptional activity of the HIF complex by measuring the expression of a reporter gene (luciferase) under the control of HREs. It is a common method to determine the cellular potency (EC50) of HIF stabilizers.
Detailed Methodology:
-
Cell Culture: Stably transfect a suitable cell line (e.g., HEK293, HT1080) with a plasmid containing a firefly luciferase reporter gene driven by a promoter with multiple tandem HRE sequences. Seed the cells in a 96-well white, clear-bottom plate and allow them to adhere overnight.
-
Compound Preparation: Prepare serial dilutions of the test compounds (e.g., HIF-PH inhibitors) in the appropriate cell culture medium.
-
Treatment: Remove the old medium from the cells and add the medium containing the various concentrations of the test compounds. Include a vehicle-only control (e.g., DMSO). Incubate the plate for an appropriate time (typically 16-24 hours) in a standard cell culture incubator.
-
Lysis: After incubation, remove the medium and wash the cells with Phosphate-Buffered Saline (PBS). Add a passive lysis buffer to each well and incubate for 15-20 minutes at room temperature with gentle shaking to ensure complete lysis.
-
Luminescence Reading: Add the luciferase assay reagent to each well. Immediately measure the luminescence using a plate-reading luminometer.
-
Data Analysis: Plot the luminescence signal against the logarithm of the compound concentration. Fit the data to a four-parameter logistic curve to determine the EC50 value.
HIF-α Stabilization Assay (Western Blot)
This assay directly assesses the ability of a compound to cause the accumulation of HIF-α protein, the intended mechanistic outcome of HIF-PH inhibition.
Detailed Methodology:
-
Cell Treatment: Seed cells (e.g., HeLa, Caki-1) in a 6-well plate. Once they reach 70-80% confluency, treat them with the desired concentration of the HIF-PH inhibitor for 4-8 hours.
-
Protein Extraction: Wash cells with ice-cold PBS and lyse them using a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors. Scrape the cells, collect the lysate, and centrifuge to pellet cell debris.
-
Quantification: Determine the protein concentration of the supernatant using a standard protein assay (e.g., BCA assay).
-
SDS-PAGE: Denature 20-30 µg of protein from each sample by boiling in Laemmli buffer. Separate the proteins by size on an SDS-polyacrylamide gel.
-
Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking: Block the membrane for 1 hour at room temperature in a blocking buffer (e.g., 5% non-fat milk or Bovine Serum Albumin in Tris-Buffered Saline with Tween-20, TBST) to prevent non-specific antibody binding.
-
Antibody Incubation: Incubate the membrane with a primary antibody specific to HIF-1α or HIF-2α overnight at 4°C. The next day, wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: After final washes, apply an enhanced chemiluminescence (ECL) substrate to the membrane and detect the signal using a chemiluminescence imaging system. A loading control (e.g., β-actin) should be probed on the same membrane to ensure equal protein loading.
Summary
This compound and the class of HIF-PH inhibitors represent two distinct and valuable strategies for modulating the HIF pathway.
-
HIF-PH Inhibitors (Roxadustat, Vadadustat, etc.) act "upstream" by preventing HIF-α degradation, leading to the accumulation of HIF-α and the activation of a broad range of hypoxia-inducible genes. They have been successfully developed for treating anemia of CKD by boosting endogenous EPO production.
-
This compound acts "downstream" by directly interfering with the formation of the functional HIF-2α/ARNT transcription complex. Its high selectivity for HIF-2α makes it a powerful research tool for dissecting the specific roles of this isoform and a potential therapeutic for diseases driven specifically by HIF-2α activity, such as certain VHL-deficient cancers like clear cell renal cell carcinoma.
The choice of inhibitor depends on the therapeutic goal: broad activation of the hypoxic response for conditions like anemia, or specific inhibition of a single HIF isoform for targeted cancer therapy. The experimental protocols provided herein offer a starting point for the robust evaluation and comparison of these and other novel HIF pathway modulators.
References
Validating THS-044's On-Target Effects: A Comparative Guide with Rescue Experiments
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of THS-044, a modulator of the Hypoxia-Inducible Factor 2α (HIF-2α)/Aryl Hydrocarbon Receptor Nuclear Translocator (ARNT) heterodimer, with alternative HIF-2α inhibitors. It details the on-target effects of these compounds and presents a framework for their validation through rescue experiments, supported by experimental data and detailed methodologies.
Introduction to this compound and the HIF-2α Pathway
Under hypoxic conditions, the transcription factor HIF-2α plays a crucial role in angiogenesis, erythropoiesis, and tumor progression. It functions by forming a heterodimer with ARNT (also known as HIF-1β), which then binds to hypoxia-response elements (HREs) in the promoter regions of target genes. In certain cancers, such as clear cell renal cell carcinoma (ccRCC), mutations in the von Hippel-Lindau (VHL) tumor suppressor gene lead to the constitutive stabilization of HIF-2α, even in normoxic conditions, driving tumor growth.
This compound is a small molecule that selectively targets the Per-ARNT-Sim (PAS)-B domain of HIF-2α. By binding to this domain, this compound stabilizes the folded state of HIF-2α, thereby allosterically inhibiting its heterodimerization with ARNT and subsequent transcriptional activity. This guide will compare this compound with other notable HIF-2α inhibitors, focusing on their on-target validation.
Comparative Analysis of HIF-2α Inhibitors
Several small molecules targeting the HIF-2α/ARNT interaction have been developed. This section compares this compound with key alternatives, including the FDA-approved drug Belzutifan.
| Compound | Mechanism of Action | Binding Affinity (KD to HIF-2α PAS-B) | Effect on Heterodimerization (IC50 or Ki) | Clinical Status |
| This compound | Allosteric inhibitor of HIF-2α/ARNT heterodimerization | ~2 µM[1] | Increases KD of heterodimer from 120 µM to 400 µM[2] | Preclinical |
| Belzutifan (MK-6482) | Allosteric inhibitor of HIF-2α/ARNT heterodimerization | 16 ± 4.7 nM[3] | Ki = 20 nM (TR-FRET assay)[4] | Approved |
| PT2385 | First-in-class allosteric inhibitor of HIF-2α/ARNT heterodimerization | 10 ± 4.9 nM[3] | Not explicitly reported, but shown to dissociate HIF-2 complexes | Clinical Trials (largely superseded by Belzutifan) |
| Casdatifan (AB521) | Allosteric inhibitor of HIF-2α/ARNT heterodimerization | Not publicly available | Potently inhibits transcription of HIF-2α-dependent genes | Phase 1/1b Clinical Trials |
Validating On-Target Effects with Rescue Experiments
A critical step in drug development is to confirm that the observed biological effects of a compound are due to its interaction with the intended target. Rescue experiments are a powerful tool for this validation. The principle is to introduce a modified version of the target protein that is resistant to the drug. If the drug's effects are diminished or abolished in the presence of the resistant target, it provides strong evidence for on-target activity.
A known resistance mechanism to HIF-2α inhibitors like PT2385 is the "gatekeeper" mutation G323E in the HIF-2α PAS-B domain, which interferes with drug binding. This mutation can be exploited to design a rescue experiment.
Experimental Protocols
HIF-2α/ARNT Heterodimerization Assay (Co-Immunoprecipitation)
This protocol is designed to assess the ability of an inhibitor to disrupt the interaction between HIF-2α and ARNT in a cellular context.
-
Cell Culture and Treatment:
-
Culture 786-O renal cell carcinoma cells, which endogenously express high levels of HIF-2α due to VHL mutation.
-
Treat cells with varying concentrations of the HIF-2α inhibitor (e.g., this compound, Belzutifan) or vehicle control (e.g., DMSO) for a specified time (e.g., 24 hours).
-
-
Cell Lysis and Protein Extraction:
-
Wash cells with ice-cold PBS and lyse with a non-denaturing lysis buffer containing protease and phosphatase inhibitors.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant containing the protein extracts. Determine protein concentration using a standard assay (e.g., BCA assay).
-
-
Immunoprecipitation:
-
Incubate a defined amount of protein lysate (e.g., 500 µg) with an antibody against ARNT overnight at 4°C with gentle rotation.
-
Add protein A/G magnetic beads and incubate for an additional 1-2 hours to capture the antibody-protein complexes.
-
Wash the beads several times with lysis buffer to remove non-specific binding.
-
-
Western Blot Analysis:
-
Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer.
-
Separate the proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Probe the membrane with primary antibodies against HIF-2α and ARNT, followed by appropriate HRP-conjugated secondary antibodies.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system. A decrease in the amount of co-immunoprecipitated HIF-2α with increasing inhibitor concentration indicates disruption of the heterodimer.
-
Quantitative Real-Time PCR (qPCR) for HIF-2α Target Gene Expression
This protocol measures the effect of HIF-2α inhibitors on the transcription of its downstream target genes.
-
Cell Culture and Treatment:
-
Culture appropriate cells (e.g., 786-O or Hep3B cells under hypoxic conditions) and treat with the inhibitor as described in 4.1.1.
-
-
RNA Extraction and cDNA Synthesis:
-
Extract total RNA from the cells using a commercial kit (e.g., RNeasy Kit, Qiagen).
-
Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop).
-
Synthesize complementary DNA (cDNA) from a standardized amount of RNA (e.g., 1 µg) using a reverse transcription kit.
-
-
qPCR:
-
Prepare a reaction mixture containing cDNA template, forward and reverse primers for target genes (e.g., VEGFA, GLUT1, EPO, CCND1), a reference gene (e.g., GAPDH, ACTB), and a SYBR Green or probe-based qPCR master mix.
-
Perform the qPCR reaction in a real-time PCR instrument.
-
Analyze the data using the ΔΔCt method to determine the relative fold change in gene expression in inhibitor-treated samples compared to vehicle-treated controls.
-
Rescue Experiment Protocol
This protocol outlines the steps to validate the on-target effect of a HIF-2α inhibitor using a drug-resistant mutant.
-
Generation of Stable Cell Lines:
-
Create a lentiviral or retroviral vector expressing either wild-type (WT) HIF-2α or the drug-resistant G323E mutant of HIF-2α. Include a selectable marker (e.g., puromycin resistance).
-
Transduce a suitable cell line (e.g., a cell line with low endogenous HIF-2α or where endogenous HIF-2α has been knocked down) with the viral vectors.
-
Select for stably transduced cells using the appropriate antibiotic.
-
-
Validation of Protein Expression:
-
Confirm the expression of WT and G323E HIF-2α in the stable cell lines by Western blot.
-
-
Cell Viability/Proliferation Assay:
-
Seed the WT and G323E HIF-2α expressing cells in 96-well plates.
-
Treat the cells with a dose range of the HIF-2α inhibitor.
-
After a set incubation period (e.g., 72 hours), measure cell viability using an appropriate assay (e.g., CellTiter-Glo, MTS assay).
-
Compare the dose-response curves for the WT and G323E expressing cells. A rightward shift in the dose-response curve for the G323E mutant cells would indicate that the inhibitor's effect on cell viability is mediated through its interaction with HIF-2α.
-
-
Target Gene Expression Analysis:
-
Treat the WT and G323E expressing cells with the HIF-2α inhibitor at a concentration known to inhibit target gene expression in sensitive cells.
-
Perform qPCR for HIF-2α target genes as described in 4.2.
-
If the inhibitor fails to suppress target gene expression in the G323E mutant cells, it further confirms the on-target mechanism of action.
-
In Vivo Xenograft Model
This protocol describes the use of a mouse xenograft model to evaluate the in vivo efficacy of HIF-2α inhibitors.
-
Cell Implantation:
-
Subcutaneously inject a suspension of human renal cell carcinoma cells (e.g., 786-O) into the flank of immunocompromised mice (e.g., NOD/SCID or nude mice).
-
Allow the tumors to establish and reach a palpable size (e.g., 100-200 mm³).
-
-
Animal Grouping and Treatment:
-
Randomize the mice into treatment and control groups.
-
Administer the HIF-2α inhibitor (formulated in an appropriate vehicle) or vehicle control to the respective groups via the intended clinical route (e.g., oral gavage) at a predetermined dose and schedule.
-
-
Tumor Growth Monitoring:
-
Measure tumor volume using calipers at regular intervals (e.g., twice weekly).
-
Monitor the body weight and general health of the mice throughout the study.
-
-
Pharmacodynamic Analysis:
-
At the end of the study, or at specified time points, collect tumor tissue and blood samples.
-
Tumor tissue can be analyzed for the expression of HIF-2α target genes (by qPCR or immunohistochemistry) and for the presence of the inhibitor.
-
Blood samples can be analyzed for pharmacodynamic biomarkers of HIF-2α inhibition, such as erythropoietin (EPO) levels.
-
-
Data Analysis:
-
Compare the tumor growth rates between the treated and control groups to determine the in vivo efficacy of the inhibitor.
-
Conclusion
The validation of on-target effects is a cornerstone of modern drug discovery. For inhibitors of the HIF-2α pathway, such as this compound, a multi-faceted approach combining biochemical, cellular, and in vivo experiments is essential. Rescue experiments, utilizing known resistance mutations like HIF-2α G323E, provide a definitive method to confirm that the observed pharmacological effects are a direct consequence of target engagement. The protocols and comparative data presented in this guide offer a robust framework for researchers to rigorously evaluate the on-target efficacy of novel HIF-2α inhibitors and to benchmark them against existing and emerging therapies.
References
- 1. Molecular Dynamics Reveals Altered Interactions between Belzutifan and HIF-2 with Natural Variant G323E or Proximal Phosphorylation at T324 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. idus.us.es [idus.us.es]
- 3. researchgate.net [researchgate.net]
- 4. Structural basis for the allosteric inhibition of hypoxia-inducible factor (HIF)-2 by belzutifan - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of THS-044 and Other PAS-B Domain Inhibitors for HIF-2α Modulation
For Researchers, Scientists, and Drug Development Professionals: An Objective Analysis of Performance and Experimental Support
The hypoxia-inducible factor 2α (HIF-2α) has emerged as a critical therapeutic target in various pathologies, most notably in clear cell renal cell carcinoma (ccRCC). The discovery of a druggable pocket within the Per-ARNT-Sim (PAS) B domain of HIF-2α has catalyzed the development of small molecule inhibitors that allosterically disrupt its heterodimerization with the Aryl Hydrocarbon Receptor Nuclear Translocator (ARNT). This guide provides a detailed head-to-head comparison of THS-044, an early modulator, with other key PAS-B domain inhibitors, including the clinical candidate PT2385, the FDA-approved drug Belzutifan (PT2977), and a representative Benzoxadiazole derivative.
Quantitative Performance Comparison
The following table summarizes the key performance metrics for this compound and its counterparts. These values, derived from various biophysical and cellular assays, offer a quantitative lens through which to evaluate their efficacy and binding characteristics.
| Inhibitor | Target | Kd (Binding Affinity) | Ki (Inhibition Constant) | IC50 (Half-maximal Inhibitory Concentration) | Assay Method(s) |
| This compound | HIF-2α PAS-B | 2 µM | - | - | Isothermal Titration Calorimetry (ITC), Nuclear Magnetic Resonance (NMR)[1] |
| PT2385 | HIF-2α PAS-B | 10 ± 4.9 nM, ~167 nM | < 50 nM | - | ITC, Microscale Thermophoresis (MST)[2][3][4] |
| Belzutifan (PT2977) | HIF-2α PAS-B | 16 ± 4.7 nM | 20 nM | 17 nM | ITC, Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET), Luciferase Reporter Assay[2] |
| Benzoxadiazole Analog | HIF-2α PAS-B | 80-90 nM | - | ~0.1 µM | ITC, AlphaScreen |
Note: Kd, Ki, and IC50 values can vary depending on the specific experimental conditions and assay formats used.
Signaling Pathway and Mechanism of Action
HIF-2α is a key transcription factor that, in response to hypoxic conditions, dimerizes with ARNT. This heterodimer then binds to hypoxia response elements (HREs) in the promoter regions of target genes, driving the expression of proteins involved in angiogenesis, cell proliferation, and metabolism. The inhibitors discussed herein all function by binding to a cavity within the PAS-B domain of HIF-2α, inducing a conformational change that prevents its heterodimerization with ARNT, thereby inhibiting downstream gene transcription.
Caption: HIF-2α signaling pathway under normoxia, hypoxia, and with PAS-B domain inhibition.
Experimental Protocols
The quantitative data presented in this guide are derived from rigorous biophysical and cellular assays. Understanding the methodologies behind these values is crucial for their correct interpretation.
Isothermal Titration Calorimetry (ITC)
ITC is a quantitative technique used to determine the thermodynamic parameters of interactions in solution. It directly measures the heat released or absorbed during a binding event.
Workflow:
Caption: A simplified workflow for determining binding affinity using Isothermal Titration Calorimetry.
Protocol:
-
Sample Preparation: Purified recombinant HIF-2α PAS-B domain is placed in the sample cell of the calorimeter. The PAS-B domain inhibitor is loaded into the injection syringe. Both protein and inhibitor solutions are prepared in identical, degassed buffer to minimize heats of dilution.
-
Titration: A series of small, precise injections of the inhibitor solution are made into the protein solution while the temperature is kept constant.
-
Data Acquisition: The instrument measures the heat change associated with each injection.
-
Data Analysis: The resulting data, a series of heat pulses, are integrated to determine the heat evolved per injection. This is then plotted against the molar ratio of inhibitor to protein. The resulting binding isotherm is fitted to a suitable binding model to determine the dissociation constant (Kd), enthalpy of binding (ΔH), entropy of binding (ΔS), and the stoichiometry of the interaction (n).
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay
TR-FRET is a robust, homogeneous assay format ideal for high-throughput screening of protein-protein interactions. It relies on the transfer of energy between a donor and an acceptor fluorophore when they are in close proximity.
Workflow:
Caption: Workflow for a TR-FRET assay to measure the inhibition of protein-protein interaction.
Protocol:
-
Reagent Preparation: Recombinant HIF-2α and ARNT proteins are labeled with a suitable TR-FRET donor (e.g., Terbium cryptate) and acceptor (e.g., d2) pair, respectively.
-
Assay Reaction: The labeled proteins are incubated together in the presence of varying concentrations of the test inhibitor in a microplate format.
-
Signal Detection: After an incubation period to allow the binding to reach equilibrium, the donor fluorophore is excited using a time-resolved fluorescence plate reader. The emissions from both the donor and acceptor fluorophores are measured after a time delay to reduce background fluorescence.
-
Data Analysis: The ratio of the acceptor to donor emission is calculated. In the presence of an effective inhibitor, the interaction between HIF-2α and ARNT is disrupted, leading to a decrease in the FRET signal. The data are then plotted against the inhibitor concentration to determine the IC50 or Ki value.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique that can provide atomic-resolution information about ligand binding and its effect on protein structure and dynamics.
Protocol:
-
Sample Preparation: A solution of isotopically labeled (e.g., 15N) HIF-2α PAS-B domain is prepared in a suitable NMR buffer.
-
Data Acquisition: A baseline 1H-15N HSQC spectrum of the protein is recorded. This spectrum provides a unique signal for each backbone amide proton, creating a "fingerprint" of the protein.
-
Titration: The unlabeled inhibitor is titrated into the protein sample in a stepwise manner.
-
Spectral Analysis: After each addition of the inhibitor, another 1H-15N HSQC spectrum is acquired. Binding of the inhibitor to the PAS-B domain will cause chemical shift perturbations (changes in the position) of the signals from amino acid residues in and around the binding site. By monitoring these changes as a function of inhibitor concentration, the dissociation constant (Kd) can be determined.
Conclusion
The development of small molecule inhibitors targeting the PAS-B domain of HIF-2α represents a significant advancement in the field of oncology and beyond. While early compounds like this compound were instrumental in validating this therapeutic strategy, subsequent optimization has led to highly potent and selective inhibitors such as PT2385 and the clinically approved drug Belzutifan. The Benzoxadiazole class of inhibitors also demonstrates promising activity. The choice of an appropriate inhibitor for research or therapeutic development will depend on a variety of factors, including the desired potency, selectivity, and pharmacokinetic properties. The data and methodologies presented in this guide provide a solid foundation for making informed decisions in the pursuit of modulating the HIF-2α signaling pathway.
References
- 1. Ligand-induced perturbation of the HIF-2α:ARNT dimer dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. cdn.vanderbilt.edu [cdn.vanderbilt.edu]
- 3. Binding site identification and structure determination of protein-ligand complexes by NMR - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Protocol to perform fragment screening using NMR spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
Assessing the Specificity of THS-044 Against Other PAS Domain Proteins: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive assessment of the specificity of THS-044, a known modulator of the HIF-2α/ARNT heterodimer. By binding to an internal cavity within the PAS-B domain of HIF-2α, this compound allosterically disrupts its interaction with ARNT, thereby inhibiting the transcriptional activity of HIF-2α.[1] Given the widespread presence of PAS domains across a multitude of signaling proteins, understanding the specificity of this compound is crucial for its development as a selective therapeutic agent.
This document outlines the known specificity of this compound and provides detailed experimental protocols to assess its binding affinity against a panel of structurally and functionally related PAS domain proteins, including the Neuronal PAS domain proteins (NPAS1, NPAS2, NPAS3) and the Aryl Hydrocarbon Receptor (AHR).
This compound: Known Specificity Profile
This compound has been demonstrated to exhibit high specificity for the PAS-B domain of HIF-2α over its close homolog HIF-1α and its dimerization partner ARNT. This selectivity is attributed to structural differences in the ligand-binding pocket among these proteins.
| Target Protein | Binding Affinity (KD) | Method | Reference |
| HIF-2α PAS-B | 2 µM | Isothermal Titration Calorimetry (ITC) | [1][2] |
| HIF-1α PAS-B | No significant binding observed | NMR Spectroscopy | [3] |
| ARNT PAS-B | No significant binding observed | NMR Spectroscopy | [3] |
Proposed Specificity Profiling Against a Broader PAS Domain Panel
To further characterize the specificity of this compound, we propose assessing its binding to the PAS domains of NPAS1, NPAS2, NPAS3, and AHR. These proteins share structural homology with the HIF-2α PAS-B domain and are involved in critical biological processes, including circadian rhythm regulation and xenobiotic sensing.
| Target Protein | Predicted Structural Homology to HIF-2α PAS-B | Rationale for Inclusion |
| NPAS1 PAS-A/B | High | Involved in neurogenesis and implicated in psychiatric disorders. |
| NPAS2 PAS-A/B | High | A core component of the circadian clock machinery. |
| NPAS3 PAS-A/B | High | Plays a role in brain development and is linked to mental illness. |
| AHR PAS-B | Moderate | A ligand-activated transcription factor involved in xenobiotic metabolism. |
Experimental Protocols
Protein Expression and Purification
Successful specificity testing relies on the availability of pure, folded PAS domain proteins. The following is a generalizable protocol for the expression and purification of recombinant human PAS domains from E. coli. Specific optimization for each construct (e.g., solubility tags, codon optimization) may be required.
a. Plasmid Construction: The coding sequences for the PAS-A and PAS-B domains of human NPAS1, NPAS2, NPAS3, and AHR will be cloned into a pET-based expression vector containing an N-terminal His6-tag for affinity purification.
b. Protein Expression:
-
Transform the expression plasmids into E. coli BL21(DE3) cells.
-
Grow the cells in LB medium supplemented with the appropriate antibiotic at 37°C to an OD600 of 0.6-0.8.
-
Induce protein expression with 0.5 mM IPTG and continue to grow the culture at 18°C for 16-20 hours.
-
Harvest the cells by centrifugation.
c. Purification:
-
Resuspend the cell pellet in lysis buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM PMSF) and lyse the cells by sonication.
-
Clarify the lysate by centrifugation at 20,000 x g for 30 minutes.
-
Load the supernatant onto a Ni-NTA affinity column pre-equilibrated with lysis buffer.
-
Wash the column with wash buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 20 mM imidazole).
-
Elute the protein with elution buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 250 mM imidazole).
-
Further purify the protein by size-exclusion chromatography using a buffer appropriate for the downstream assays (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 5 mM DTT).
-
Assess protein purity by SDS-PAGE.
Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat change upon binding, allowing for the determination of the binding affinity (KD), stoichiometry (n), and enthalpy (ΔH) of the interaction.
Methodology:
-
Sample Preparation: Dialyze the purified PAS domain proteins and this compound into the same buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 5 mM DTT). The final dialysis buffer should be used to dissolve this compound.
-
Concentrations: A typical starting point is to have the protein concentration in the sample cell at 10-50 µM and the this compound concentration in the syringe at 10-20 times the protein concentration.
-
Titration: Perform a series of injections (e.g., 20 injections of 2 µL) of the this compound solution into the protein solution in the ITC sample cell at a constant temperature (e.g., 25°C).
-
Data Analysis: Integrate the heat pulses and fit the data to a suitable binding model (e.g., one-site binding model) to determine the thermodynamic parameters.
NMR Spectroscopy (¹H-¹⁵N HSQC)
NMR spectroscopy can detect ligand binding by monitoring chemical shift perturbations in the protein's spectrum upon addition of the ligand.
Methodology:
-
Protein Labeling: Express and purify the PAS domain proteins with uniform ¹⁵N labeling by growing the E. coli in M9 minimal media containing ¹⁵NH₄Cl as the sole nitrogen source.
-
Sample Preparation: Prepare a 100-200 µM solution of the ¹⁵N-labeled PAS domain protein in a suitable NMR buffer (e.g., 50 mM phosphate buffer pH 7.0, 100 mM NaCl, 5 mM DTT, 10% D₂O).
-
Titration: Acquire a baseline ¹H-¹⁵N HSQC spectrum of the protein. Subsequently, add increasing concentrations of this compound and record a spectrum at each concentration.
-
Data Analysis: Overlay the spectra and identify residues with significant chemical shift changes, which indicate the binding interface. The magnitude of the chemical shift perturbations can be used to estimate the binding affinity.
AlphaScreen Assay
The AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay) is a bead-based assay that can be used to screen for inhibitors of protein-protein interactions in a high-throughput format. In this context, it can be adapted to a competition format to assess the binding of this compound to PAS domains.
Methodology:
-
Reagent Preparation:
-
Biotinylate one of the interacting partners (e.g., a known binding partner of the target PAS domain).
-
Tag the other interacting partner with an affinity tag (e.g., GST or FLAG).
-
Use Streptavidin-coated Donor beads and anti-tag antibody-coated Acceptor beads.
-
-
Assay Setup: In a 384-well plate, combine the biotinylated protein, the tagged protein, and varying concentrations of this compound.
-
Bead Addition: Add the Donor and Acceptor beads and incubate in the dark.
-
Signal Detection: If the protein-protein interaction occurs, the beads are brought into proximity, generating a luminescent signal. This compound binding to the PAS domain will disrupt this interaction, leading to a decrease in the signal.
-
Data Analysis: Plot the signal intensity against the this compound concentration to determine the IC₅₀ value.
Limited Proteolysis
Limited proteolysis can be used to probe for ligand-induced conformational changes in a protein. Binding of a ligand can either protect cleavage sites or expose new ones, resulting in a different pattern of protein fragments upon digestion with a protease.
Methodology:
-
Reaction Setup: Incubate the purified PAS domain protein with and without an excess of this compound.
-
Protease Digestion: Add a low concentration of a protease (e.g., trypsin or chymotrypsin) to each reaction and incubate for various time points.
-
Quenching: Stop the reaction at each time point by adding a protease inhibitor or by denaturation with SDS-PAGE loading buffer.
-
Analysis: Analyze the digestion products by SDS-PAGE. A change in the pattern or rate of cleavage in the presence of this compound suggests a direct binding event that alters the protein's conformation.
Visualizations
HIF-2α Signaling Pathway
Caption: Overview of the HIF-2α signaling pathway under normoxic and hypoxic conditions, and the inhibitory action of this compound.
Experimental Workflow for Specificity Assessment
Caption: A streamlined workflow for the comprehensive assessment of this compound specificity against a panel of PAS domain proteins.
References
Comparative Guide: Correlating THS-044 Activity with HIF-2α Target Gene Expression
This guide provides a comparative analysis of THS-044, a small molecule modulator of Hypoxia-Inducible Factor-2α (HIF-2α), against other alternatives. It includes supporting experimental data on HIF-2α target gene expression and detailed protocols for relevant assays.
Introduction: The HIF-2α Pathway and this compound
Under low oxygen (hypoxia) conditions, a key cellular survival pathway is activated, primarily regulated by the Hypoxia-Inducible Factor (HIF) family of transcription factors.[1] HIFs are heterodimers composed of an oxygen-sensitive α-subunit (HIF-1α, HIF-2α, or HIF-3α) and a stable β-subunit, also known as ARNT (Aryl Hydrocarbon Receptor Nuclear Translocator).[1][2] In many cancers, particularly clear cell renal cell carcinoma (ccRCC) where the Von Hippel-Lindau (VHL) tumor suppressor is inactivated, HIF-2α is constitutively active, driving the expression of genes that promote tumor growth, angiogenesis, and metabolic reprogramming.[3][4]
This compound is a small molecule designed to specifically target and inhibit the activity of HIF-2α. It functions by binding to the PAS-B domain of the HIF-2α protein, an essential component for its dimerization with ARNT. This disruption prevents the formation of the functional HIF-2 transcription factor complex, thereby inhibiting the transcription of its downstream target genes.
Mechanism of Action: this compound vs. Other HIF-2α Inhibitors
This compound acts as a modulator of the HIF-2α/ARNT heterodimer formation. It binds to an internal cavity within the HIF-2α PAS-B domain, which stabilizes the folded state of this domain. This binding allosterically disrupts the protein-protein interface required for dimerization with ARNT, effectively preventing the formation of the active transcriptional complex.
Comparison with Other HIF-2α Inhibitors:
Several other small molecules have been developed to target HIF-2α, most of which share a similar mechanism of action by binding to the PAS-B domain.
| Inhibitor | Mechanism of Action | Development Stage |
| This compound | Modulator of HIF-2α/ARNT heterodimer formation by binding to the HIF-2α PAS-B domain. | Preclinical |
| Belzutifan (MK-6482) | First-in-class, selective HIF-2α inhibitor that binds to the PAS-B pocket, destabilizing the HIF-2α/ARNT dimer. | FDA Approved |
| PT2385 / PT2399 | Allosteric inhibitors that block the dimerization of HIF-2α with ARNT by binding to the PAS-B pocket. | Clinical Trials |
| NKT-2152 | Small-molecule inhibitor that interferes with HIF-2α degradation and disrupts the HIF-2α/ARNT complex. | Phase 1/2 Clinical Trial |
| Casdatifan (AB521) | Allosterically binds to a hydrophobic pocket on HIF-2α, preventing heterodimerization with ARNT. | Phase 1 Clinical Trial |
Effect on HIF-2α Target Gene Expression
The inhibition of HIF-2α/ARNT dimerization by this compound is expected to decrease the transcription of HIF-2α target genes. Key genes regulated by HIF-2α include those involved in angiogenesis (e.g., VEGF), erythropoiesis (EPO), glucose metabolism (GLUT1), and cell cycle progression (CCND1).
The following table presents representative data from studies with the HIF-2α inhibitor PT2385, which has a similar mechanism to this compound, demonstrating the expected effect on target gene expression in cancer cells under hypoxic conditions.
| Target Gene | Function | Relative mRNA Expression (Inhibitor vs. Vehicle Control) |
| EPO | Erythropoiesis (Red Blood Cell Production) | Decreased |
| SERPINE1 | Plasminogen Activator Inhibitor-1 | Decreased |
| VEGF | Angiogenesis (Blood Vessel Formation) | Decreased |
| PDK1 | Glycolysis, Metabolic Reprogramming | Unchanged (Primarily HIF-1α target) |
| PGK1 | Glycolysis | Unchanged (Primarily HIF-1α target) |
This table demonstrates the specificity of HIF-2α inhibitors, as they significantly reduce the expression of HIF-2α-dependent genes like EPO and SERPINE1 while having minimal effect on genes primarily regulated by HIF-1α, such as PDK1 and PGK1.
Experimental Protocols and Workflow
To assess the efficacy of this compound in modulating HIF-2α target gene expression, a series of standard molecular biology techniques can be employed.
References
- 1. Hypoxia-Inducible Factor 2 Alpha (HIF2α) Inhibitors: Targeting Genetically Driven Tumor Hypoxia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Novel Approaches with HIF-2α Targeted Therapies in Metastatic Renal Cell Carcinoma [mdpi.com]
- 4. Targeting HIF-2α in the Tumor Microenvironment: Redefining the Role of HIF-2α for Solid Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Essential Safety and Logistical Information for Handling THS-044
For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount, especially when handling novel research compounds like THS-044. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to foster a secure research environment.
Chemical and Physical Properties of this compound
A summary of the known quantitative data for this compound is presented below for easy reference.
| Property | Value |
| Chemical Formula | C₁₁H₁₂F₃N₃O₃ |
| Molecular Weight | 291.23 g/mol |
| Appearance | Solid (form may vary) |
| Storage Conditions | Short term (days to weeks): 0 - 4°C, Dry, dark. Long term (months to years): -20°C |
Hazard Assessment
While a specific Safety Data Sheet (SDS) for this compound is not publicly available, an assessment of its structural components—a nitrophenyl group and a trifluoromethylphenyl group—suggests that caution is warranted. Structurally similar compounds exhibit a range of potential hazards. For instance, some nitrophenols are associated with hematological and ocular effects[1][2]. Additionally, certain trifluoromethylphenyl compounds may cause skin and eye irritation, respiratory tract irritation, and can be harmful if swallowed or absorbed through the skin. A compound with a similar morpholine and trifluoromethylphenyl structure is classified as harmful if swallowed or in contact with skin, and toxic if inhaled. Therefore, it is prudent to handle this compound as a potentially hazardous substance.
One supplier ships this compound as a non-hazardous chemical under ambient temperature. However, for laboratory handling, a conservative approach to safety is always recommended.
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is the first line of defense against potential exposure. The following table outlines the recommended PPE for handling this compound.
| PPE Category | Minimum Requirement | Recommended for Higher Risk Operations* |
| Body Protection | Laboratory Coat | Chemical-resistant apron over a lab coat |
| Hand Protection | Nitrile gloves | Double-gloving with nitrile gloves |
| Eye and Face Protection | Safety glasses with side shields | Chemical splash goggles and a face shield |
| Respiratory Protection | Not generally required for small quantities in a well-ventilated area | Use in a certified chemical fume hood is strongly recommended. If not feasible, a NIOSH-approved respirator may be necessary. |
*Higher-risk operations include handling large quantities, generating aerosols (e.g., sonicating, vortexing), and working with the compound for extended periods.
Operational Plan: Step-by-Step Guidance
Adherence to standardized operating procedures is critical for minimizing risk.
1. Preparation and Engineering Controls:
-
Before handling, thoroughly review all available safety information.
-
Ensure a certified chemical fume hood is operational. All handling of solid this compound and preparation of its solutions should be conducted within the fume hood to minimize inhalation exposure.
-
Have a chemical spill kit readily accessible.
-
Ensure safety showers and eyewash stations are unobstructed and have been recently tested.
2. Handling and Solution Preparation:
-
Wear the appropriate PPE as determined by your risk assessment.
-
When weighing the solid compound, use an analytical balance inside the fume hood or a powder-containment balance hood.
-
To prepare solutions, slowly add the solvent to the solid to avoid splashing.
-
If sonication is required to dissolve the compound, ensure the vial is securely capped and check for any leaks before and after the procedure.
3. Storage:
-
Store this compound in a tightly sealed, clearly labeled container.
-
For short-term storage, a dry, dark location at 0-4°C is recommended.
-
For long-term storage, maintain at -20°C.
-
Segregate from incompatible materials such as strong oxidizing agents.
Experimental Protocols Cited
In published research, this compound has been used to study the HIF2α/ARNT heterodimer. A common experimental technique involving this compound is isothermal titration calorimetry (ITC) to determine binding affinity.
Example ITC Protocol:
-
Protein solutions (e.g., HIF-2α PAS-B) are extensively dialyzed against a suitable buffer (e.g., 50 mM Tris pH 7.5, 20 mM NaCl, 5 mM beta-mercaptoethanol).
-
The same buffer is used to prepare the this compound solution by diluting a stock solution (e.g., 50 mM in 100% DMSO).
-
The final DMSO concentration in the experiment should be kept low and consistent between the protein and ligand solutions to minimize artifacts.
-
ITC data is collected using a suitable microcalorimeter.
Disposal Plan
Proper disposal of chemical waste is crucial to protect personnel and the environment.
1. Waste Segregation:
-
Solid Waste: Collect any solid this compound waste, including contaminated weighing paper and spatulas, in a designated, sealed, and clearly labeled hazardous waste container.
-
Liquid Waste: Collect all solutions containing this compound in a compatible, sealed, and labeled hazardous waste container. Do not mix with other incompatible waste streams.
-
Contaminated PPE: Dispose of contaminated gloves and other disposable PPE in a designated hazardous waste stream.
2. Container Labeling:
-
All waste containers must be clearly labeled with "Hazardous Waste" and the full chemical name: "this compound (N-(2-nitro-4-(trifluoromethyl)phenyl)morpholin-4-amine)".
-
List all components of a liquid waste mixture, including solvents.
3. Disposal Procedure:
-
Follow all institutional and local regulations for the disposal of chemical waste.
-
Arrange for collection by your institution's environmental health and safety (EHS) department or a licensed hazardous waste disposal company.
-
Do not dispose of this compound down the drain or in regular trash.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
